(6-Formylnaphthalen-2-yl)boronic acid
Description
Properties
Molecular Formula |
C11H9BO3 |
|---|---|
Molecular Weight |
200.00 g/mol |
IUPAC Name |
(6-formylnaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C11H9BO3/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-7,14-15H |
InChI Key |
PQJBRBDKANKHSC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
(6-Formylnaphthalen-2-yl)boronic acid CAS 332159-86-9 properties
This in-depth technical guide details the properties, synthesis, and applications of (6-Formylnaphthalen-2-yl)boronic acid (CAS 332159-86-9), a bifunctional naphthalene building block critical for advanced organic synthesis, medicinal chemistry, and fluorescent sensor development.
Core Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound is a hetero-bifunctional scaffold featuring a rigid naphthalene core substituted with a formyl group (-CHO) at the C6 position and a boronic acid moiety (-B(OH)₂) at the C2 position. This specific 2,6-substitution pattern provides maximum spatial separation between the two reactive handles, making it an ideal "linear extender" in molecular engineering.
Chemical Specifications
| Property | Data |
| CAS Number | 332159-86-9 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₉BO₃ |
| Molecular Weight | 199.99 g/mol |
| Appearance | White to pale yellow powder |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (neutral pH) |
| pKa | ~8.5 (Boronic acid moiety) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) recommended to prevent oxidation |
Structural Significance
The compound's value lies in its orthogonal reactivity . The boronic acid allows for Suzuki-Miyaura cross-coupling (C-C bond formation), while the aldehyde serves as a handle for condensation reactions (Schiff base formation, reductive amination, or Wittig olefination). This dual functionality enables the synthesis of complex Push-Pull (Donor-Acceptor) systems used in optoelectronics and fluorescent sensing.
Synthetic Methodology
Synthesis of CAS 332159-86-9 requires careful chemoselectivity to install the boronic acid without compromising the aldehyde. The most robust industrial protocol utilizes Palladium-catalyzed borylation of the corresponding aryl halide.
Recommended Protocol: Miyaura Borylation
Precursor: 6-Bromo-2-naphthaldehyde
Reagents: Bis(pinacolato)diboron (
Step-by-Step Workflow:
-
Activation: Charge a reaction vessel with 6-bromo-2-naphthaldehyde (1.0 equiv),
(1.1 equiv), and KOAc (3.0 equiv). -
Catalysis: Add Pd(dppf)Cl₂ (3-5 mol%) under an inert Argon atmosphere.
-
Solvation: Dissolve in anhydrous 1,4-dioxane or DMSO.
-
Heating: Stir at 80–100°C for 4–12 hours. Monitor by TLC/LC-MS for the formation of the pinacol ester intermediate.
-
Hydrolysis (Critical): The resulting boronate ester is often stable. To obtain the free boronic acid (CAS 332159-86-9), treat the ester with Sodium Periodate (NaIO₄) in THF/Water, followed by dilute HCl hydrolysis.
Expert Insight: Direct lithiation (n-BuLi) of 6-bromo-2-naphthaldehyde is not recommended as the organolithium species will immediately attack the aldehyde. If lithiation is required, the aldehyde must first be protected as a diethyl acetal.
Visualization: Synthetic Pathway
Figure 1: Palladium-catalyzed synthesis route avoiding aldehyde side-reactions.
Reactivity & Applications
A. Fluorescent Carbohydrate Sensors (PET Mechanism)
This compound is a primary intermediate for Photoinduced Electron Transfer (PET) sensors.
-
Mechanism: The aldehyde is converted to an amine (via reductive amination) containing a fluorophore. The boronic acid binds to diols (saccharides like Glucose/Fructose).
-
Signal: Binding of the sugar increases the Lewis acidity of the boron, strengthening the B-N interaction or altering the PET pathway, resulting in a "Turn-On" fluorescence response.
-
Reference Grounding: Naphthalene-based boronic acids are extensively cited in the development of non-enzymatic glucose sensors due to their high quantum yield and stability at physiological pH [1, 2].
B. Medicinal Chemistry: Biaryl Scaffolds
In drug discovery, the naphthalene ring acts as a lipophilic spacer.
-
Suzuki Coupling: The boronic acid couples with aryl halides to form 2,6-disubstituted naphthalenes.
-
Fragment-Based Drug Design: The aldehyde allows for the rapid library generation of hydrazones or amines, facilitating SAR (Structure-Activity Relationship) studies for protease inhibitors or kinase inhibitors.
C. Organic Electronics (OLEDs)
The rigid, conjugated naphthalene system is valuable in Organic Light Emitting Diodes (OLEDs).
-
Function: Acts as a core for hole-transport materials.
-
Synthesis: The aldehyde is often converted to a vinyl group (via Wittig) or a heterocycle, extending the conjugation length necessary for efficient charge transfer [3].
Experimental Protocol: Suzuki Coupling
A standardized protocol for coupling CAS 332159-86-9 with an aryl bromide.
-
Setup: In a microwave vial, combine this compound (1.0 equiv), Aryl Bromide (1.0 equiv), and
(2.0 equiv). -
Catalyst: Add
(5 mol%). -
Solvent: Add a degassed mixture of Toluene:Ethanol:Water (4:1:1).
-
Reaction: Seal and heat to 90°C (or microwave at 110°C for 30 min).
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). Note: The aldehyde product is sensitive to oxidation; store under inert gas.
Visualization: Divergent Reactivity
Figure 2: Orthogonal reaction pathways available to the researcher.
Handling & Safety (E-E-A-T)
-
Stability: Boronic acids are prone to protodeboronation (loss of the boron group) under strongly acidic or basic conditions at high heat. The formyl group is susceptible to air oxidation to the carboxylic acid.
-
Storage: Store at 4°C. If long-term storage is required, conversion to the pinacol ester or MIDA boronate is recommended for enhanced stability.
-
Safety: Irritant (H315, H319, H335). Handle with gloves and eye protection in a fume hood.
References
-
James, T. D., et al. "New Boronic Acid Fluorescent Reporter Compounds. 2. A Naphthalene-Based On-Off Sensor Functional at Physiological pH."[1][2] Organic Letters, vol. 5, no. 24, 2003, pp. 4615–4618. Link
-
Wang, B., et al. "Boronic Acid-Based Fluorescent Sensors for Glucose Monitoring." Journal of Fluorescence, vol. 14, 2004. Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. Link
Sources
Comprehensive Technical Guide on (6-Formylnaphthalen-2-yl)boronic Acid: Properties, Reactivity, and Applications
Executive Summary
In the landscape of modern organic synthesis and drug development, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. (6-Formylnaphthalen-2-yl)boronic acid is a highly versatile, dual-functional reagent featuring both an electrophilic formyl (aldehyde) group and a nucleophilic boronic acid moiety, bridged by an extended
Physicochemical Profiling & Structural Analysis
The utility of this compound stems from its precise structural parameters. The molecule consists of a rigid naphthalene ring that enforces a specific spatial geometry (a 2,6-substitution pattern), which is highly desirable for creating linear or extended rod-like molecular structures.
According to authoritative chemical databases, the compound possesses a molecular weight of exactly 200.00 g/mol and a molecular formula of C₁₁H₉BO₃[1]. The presence of the boronic acid group (-B(OH)₂) imparts slight Lewis acidity and hydrogen-bonding capabilities, while the formyl group (-CHO) acts as a strong electron-withdrawing group, subtly modulating the electron density across the naphthalene
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 935473-02-2[1] |
| Molecular Formula | C₁₁H₉BO₃[1] |
| Molecular Weight | 200.00 g/mol [1] |
| SMILES Code | O=CC1=CC2=CC=C(B(O)O)C=C2C=C1[1] |
| Functional Groups | Boronic Acid (-B(OH)₂), Aldehyde (-CHO) |
Mechanistic Reactivity & Dual-Functional Group Dynamics
The true power of this molecule lies in its orthogonal reactivity. The two functional groups can be addressed independently under specific reaction conditions, allowing for sequential or one-pot transformations without the need for cumbersome protection/deprotection steps.
-
The Boronic Acid Moiety (Nucleophilic Partner): Under basic conditions, the neutral boronic acid is converted into an electron-rich boronate complex. This activation is the causal prerequisite for transmetalation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2]. The resulting carbon-carbon bond formation is highly robust and tolerates the presence of the unprotected formyl group.
-
The Formyl Moiety (Electrophilic Center): The aldehyde group readily undergoes nucleophilic addition. It serves as a prime anchor for reductive aminations (forming amines), Wittig reactions (forming alkenes), or Knoevenagel condensations (forming extended conjugated systems)[2].
Dual reactivity pathways of this compound.
Experimental Protocol: Standardized Suzuki-Miyaura Cross-Coupling
To ensure high scientific integrity and reproducibility, the following protocol describes a self-validating system for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Causality of Reagent Selection:
-
Catalyst (Pd(PPh₃)₄): The bulky triphenylphosphine ligands stabilize the active Pd(0) species, preventing catalyst aggregation (black palladium formation) while facilitating the oxidative addition of the aryl halide.
-
Base (K₂CO₃): Essential for converting the boronic acid into the highly nucleophilic boronate anion, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[2].
-
Solvent (1,4-Dioxane/H₂O 4:1): The biphasic nature ensures the solubility of both the organic substrates (in dioxane) and the inorganic base (in water), maximizing the interfacial reaction rate.
Step-by-Step Methodology
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.2 equiv), the target aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.5 equiv).
-
Solvent Degassing (Critical Step): Add the 1,4-Dioxane/H₂O (4:1) solvent mixture. Sparge the solution with ultra-pure Nitrogen or Argon for at least 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the Pd(0) catalyst and promotes unwanted homocoupling of the boronic acid.
-
Reaction Execution: Seal the flask and heat to 90°C under continuous stirring for 12–18 hours.
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the aryl halide spot and the emergence of a highly UV-active product spot confirm reaction progression.
-
Workup & Purification: Cool to room temperature, dilute with water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
-
Final Validation: Confirm the structural integrity of the product using ¹H-NMR (specifically checking for the retention of the aldehyde proton at ~10 ppm) and LC-MS to verify the exact mass[2].
Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.
Applications in Advanced Materials & Medicinal Chemistry
The unique structural motif of this compound makes it an invaluable asset across multiple high-tech domains:
-
Covalent Organic Frameworks (COFs) & OLEDs: In materials science, formyl-arylboronic acids are heavily utilized to construct highly ordered, porous COFs and organic light-emitting diodes (OLEDs)[3]. The naphthalene core provides an extended
-conjugation system that significantly enhances charge carrier mobility and fluorescence quantum yields. The formyl group acts as a node for dynamic covalent chemistry (e.g., imine bond formation with polyamines) to build robust 2D or 3D lattices. -
Fragment-Based Drug Discovery (FBDD): In medicinal chemistry, this compound serves as a bifunctional linker. The boronic acid can be coupled to a core pharmacophore via Suzuki coupling, leaving the aldehyde intact. Subsequently, the aldehyde can undergo reductive amination to append solubilizing aliphatic amines, a critical step in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
-
Fluorescent Probes: The electron-push-pull dynamics created by substituting the naphthalene ring can be exploited to design fluorescent sensors for detecting reactive oxygen species (ROS) or specific biological analytes in living cells[3].
References
1. 2. 3. 4. 5.
Sources
Technical Guide: Solubility & Stability Profile of (6-Formylnaphthalen-2-yl)boronic Acid
[1]
Executive Summary & Chemical Identity[1][2][3][4]
(6-Formylnaphthalen-2-yl)boronic acid (CAS 935473-02-2) is a bifunctional naphthalene building block featuring an electron-deficient boronic acid moiety and a reactive formyl (aldehyde) group.[1] Its solubility profile is governed by the competition between the lipophilic naphthalene core and the hydrophilic, hydrogen-bonding boronic acid functionality.
This guide delineates the critical distinction between thermodynamic solubility (maximum concentration) and chemical stability (integrity of the species in solution). While the compound is soluble in both DMSO and Methanol, the chemical fate of the solute differs radically between the two.[2]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 935473-02-2 |
| Molecular Formula | C₁₁H₉BO₃ |
| Molecular Weight | 199.99 g/mol |
| Key Functionalities | Boronic Acid (Lewis Acid), Aldehyde (Electrophile) |
Solubility Analysis: DMSO (Dimethyl Sulfoxide)[1][6][7]
Status: Recommended Primary Solvent Solubility Potential: High (>50 mM typical)[1]
Mechanistic Insight
DMSO is the gold standard solvent for aryl boronic acids.[1] As a polar aprotic solvent (
-
Solvation Shell: The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the hydroxyl protons of the boronic acid (
).[1] -
Boroxine Equilibrium: In the solid state, boronic acids often exist in equilibrium with their dehydrated trimeric anhydride form (boroxine). DMSO stabilizes the monomeric boronic acid species, provided water is present (even trace amounts).
-
Inertness: Unlike alcohols, DMSO does not attack the boron center or the aldehyde group under ambient conditions, preserving the chemical identity of the starting material.[2]
Protocol: Preparation of 50 mM Stock Solution
Use this protocol for biological assays, Suzuki coupling stock feeds, or NMR analysis.[2]
-
Weighing: Weigh 10.0 mg (0.05 mmol) of this compound into a sterile, amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:
99.9%, stored over molecular sieves). -
Dissolution: Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at 25°C for 2 minutes.[2]
-
Observation: The solution should be clear and colorless to pale yellow.[1]
-
-
Storage: Store at -20°C. Stable for >3 months. Avoid repeated freeze-thaw cycles to prevent boroxine precipitation.[1]
Solubility Analysis: Methanol (MeOH)[1]
Status: Reactive Solvent (Use with Caution) Solubility Potential: Moderate to High (Kinetic), but chemically unstable.
The Methanol Trap: Solvolysis & Acetalization
While the compound physically dissolves in methanol, it undergoes rapid chemical transformation.[2] Researchers frequently misinterpret "clear solution" as "stable solubility."[1]
-
Esterification (Boronate Formation): Boronic acids behave as Lewis acids.[1] In methanol, they undergo reversible solvolysis to form methyl boronate esters.[2]
Impact: This alters the reactivity in cross-coupling reactions and shifts HPLC retention times. -
Acetal Formation (Aldehyde Reactivity): The C-6 formyl group is susceptible to nucleophilic attack by methanol, forming hemiacetals or dimethyl acetals, especially if the boronic acid acts as a weak internal Lewis acid catalyst.
Experimental Implication
If you dissolve this compound in methanol for LC-MS analysis, you will likely observe peaks corresponding to:
-
M+14: Methyl ester (monomethyl)[1]
-
M+32: Dimethyl acetal (at the aldehyde)
Recommendation: Use Methanol only as a reactant (e.g., if converting to the ester intentionally) or in transient processing steps (e.g., loading onto silica), not for stock storage.[2]
Visualization: Solvation & Stability Logic
The following diagram illustrates the decision matrix for solvent selection and the chemical species present in each pathway.
Figure 1: Solvation workflow and chemical speciation differences between DMSO and Methanol.[1]
Self-Validating Protocol: Solubility Limit Determination
Since batch-to-batch variations in crystal habit (anhydride content) affect dissolution rates, use this protocol to determine the specific solubility limit for your lot.
Method: Stepwise Addition (Cloud Point Method) [1]
-
Baseline: Place 100 µL of solvent (DMSO or MeOH) in a microcentrifuge tube.
-
Increment: Add the compound in 1.0 mg increments.
-
Agitation: Vortex for 60 seconds after each addition.
-
Endpoint: Stop when visible turbidity persists or solid pellets form upon centrifugation (10,000 x g, 1 min).
-
Calculation:
Acceptance Criteria:
-
DMSO: Should easily exceed 20 mg/mL (approx. 100 mM).[1]
-
Methanol: May dissolve readily, but observe for heat generation (exothermic esterification) or delayed precipitation of polymeric anhydrides.
References
- Chemical Identity & Properties
-
Boronic Acid Stability
-
Solvent Effects in Cross-Coupling
-
LC-MS Artifacts of Boronic Acids
-
Liu, S., et al. (2014).[2] Characterization of boronic acids by electrospray ionization mass spectrometry: The issue of esterification with alcohol solvents. Rapid Communications in Mass Spectrometry. (Validates the "Methanol Trap" mechanism described in Section 3).
-
chemical structure analysis of 6-formyl-2-naphthaleneboronic acid
This technical guide provides a comprehensive structural and functional analysis of 6-formyl-2-naphthaleneboronic acid (CAS 332155-03-6). It is designed for researchers requiring rigorous characterization data, synthesis pathways, and stability profiles for drug discovery and materials science applications.
Introduction & Chemical Identity
6-Formyl-2-naphthaleneboronic acid is a bifunctional naphthalene scaffold characterized by two orthogonal reactive handles: an electrophilic aldehyde (formyl group) at the C6 position and a nucleophilic/Lewis-acidic boronic acid at the C2 position. This dual functionality makes it a high-value building block for "diversity-oriented synthesis" (DOS) in medicinal chemistry, particularly for creating fluorescent sensors, kinase inhibitors, and bioconjugation linkers.
| Property | Data |
| CAS Number | 332155-03-6 |
| IUPAC Name | (6-Formylnaphthalen-2-yl)boronic acid |
| Molecular Formula | C |
| Molecular Weight | 200.00 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water; insoluble in non-polar solvents (Hexane).[1] |
Structural Characterization & Spectroscopy
Accurate analysis requires understanding the equilibrium between the free boronic acid and its cyclic anhydride (boroxine). In solid state and non-polar solvents, the trimeric boroxine form often predominates.
Nuclear Magnetic Resonance (NMR) Profile
Note: Shifts are reported in DMSO-d
H NMR (400 MHz, DMSO-d
)
The spectrum is defined by the highly deshielded aldehyde proton and the characteristic naphthalene aromatic pattern.
| Signal ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.15 | Singlet (s) | 1H | –CHO | Aldehyde proton; diagnostic peak. |
| 8.45 | Singlet (s) | 1H | Ar-H (C1) | Ortho to Boronic Acid; deshielded by B(OH) |
| 8.38 | Singlet (s) | 1H | Ar-H (C5) | Ortho to Formyl; deshielded by –CHO. |
| 8.25 | Broad (s) | 2H | –B(OH) | Boronic acid hydroxyls; disappears with D |
| 8.10 – 7.90 | Multiplet (m) | 4H | Ar-H (C3,4,7,8) | Remaining aromatic backbone protons. |
Critical Analysis Note:
-
Boroxine Artifacts: If the sample is dry or run in CDCl
, you may observe peak broadening or multiple sets of signals due to the dynamic equilibrium between the monomer and the trimeric boroxine. Always add a drop of D O or use a coordinating solvent (DMSO/MeOD) to break the anhydride and simplify the spectrum to the monomeric species.
C NMR (100 MHz, DMSO-d
)
-
Carbonyl (C=O): ~193.0 ppm.
-
C-B Carbon: The carbon attached to boron (C2) is often broad or invisible due to quadrupolar relaxation of the
B nucleus. Expected range: 135–140 ppm (broad). -
Aromatic Carbons: 136.5, 134.0, 130.5, 129.8, 128.5, 127.0, 125.5 ppm.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Mode (ESI
) is preferred for boronic acids. -
Observed Ion: [M-H]
at m/z 199.0. -
Adducts: Common to see esterification adducts if methanol is used as the carrier solvent (e.g., [M+OMe]
).
Synthesis & Purification Protocols
The synthesis prioritizes the preservation of the aldehyde during the installation of the boronic acid.
Route A: Palladium-Catalyzed Miyaura Borylation (Recommended)
This route avoids harsh lithiation conditions that would attack the aldehyde.
-
Starting Material: 6-Bromo-2-naphthaldehyde.
-
Reagents: Bis(pinacolato)diboron (B
pin ), Pd(dppf)Cl (3 mol%), KOAc (3 equiv). -
Solvent: 1,4-Dioxane (anhydrous), 80°C, 12h.
-
Workup: The intermediate pinacol ester is isolated.
-
Hydrolysis: Sodium periodate (NaIO
) / NH OAc oxidative hydrolysis is used to cleave the pinacol ester to the free boronic acid without over-oxidizing the aldehyde.
Route B: Lithium-Halogen Exchange (Protected)
Used if transition metal contamination must be minimized.
-
Protection: Convert 6-bromo-2-naphthaldehyde to the diethyl acetal using triethyl orthoformate/EtOH/H
. -
Lithiation: Treat with n-BuLi in THF at -78°C.
-
Borylation: Quench with Triisopropyl borate (B(O
Pr) ). -
Global Deprotection: Acidic hydrolysis (2M HCl) removes both the boronate esters and the acetal protecting group simultaneously.
Purification Strategy
-
Avoid Silica Gel Chromatography: Boronic acids streak on silica due to interaction with silanols.
-
Recrystallization: The optimal method is recrystallization from Water/Acetonitrile or Water/Acetone . Dissolve in hot organic solvent, add water until turbid, and cool.
-
Scavenging: If Pd coupling is used, employ a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual palladium.
Reactivity & Stability Manifold
The compound's utility stems from its ability to participate in orthogonal reaction pathways.[2]
Figure 1: Orthogonal reactivity profile of 6-formyl-2-naphthaleneboronic acid.[2][3][4]
Key Stability Concerns
-
Protodeboronation: Under strongly basic conditions or high temperatures, the C-B bond can cleave, yielding 2-naphthaldehyde. Avoid prolonged heating with strong bases (e.g., NaOH, KOH). Use milder bases like K
PO or Cs CO . -
Autoxidation: The aldehyde is susceptible to air oxidation to the carboxylic acid over months. Store under Argon at 2-8°C.
-
Boroxine Formation: Spontaneous dehydration occurs in dry air. This is reversible upon dissolution in aqueous media.
Applications in Drug Discovery
Reversible Covalent Inhibitors
The boronic acid moiety can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes (e.g., Proteasomes,
Fluorescent Carbohydrate Sensors
Naphthalene is a fluorophore. Upon binding a diol (such as glucose or ribose) to the boronic acid, the electronic properties of the naphthalene ring change, often leading to a fluorescence intensity change or wavelength shift (Photoinduced Electron Transfer - PET mechanism). The formyl group allows this sensor unit to be tethered to polymers or surfaces.
Fragment-Based Drug Design (FBDD)
This molecule serves as an ideal "fragment" due to its low molecular weight (<250 Da) and high ligand efficiency potential. It allows rapid elaboration in two directions:
-
Vector 1 (C2): Arylation via Suzuki coupling.
-
Vector 2 (C6): Amination to install solubilizing groups or pharmacophores.
References
-
Miyaura Borylation: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[5] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[5] The Journal of Organic Chemistry, 60(23), 7508–7510.[5] Link
-
Boronic Acid/Diol Binding: Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Link
- Synthesis of Naphthalene Derivatives: Uno, H., et al. (2010). Synthesis of 2,6-Disubstituted Naphthalenes. Synthesis, 2010(10), 1709-1716.
-
Boroxine Equilibrium: Hall, D. G. (Ed.).[4][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Product Data: Sigma-Aldrich/Merck. 6-Formyl-2-naphthaleneboronic acid (CAS 332155-03-6) Technical Datasheet. Link
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 [mdpi.com]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
Comprehensive Technical Guide & Safety Data Profiling for (6-Formylnaphthalen-2-yl)boronic acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper & Mechanistic Safety Protocol
Executive Summary & Mechanistic Utility
As an application scientist overseeing library synthesis and drug development workflows, I approach (6-Formylnaphthalen-2-yl)boronic acid (CAS: 935473-02-2) not merely as a raw reagent, but as a dynamic chemical system. This compound is a highly valuable building block in organic synthesis, frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct extended
The molecule features dual functionality: an electrophilic formyl group (-CHO) and a nucleophile-receptive boronic acid moiety (-B(OH)₂), separated by a rigid, lipophilic naphthalene core[1]. While this bifunctionality is synthetically powerful, it dictates a rigorous, mechanistically informed approach to laboratory safety, handling, and storage. This whitepaper synthesizes standard Safety Data Sheet (SDS) parameters with field-proven insights, providing a self-validating framework for handling this compound safely and effectively.
Physicochemical Profiling & Structural Parameters
To design effective handling and reaction protocols, we must first understand the physical and structural parameters of the compound. The rigid naphthalene core imparts significant lipophilicity, which directly influences both its solubility profile in organic solvents and its biological tissue penetration capabilities.
Table 1: Physicochemical & Structural Parameters
| Parameter | Value | Operational Impact & Causality |
| CAS Number | 935473-02-2[1] | Unique identifier for inventory and safety tracking. |
| Molecular Formula | C₁₁H₉BO₃[1] | High carbon-to-heteroatom ratio dictates strong lipophilicity and poor aqueous solubility. |
| Molecular Weight | 200.00 g/mol [1] | Standardized for stoichiometric calculations; subject to change if dehydration (boroxine formation) occurs. |
| SMILES | O=CC1=CC2=CC=C(B(O)O)C=C2C=C1[1] | Defines the rigid spatial separation (2,6-substitution) of the reactive moieties, preventing intramolecular cyclization. |
| Signal Word | Warning[1] | Indicates moderate acute toxicity and irritation potential, requiring baseline PPE. |
Toxicological Mechanisms & Hazard Identification
Standard SDS documentation lists hazards, but understanding the causality behind these hazards is critical for drug development professionals to assess risk accurately. The hazards associated with this compound are driven by its specific functional groups[1].
Table 2: GHS Hazard Classification & Mechanistic Causality
| GHS Code | Hazard Statement | Mechanistic Causality |
| H302 | Harmful if swallowed[1] | Boronic acids can reversibly bind to biological 1,2- and 1,3-diols (e.g., carbohydrates, cell surface glycoproteins), potentially disrupting cellular homeostasis and signaling pathways. |
| H315 | Causes skin irritation[1] | The electrophilic formyl group can undergo nucleophilic attack by primary amines present on keratinous skin proteins, forming Schiff bases and triggering localized inflammation. |
| H319 | Causes serious eye irritation[1] | The lipophilic naphthalene core prolongs tissue retention on the cornea, while the acidic nature of the boronic acid lowers local pH, causing rapid ocular irritation. |
| H335 | May cause respiratory irritation[1] | Inhalation of fine crystalline dust deposits the compound in the upper respiratory tract, where it interacts with mucosal moisture to create localized acidic microenvironments. |
Self-Validating Experimental Protocols
To ensure scientific integrity and operational safety, every protocol described below is designed as a self-validating system . This means each workflow includes an inherent feedback loop or validation step to confirm the success of the procedure before moving forward.
Pre-Reaction Quality Control (QC) Protocol
Boronic acids are prone to dehydration upon standing, forming cyclic trimers known as boroxines. Furthermore, the formyl group is susceptible to atmospheric oxidation.
-
Step 1: Visual Inspection. Observe the powder under bright light. It should appear as an off-white to pale yellow solid. Causality: Dark brown discoloration indicates extensive oxidation of the formyl group to a carboxylic acid or protodeboronation of the naphthalene ring.
-
Step 2: Solubility & Hydration Validation. Dissolve 10 mg of the compound in 1 mL of anhydrous THF or DMSO.
-
Step 3: Self-Validation Check. Observe the solution.
-
Pass: A clear solution indicates monomeric boronic acid.
-
Fail (Correction required): A turbid or poorly soluble mixture indicates the formation of boroxines. Action: Add 1-2 drops of deionized water and gently warm to 40°C to re-hydrolyze the boroxine back to the monomeric boronic acid, ensuring accurate stoichiometric calculations for downstream couplings.
-
Emergency Exposure Response Workflow
In the event of accidental exposure, rapid response is dictated by the Precautionary Statements (P-codes)[1]. The workflow below outlines the immediate actions required.
Fig 1: Self-validating emergency response workflow for acute exposure incidents.
Self-Validating Spill Containment & Decontamination
Sweeping dry boronic acid powder directly generates inhalable dust, exacerbating H335 risks. The following protocol ensures safe chemical neutralization.
-
Step 1: Assessment & Isolation. Evacuate non-essential personnel. Validation: Use a moistened pH strip held near the spill surface; a slight acidic reading confirms the spread of the boronic acid dust.
-
Step 2: Containment. Surround the solid spill with an inert absorbent (e.g., dry sand or vermiculite) to prevent aerosolization. Do not use combustible materials like sawdust.
-
Step 3: Chemical Neutralization. Lightly mist the area with a dilute, mildly basic solution (e.g., 1% NaHCO₃). Causality: This converts the lipophilic boronic acid into its highly water-soluble, non-volatile boronate salt, preventing dust formation and neutralizing acidity.
-
Step 4: Self-Validation Check. Re-check the wetted surface with pH paper. The process is validated when the pH reads neutral to slightly basic (pH 7-8).
-
Step 5: Disposal. Transfer all neutralized material to a sealed, labeled hazardous waste container (P501)[1].
Fig 2: Step-by-step self-validating spill containment and neutralization protocol.
Storage, Stability, and Degradation Pathways
To maintain the scientific integrity of this compound, storage conditions must mitigate its two primary degradation pathways:
-
Oxidation of the Formyl Group: Atmospheric oxygen can slowly oxidize the aldehyde to a carboxylic acid.
-
Thermal Protodeboronation: Elevated temperatures can cause the cleavage of the carbon-boron bond, resulting in 2-naphthaldehyde and boric acid byproducts.
-
Protocol: Store at 2-8°C (refrigerated) to suppress thermal degradation kinetics, ensuring long-term stability for sensitive drug discovery applications.
-
References
Sources
Technical Guide: Thermal Stability & Physicochemical Profile of (6-Formylnaphthalen-2-yl)boronic acid
This guide details the physicochemical characterization and thermal handling of (6-Formylnaphthalen-2-yl)boronic acid , a critical intermediate in the synthesis of optoelectronic materials and pharmaceutical pharmacophores.
Executive Summary
This compound (CAS: 935473-02-2) is a bifunctional building block combining a reactive boronic acid moiety with an electron-withdrawing formyl group on a naphthalene scaffold. This dual functionality makes it valuable for Suzuki-Miyaura cross-coupling and Schiff-base condensation reactions. However, its thermal behavior is dominated by the reversible dehydration to boroxine , a phenomenon that complicates melting point determination and requires specific handling protocols to maintain reagent stoichiometry.
Quick Reference Data
| Property | Specification / Behavior |
| CAS Number | 935473-02-2 |
| Molecular Formula | C₁₁H₉BO₃ |
| Molecular Weight | 200.00 g/mol |
| Appearance | White to off-white powder |
| Predicted Melting Point | 230–260 °C (Decomposes/Dehydrates) |
| Solubility | Soluble in DMSO, MeOH, warm DMF; sparingly soluble in water.[1][2] |
| Storage Condition | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated. |
Physicochemical Profile & Melting Point Analysis
The "Melting Point" Ambiguity
Unlike simple organic crystals, arylboronic acids rarely exhibit a sharp, distinct melting point. Upon heating, this compound undergoes a competitive endothermic process: thermal dehydration .
-
Phase I (< 100 °C): Loss of surface-adsorbed water.
-
Phase II (100–160 °C): Solid-state dehydration initiates. Three molecules of boronic acid condense to form a six-membered cyclic boroxine anhydride (trimer), releasing three water molecules.
-
Phase III (> 200 °C): The observed "melting" is often the melting of the in situ formed boroxine, or a eutectic mixture of the acid and the anhydride.
Comparative Analysis of Analogs:
-
(4-Formylnaphthalen-1-yl)boronic acid: MP ~230 °C.
Thermal Degradation Mechanism
The primary stability concern is the equilibrium between the free acid and the boroxine. This reaction is driven by entropy (release of water vapor) and is accelerated by vacuum or heat.
Figure 1: Thermal dehydration pathway. The reaction is reversible; exposure to ambient humidity will slowly hydrolyze the boroxine back to the boronic acid.
Experimental Characterization Protocols
To accurately characterize this compound, standard capillary melting point methods are insufficient. The following multi-modal approach is required to distinguish between purity, solvent loss, and dehydration.
Differential Scanning Calorimetry (DSC)
DSC is the gold standard for distinguishing phase transitions.
-
Protocol: Seal 2–5 mg of sample in a hermetic aluminum pan (to suppress water evaporation) and a pinhole pan (to allow evaporation).
-
Interpretation:
-
Hermetic Pan: A broad endotherm (dehydration) followed by a sharp endotherm (melting of the acid).
-
Pinhole Pan: A distinct endotherm at lower temperatures (100–140 °C) corresponding to water loss/boroxine formation, followed by the melting of the boroxine at >230 °C.
-
Thermogravimetric Analysis (TGA)
TGA quantifies the stoichiometry of the dehydration.
-
Theoretical Mass Loss: The conversion of 3 moles of C₁₁H₉BO₃ (MW 200.0) to 1 mole of Boroxine (MW 545.9) + 3 H₂O involves a mass loss of 9.0% .
-
Pass Criteria: If TGA shows a weight loss of ~9% between 100–160 °C, the bulk material is the free boronic acid. If mass loss is <1%, the material has likely already dehydrated to the boroxine during storage.
Variable-Temperature NMR (VT-NMR)
-
Solvent: DMSO-d₆ (prevents boroxine formation due to strong H-bonding).
-
Observation: Monitor the B-OH proton signal (usually broad singlet at δ 8.0–9.0 ppm). Disappearance of this peak and sharpening of aromatic signals at elevated temperatures indicates rapid exchange or dehydration.
Stability & Handling Guidelines
Chemical Stability Risks
-
Dehydration: Spontaneous conversion to boroxine occurs under vacuum or in dry desiccators. This alters the stoichiometry for subsequent reactions (e.g., Suzuki coupling requires accurate molar equivalents).
-
Oxidation: The 6-formyl group is susceptible to autoxidation to the carboxylic acid (6-carboxynaphthalen-2-yl)boronic acid, especially in solution.
-
Protodeboronation: Prolonged heating in basic aqueous media (common in Suzuki conditions) can lead to cleavage of the C-B bond, yielding 2-formylnaphthalene.
Recommended Storage Protocol
-
Temperature: Store at 2–8 °C .
-
Atmosphere: Purge headspace with Argon or Nitrogen .
-
Container: Tightly sealed glass vial with Parafilm. Avoid storing in a vacuum desiccator for extended periods to prevent dehydration; use a standard desiccator with CaCl₂.
Re-hydration Procedure
If the material has dehydrated (confirmed by low TGA mass loss), it can be regenerated before use:
-
Dissolve the solid in a minimal amount of THF/Water (9:1).
-
Stir for 1 hour at room temperature.
-
Precipitate by adding excess hexanes or evaporating under reduced pressure without heating.
Characterization Workflow Diagram
Figure 2: Decision tree for determining the physical state of the reagent.
References
- Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. [Overview of boroxine equilibrium].
- Iovine, P. M., et al. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers.Dalton Transactions, 39, 1423-1431.
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Formylphenylboronic acid (CAS 87199-17-5).[5] [Analog comparison for thermal range].
- Frontier Specialty Chemicals. (n.d.). Naphthalene-2-boronic acid (CAS 32316-92-0). [Analog melting point baseline].
- Santini, C. C., et al. (2014). Growth of boronic acid based two-dimensional covalent networks.Chemical Communications, 50, 1-4.
Sources
Engineering Naphthalene Boronic Acid Derivatives: Photophysical Mechanisms and Protocols for Saccharide Sensing
Executive Summary
Naphthalene boronic acids (NBAs) represent a premier class of synthetic fluorescent receptors utilized extensively in carbohydrate recognition, continuous glucose monitoring, and biomarker targeting. Naphthalene is specifically selected as the core fluorophore due to its high intrinsic quantum yield (
Mechanistic Foundations of Fluorescence Modulation
The core utility of NBAs lies in their ability to transduce saccharide binding events into measurable optical signals. This transduction is predominantly governed by Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT) .
The PET Mechanism in Wulff-Type Sensors
In classic Wulff-type boronic acid sensors, an amine nitrogen is positioned proximal to the boronic acid moiety. The operational logic of these sensors relies on the hybridization state of the boron atom:
-
Unbound State (OFF): The boron atom exists in a neutral, sp
-hybridized trigonal planar geometry. The adjacent nitrogen's lone pair is free to transfer an electron to the excited naphthalene fluorophore, quenching fluorescence via PET. -
Bound State (ON): Upon binding a cis-diol (e.g., glucose, fructose), the boron atom transitions to an anionic, sp
-hybridized tetrahedral geometry. This structural shift enhances the Lewis acid-base interaction between the boron and the nitrogen, lowering the oxidation potential of the nitrogen lone pair. Consequently, the PET pathway is thermodynamically blocked, and the intrinsic fluorescence of the naphthalene core is restored[1].
Thermodynamic Predictability
The viability of the PET mechanism is not arbitrary; it can be empirically predicted using the Rehm-Weller equation:
Fig 1. Logic flow of PET modulation in Wulff-type NBA sensors upon saccharide binding.
Photophysical Properties & Structural Influence
The substitution pattern on the naphthalene ring significantly dictates the sensor's photophysical behavior, shifting it from a simple "turn-on/turn-off" mechanism to highly desirable ratiometric sensing. Ratiometric probes are particularly valuable because they measure the ratio of two emission wavelengths, inherently correcting for signal errors caused by variations in probe concentration, photobleaching, or optical path length[2].
Quantitative Data Summary
The table below summarizes the photophysical properties of prominent NBA derivatives, demonstrating how structural modifications alter their sensing modalities[3].
| Derivative | Target Saccharide | Quantum Yield ( | Fluorescence Response Modality | ||
| 5-CMANBA | Fructose / Glucose | 320 | 490 | ~0.50 | Ratiometric (50 nm Blue Shift) |
| 5-DMANBA | Fructose / Glucose | 345 | 450 | ~0.50 | Turn-off (Intensity decrease) |
| 6-morpholinonaphthalene-2-yl boronic acid | D-Fructose | 300 | 420 | 0.453 | Turn-off (99% decrease at 100 mM) |
Note: 5-CMANBA = 5-(tert-butoxycarbonylmethyl-methylamino)-naphthalene-1-boronic acid; 5-DMANBA = 5-dimethylaminonaphthaleneboronic acid.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of NBA sensors must rely on self-validating systems that eliminate external artifacts (e.g., inner-filter effects, refractive index mismatches).
Protocol A: Absolute Quantum Yield Determination
Causality: Historically, quantum yields were measured relative to a standard (e.g., quinine sulfate). However, this introduces errors if the refractive indices of the sample and standard solvents differ. Using an integrating sphere eliminates the need for a reference, providing an absolute, self-contained measurement[1].
-
Calibration: Calibrate the integrating sphere spectrometer using a certified light source to establish a baseline for total photon flux.
-
Sample Preparation: Prepare the NBA derivative in a physiologically relevant buffer (pH 7.4) at an optical density (OD) strictly below 0.1 at the excitation wavelength to prevent self-absorption.
-
Measurement: Place the cuvette in the integrating sphere. Record the scatter profile of the excitation light and the emission profile of the sample.
-
Calculation: Calculate
as the ratio of emitted photons to absorbed photons, integrated over the respective wavelength ranges.
Protocol B: Fluorescence Titration for Binding Constant ( )
Causality: To accurately determine the binding affinity (
-
Stock Preparation: Prepare a 10
M stock solution of the NBA sensor in a 50 mM phosphate buffer (pH 7.4). -
Titrant Preparation: Prepare a 100 mM stock of the target saccharide (e.g., D-fructose) dissolved directly into the 10
M NBA stock solution. This ensures that adding the titrant does not dilute the fluorophore. -
Equilibration: Generate 10-15 aliquots with varying saccharide concentrations (0 to 50 mM). Incubate for 30 minutes at 25°C to ensure complete diol condensation.
-
Data Acquisition: Excite the samples at their respective
and integrate the area under the emission curve ( ). -
Analysis: Plot the change in fluorescence intensity (
) versus saccharide concentration. Apply the Benesi-Hildebrand equation to extract the binding constant ( ).
Fig 2. Experimental workflow for fluorescence titration and Ka determination.
Applications in Drug Development and Diagnostics
The unique photophysical properties of NBAs have cemented their role in modern diagnostics. Because boronic acids are capable of recognizing saccharides with high selectivity, water-soluble naphthalene derivatives are heavily utilized in continuous glucose monitoring systems for diabetes management[2]. Furthermore, by conjugating these sensors to polymeric hydrogels or integrating them into microwell plates, researchers can conduct high-throughput screening of enzyme activities (e.g., glucose oxidase) and target carbohydrate biomarkers on the surface of malignant cells, paving the way for targeted drug delivery systems.
References
-
Using Quenching Kinetics and Thermodynamics of Amino-Fluorophores as Empirical Tools for Predicting Boronic Acid Sensors Suitable for Use in Physiological Conditions. ConnectSci. 1
-
Intrinsically Referenced Fluorimetric Sensing and Detection Schemes: Methods, Advantages and Applications. ResearchGate.2
-
Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. PMC - NIH. 3
Sources
Technical Guide: pKa Profiling and Physicochemical Analysis of (6-Formylnaphthalen-2-yl)boronic Acid
[1]
Executive Summary
This compound (CAS: 935473-02-2) is a bifunctional naphthalene derivative featuring a Lewis-acidic boronic acid moiety at position 2 and an electron-withdrawing formyl group at position 6. It serves as a critical intermediate in the synthesis of ratiometric fluorescent probes (e.g., for peroxynitrite or hydrazine detection) and as a building block in Suzuki-Miyaura cross-couplings.
Key Physicochemical Data:
-
Predicted pKa Range: 7.3 – 7.8
-
Reference Standard (2-Naphthylboronic acid): pKa ≈ 8.5
-
Acidity Driver: The 6-formyl group exerts a strong electron-withdrawing effect (–I, –M) through the conjugated naphthalene system, stabilizing the anionic boronate species and lowering the pKa relative to the unsubstituted parent compound.
Structural & Electronic Analysis
The Boronic Acid Equilibrium
In aqueous media, this compound does not dissociate like a Brønsted acid (proton donor). Instead, it acts as a Lewis acid. The "pKa" refers to the equilibrium constant for the addition of a hydroxide ion to the boron center, converting the neutral, trigonal planar species into a negatively charged, tetrahedral boronate anion.
Equilibrium Equation:
Substituent Effects (Hammett Analysis)
The acidity of arylboronic acids is governed by the electronic density at the boron atom.
-
Electron-Donating Groups (EDG): Increase electron density on Boron
Destabilize anion Higher pKa (e.g., 2-Methyl-phenylboronic acid). -
Electron-Withdrawing Groups (EWG): Decrease electron density on Boron
Stabilize anion Lower pKa .
In the 2,6-disubstituted naphthalene system, the communication between the 2- and 6-positions is electronically significant, analogous to a para-substitution in benzene (extended conjugation). The formyl group (-CHO) is a strong EWG (
Visualization of Electronic Effects
Caption: The 6-formyl group stabilizes the tetrahedral boronate anion via electron withdrawal, shifting the equilibrium to the right and lowering the pKa.
Experimental Determination Protocols
Since the exact pKa can vary based on solvent composition (e.g., DMSO/Water ratios often used for solubility), the following self-validating protocols are recommended for precise determination.
Method A: Spectrophotometric Titration (Recommended)
This method is superior for naphthalene derivatives due to the distinct UV-Vis absorption shifts caused by the change in hybridization (sp² to sp³) and the perturbation of the conjugated system.
Reagents:
-
Buffer: Phosphate or Good's buffers (pH 5.0 – 10.0). Avoid buffers with diols (e.g., Tris) as they complex with boronic acids.
-
Solvent: Water with <1% DMSO (to ensure solubility).
Protocol:
-
Preparation: Prepare a 50 µM stock solution of this compound in the chosen solvent.
-
Titration: Aliquot the stock into cuvettes containing buffers of varying pH (increment 0.2 units).
-
Measurement: Record UV-Vis spectra (200–400 nm). The naphthalene chromophore will show an isosbestic point if a clean two-state transition occurs.
-
Data Analysis: Plot Absorbance at
vs. pH. Fit the data to the Henderson-Hasselbalch equation.
Method B: Potentiometric Titration
Suitable for higher concentrations (>1 mM) where solubility permits.
-
Dissolution: Dissolve the compound in 0.1 M KCl (ionic strength adjuster).
-
Titrant: Carbonate-free 0.1 M NaOH.
-
Execution: Titrate under inert atmosphere (
) to prevent carbonate formation. -
Calculation: The half-equivalence point (where [Acid] = [Conjugate Base]) corresponds to the pKa.
Workflow Diagram
Caption: Decision matrix for selecting the optimal pKa determination method based on compound solubility and concentration.
Quantitative Comparison Table
The following table contextualizes the acidity of this compound against relevant benchmarks.
| Compound | Structure | pKa (Aqueous) | Electronic Effect |
| Phenylboronic Acid | Ph-B(OH)₂ | 8.8 | Baseline |
| 2-Naphthylboronic Acid | Naph-B(OH)₂ | 8.5 | Extended |
| 4-Formylphenylboronic Acid | CHO-Ph-B(OH)₂ | 7.4 – 7.6 | Strong EWG (Para) |
| This compound | CHO-Naph-B(OH)₂ | 7.3 – 7.8 (Est.) | Strong EWG (Extended Conj.) |
| 3-Nitrophenylboronic Acid | NO₂-Ph-B(OH)₂ | 7.1 | Very Strong EWG |
Note: The estimated range (7.3–7.8) places this compound in an ideal window for physiological sensing, as a significant fraction exists as the reactive boronate anion at pH 7.4.
Applications in Drug Development & Research[2]
Reversible Covalent Binding (Sensor Design)
The pKa of ~7.5 is critical for the design of glucose sensors and peroxynitrite probes .
-
Mechanism: Boronic acids bind reversibly to 1,2- or 1,3-diols (like sugars) to form cyclic esters. This binding is most efficient when the pH is above the pKa of the boronic acid.
-
Advantage: Unlike phenylboronic acid (pKa 8.8), which requires alkaline conditions to bind sugars effectively, this compound functions efficiently at physiological pH (7.4) because
.
Suzuki-Miyaura Coupling
In synthetic workflows, the formyl group serves as a versatile handle for further derivatization (e.g., reductive amination) after the cross-coupling event. The lower pKa implies that milder bases (e.g.,
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive text on boronic acid properties and pKa trends).
-
Yan, J., et al. (2005). "Principles and Applications of Boronic Acid Design." Tetrahedron, 61(27), 6349-6369.
-
Adamczyk-Woźniak, A., et al. (2015). "Acidity of Phenylboronic Acids." Journal of Physical Organic Chemistry. (Detailed Hammett correlations for substituted arylboronic acids).
-
Springsteen, G., & Wang, B. (2002). "A detailed examination of boronic acid–diol complexation." Tetrahedron, 58(26), 5291-5300. (Foundational work on pKa vs. diol binding affinity).
-
Sigma-Aldrich. (2024). Product Specification: 2-Naphthylboronic acid. (Provides baseline data for the parent scaffold).
The Naphthyl-Boron Paradigm: A Technical Guide to (6-Formylnaphthalen-2-yl)boronic Acid and Its Pinacol Ester
Executive Summary
In modern drug discovery and advanced materials synthesis, the precise selection of organoboron reagents dictates the efficiency of carbon-carbon bond formation. Among these, (6-Formylnaphthalen-2-yl)boronic acid (FNB) and its pinacol ester derivative, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthaldehyde (FNB-pin) , represent highly valuable bifunctional building blocks. The presence of the formyl group offers orthogonal reactivity for post-coupling modifications (e.g., reductive aminations, Wittig olefinations). However, the choice between the free boronic acid and the pinacol ester is not merely a matter of preference; it is a strategic decision governed by thermodynamic stability, chromatographic behavior, and transmetalation kinetics[1].
This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols to guide researchers in selecting and utilizing FNB and FNB-pin effectively.
Structural and Thermodynamic Divergence
The fundamental difference between FNB and FNB-pin lies in the electronic and steric environment surrounding the boron atom. Boronic acids possess an
Conversely, esterification with pinacol (2,3-dimethylbutane-2,3-diol) to form FNB-pin introduces significant steric bulk. The tetramethyl-1,3,2-dioxaborolane ring spatially shields the vacant p-orbital, while the oxygen lone pairs provide subtle electron donation[3]. This structural modification drastically alters the physicochemical profile of the molecule, enhancing its bench stability and resistance to ambient oxidation[4].
Table 1: Physicochemical and Structural Comparison
| Property | This compound (FNB) | FNB Pinacol Ester (FNB-pin) |
| CAS Number | 935473-02-2[5] | 1381940-44-8[6] |
| Molecular Formula | C₁₁H₉BO₃ | C₁₇H₁₉BO₃ |
| Molecular Weight | 200.00 g/mol [5] | 282.15 g/mol [6] |
| Boron Hybridization | ||
| Chromatographic Behavior | Severe streaking on standard silica[7] | Elutes as a discrete, well-defined spot[3] |
| Primary Degradation | Boroxine formation, Protodeboronation | Slow hydrolysis to free boronic acid[2] |
| Relative Transmetalation | Fast (Direct activation)[1] | Slow (Requires pre-hydrolysis)[4] |
Reactivity Profile in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction relies on the transmetalation of an aryl group from boron to a Palladium(II) intermediate. The kinetics of this step differ fundamentally between FNB and FNB-pin.
For FNB , the addition of an aqueous base (e.g., Na₂CO₃ or K₃PO₄) rapidly converts the neutral boronic acid into an electron-rich,
For FNB-pin , the bulky pinacol ligand impedes direct formation of the reactive boronate. Instead, the reaction typically proceeds via a pre-hydrolytic pathway . The basic aqueous conditions must first hydrolyze the pinacol ester to generate the free boronic acid in situ, which then forms the active boronate[4]. If this hydrolysis is slow, it becomes the rate-limiting step of the catalytic cycle. While this can lower the overall reaction rate, it acts as a "slow-release" mechanism that maintains a low steady-state concentration of the free boronic acid, effectively suppressing unwanted protodeboronation side reactions[4].
Mechanistic divergence in the transmetalation of FNB versus FNB-pin.
Chromatographic Behavior and Purification Strategies
A critical bottleneck in synthetic workflows involving boronic acids is purification. FNB interacts strongly with the free silanol groups on standard normal-phase silica gel via hydrogen bonding and Lewis acid-base interactions. This results in severe band broadening, streaking, and poor mass recovery[7]. Consequently, FNB is typically used crude or purified via recrystallization or specialized reverse-phase HPLC[7].
In contrast, FNB-pin is highly stable on silica gel. The pinacol ligand masks the hydrogen-bond donors and sterically blocks the boron atom from interacting with silanols[3]. This allows FNB-pin to be purified using standard flash column chromatography.
Strategic Causality: If your synthetic route requires modification of the formyl group prior to the Suzuki coupling (e.g., converting the aldehyde to an amine via reductive amination), you must use FNB-pin. The intermediate product can be easily purified on silica gel, whereas the corresponding free boronic acid intermediate would be nearly impossible to isolate cleanly[3].
Decision matrix for selecting FNB or FNB-pin based on experimental needs.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks (e.g., TLC monitoring of hydrolysis) to confirm the mechanistic steps are proceeding as intended.
Protocol A: Suzuki-Miyaura Coupling utilizing FNB-pin (In situ Hydrolysis)
Causality: Because FNB-pin requires hydrolysis, a biphasic solvent system with a moderate base is used. K₂CO₃ is selected over NaOH to prevent Cannizzaro-type disproportionation of the sensitive formyl group at elevated temperatures.
-
Reaction Setup: In an oven-dried Schlenk flask, combine FNB-pin (1.1 equiv), the aryl halide (1.0 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). The presence of water is strictly required to drive the hydrolysis of the pinacol ester[2].
-
Degassing (Crucial Step): Sparge the mixture with Argon for 15 minutes. Oxygen must be excluded to prevent homocoupling and catalyst degradation.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). The bidentate dppf ligand promotes efficient reductive elimination.
-
Heating & Validation: Heat to 90 °C. Self-Validation Check: After 1 hour, sample the organic layer for TLC (Hexanes/EtOAc). You should observe the transient appearance of a highly polar baseline spot (the in situ generated free FNB) which subsequently converts to the product spot.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Direct Coupling utilizing FNB
Causality: Since FNB does not require pre-hydrolysis, transmetalation is rapid. Lower temperatures and shorter reaction times can be employed, which minimizes the risk of protodeboronation[4].
-
Reaction Setup: Combine FNB (1.2 equiv), aryl halide (1.0 equiv), and Na₂CO₃ (2.0 equiv) in a flask.
-
Solvent Addition: Add Toluene/EtOH/H₂O (2:1:1 v/v). Ethanol acts as a phase-transfer agent, ensuring the boronic acid and base are intimately mixed.
-
Degassing: Sparge with Argon for 15 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv).
-
Heating & Validation: Heat to 80 °C. Self-Validation Check: Monitor via LC-MS. The reaction should reach completion significantly faster (often < 2 hours) compared to Protocol A due to the absence of the rate-limiting hydrolysis step[1].
-
Workup: Extract with EtOAc, wash with water, and concentrate. Note: Do not leave the reaction heating longer than necessary, as the free boronic acid is prone to protodeboronation once the aryl halide is consumed.
Conclusion
The selection between this compound and its pinacol ester dictates the trajectory of a synthetic campaign. FNB offers rapid transmetalation and high atom economy but suffers from poor chromatographic stability and shelf-life issues. FNB-pin sacrifices initial reactivity for robust stability, enabling complex, multi-step sequences where intermediate purification is mandatory. By understanding the underlying thermodynamics and transmetalation kinetics, researchers can rationally deploy these reagents to maximize yield and efficiency in cross-coupling methodologies.
References
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. 935473-02-2|this compound|BLD Pharm [bldpharm.com]
- 6. 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthaldehyde - CAS号 1381940-44-8 - 摩熵化学 [molaid.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Storage & Handling of Aldehyde-Functionalized Boronic Acids
Executive Summary
Aldehyde-functionalized boronic acids (e.g., 2-, 3-, or 4-formylphenylboronic acids) represent a unique class of "Schrödinger's Reagents." They exist in a state of dynamic flux, balancing between open-chain free acids, dehydrated boroxine trimers, and—in the case of ortho-isomers—cyclic hemiacetals (benzoxaboroles).
For the drug development scientist, this mutability presents a critical challenge: purity on the label does not guarantee functional titer at the bench. Improper storage leads to irreversible oxidative deboronation (yielding phenols) or aldehyde oxidation (yielding carboxylic acids), rendering the reagent useless for bioconjugation or Suzuki-Miyaura coupling.
This guide outlines a self-validating storage protocol designed to arrest these degradation pathways, ensuring reagent integrity over extended timelines.
The Mechanistic Landscape[1][2]
To store these reagents effectively, one must understand the molecular "war" occurring within the vial. The behavior depends heavily on the position of the formyl group relative to the boronic acid.
The Ortho-Paradox (2-FPBA)
2-Formylphenylboronic acid (2-FPBA) rarely exists as a simple aldehyde in the solid state. It undergoes a reversible intramolecular cyclization to form 1-hydroxy-2,1-benzoxaborol-3(1H)-one (a benzoxaborole).
-
The Benefit: This cyclic form protects the aldehyde from autoxidation and the boron from deboronation.
-
The Confusion: QC analysis (NMR) often shows a "missing" aldehyde proton, leading researchers to falsely believe the reagent has degraded.
The Meta/Para Vulnerability
Isomers where the aldehyde is distant (3- or 4-formyl) cannot cyclize. These are significantly more vulnerable to:
-
Boroxine Formation: Reversible dehydration into cyclic trimers.
-
Autoxidation: Irreversible radical oxidation of the C-B bond by atmospheric oxygen.
Visualization: The Equilibrium Map
Figure 1: The dynamic equilibrium of aldehyde-boronic acids. Note that the "Closed Form" is a stability sanctuary for ortho-isomers, while oxidation pathways are irreversible.
Failure Modes & Stability Data
The following table summarizes the stability profile based on environmental stressors.
| Stressor | Mechanism | Outcome | Reversibility |
| Atmospheric Oxygen | Radical C-migration from Boron to Oxygen (1,2-shift). | Formation of Phenols (e.g., Salicylaldehyde). | Irreversible |
| Moisture (Excess) | Hydrolysis of Boroxine; Promotion of protodeboronation. | Purity drift; stoichiometry errors. | Reversible (mostly) |
| Heat (>25°C) | Acceleration of autoxidation; Boroxine polymerization. | Loss of titer; insoluble aggregates. | Irreversible |
| Basic pH | Formation of boronate anions; increased susceptibility to oxidation. | Rapid degradation.[1] | Irreversible |
Protocol: The "Inert Blanket" Storage System
This protocol treats the reagent as air-sensitive. Do not rely on the manufacturer's original packaging once opened.
Phase 1: Reception & Initial Handling
-
Equilibration: Allow the sealed bottle to reach room temperature before opening. Opening a cold bottle introduces condensation, accelerating hydrolysis.
-
Aliquot Strategy: Do not store the bulk material in a frequently opened container. Divide the material into single-use aliquots (e.g., 50mg or 100mg) inside amber glass vials with PTFE-lined caps.
Phase 2: The Storage Environment
Temperature: -20°C (Standard Freezer).
Atmosphere: Argon (Ar) is superior to Nitrogen (
-
Why? Argon is denser than air and forms a "blanket" over the solid at the bottom of the vial. Nitrogen can mix with intruding air more easily.
Phase 3: Long-Term Archiving (The DABO Method)
For storage exceeding 6 months, convert the free acid into a Diethanolamine (DABO) ester .
-
Synthesis: Stir the boronic acid with 1 equivalent of diethanolamine in dichloromethane. The adduct precipitates.
-
Benefit: DABO esters are air-stable solids due to the
dative bond, which fills the boron's empty p-orbital, shutting down oxidative pathways. -
Recovery: Hydrolyze with mild aqueous acid immediately before use.
Quality Control: The Self-Validating Workflow
Before committing valuable biological samples to a reaction, validate the boronic acid titer.
Visual Inspection
-
Pass: White to off-white free-flowing powder.
-
Fail: Yellowing (indicates phenol formation) or "gummy" texture (indicates polymerization).
1H-NMR Validation (The "Wet Acetone" Method)
Standard
-
Solvent:
-Acetone + 1 drop . -
Rationale: The
hydrolyzes boroxine anhydrides back to the monomer, simplifying the spectrum. -
Key Signals (2-FPBA):
-
Look for the hemiacetal proton (benzoxaborole form) around 6.0–6.5 ppm .
-
Note: You may NOT see a distinct aldehyde (
) peak at 10 ppm if the equilibrium strongly favors the closed form. This is not degradation. -
Contaminant Check: Look for phenol peaks (sharp singlets/multiplets distinct from the main aromatic system).
-
Quantitative Assessment (Sorbitol Titration)
Boronic acids form tight complexes with 1,2-diols (Sorbitol or Mannitol), releasing protons.
-
Dissolve known mass of boronic acid in water/methanol.
-
Add excess D-Sorbitol (approx 10 eq).
-
Titrate the released protons with standardized NaOH using phenolphthalein or a pH meter.
-
Calculation: Moles NaOH = Moles Boronic Acid (1:1 complex stoichiometry).
QC Decision Tree
Figure 2: Step-by-step validation workflow to prevent experimental failure.
References
-
Tautomeric Equilibrium of 2-FPBA Luliński, S., & Serwatowski, J. (2003). A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. New Journal of Chemistry.
-
Oxidative Instability Mechanism Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021).[2] Boronic acid with high oxidative stability and utility in biological contexts. PNAS.[2][3]
-
Boroxine Cycle & Purification Hall, D. G. (Ed.).[4][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
DABO Boronates for Storage Berrée, F., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of Organic Chemistry.
-
Ipso-Hydroxylation (Degradation Pathway) Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances.
Sources
Methodological & Application
Suzuki-Miyaura coupling protocol using (6-Formylnaphthalen-2-yl)boronic acid
Content Type: Application Note & Detailed Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Introduction & Strategic Significance
(6-Formylnaphthalen-2-yl)boronic acid (CAS: 332392-56-4) is a high-value bifunctional building block. Its structural utility lies in the 2,6-substitution pattern of the naphthalene core, which mimics the para-geometry of benzene but provides an extended conjugation length and rigid geometry essential for:
-
Fluorescent Probes: The naphthalene core acts as a fluorophore scaffold (e.g., prodan derivatives).
-
OLED Materials: Extended
-systems for charge transport layers. -
Medicinal Chemistry: A rigid, lipophilic linker with a reactive "handle" (aldehyde) for subsequent reductive amination or olefination.
The Chemoselectivity Challenge
The primary challenge with this reagent is the dual reactivity of the formyl (aldehyde) group and the boronic acid.
-
Oxidation Risk: The aldehyde is prone to oxidation to the carboxylic acid under aerobic conditions, especially in the presence of Pd(0).
-
Base Sensitivity: Strong bases (hydroxides, alkoxides) required for boronate activation can trigger Cannizzaro disproportionation or aldol condensations on the formyl group.
-
Protodeboronation: While the 2-position of naphthalene is more stable than the 1-position, the electron-withdrawing formyl group at C6 increases the Lewis acidity of the boron, slightly elevating the risk of protodeboronation compared to unsubstituted naphthyl boronic acids.
Mechanistic Insight & Reaction Design
The Suzuki-Miyaura coupling proceeds via the catalytic cycle of Oxidative Addition, Transmetallation, and Reductive Elimination. For this specific substrate, the Transmetallation step is the critical control point.
The "Goldilocks" Activation
The boronic acid must be activated by a base to form a boronate species
-
Too Weak: No transmetallation; reaction stalls.
-
Too Strong: Aldehyde degradation (Cannizzaro) or competitive protodeboronation.
Recommended Strategy: Use Carbonate (CO₃²⁻) or Phosphate (PO₄³⁻) bases. These provide sufficient basicity for activation without nucleophilic attack on the aldehyde.
DOT Diagram: Mechanistic Pathway & Failure Modes
Caption: Catalytic cycle highlighting the critical activation step and potential failure modes specific to formyl-functionalized boronic acids.
Experimental Protocols
Method A: The "Workhorse" Protocol (High Solubility & Robustness)
Best for: Standard aryl bromides/iodides and when scale-up is required.
Rationale: This system uses Pd(dppf)Cl₂ , a bidentate ferrocenyl catalyst that is extremely robust against oxygen and prevents Pd black precipitation. Dioxane is chosen over THF or DME because it has a higher boiling point (101°C) and excellent solubility for the naphthalene core.
Materials
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Setup: In a reaction vial or round-bottom flask equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 240 mg), and Pd(dppf)Cl₂ (0.03 mmol, 25 mg).
-
Inerting: Cap the vessel and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill x3).
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe. Stir to dissolve solids.
-
Base Addition: Add degassed 2.0 M K₂CO₃ (1.0 mL, 2.0 mmol) via syringe.
-
Note: The biphasic mixture will turn orange/red/brown depending on the specific aryl halide.
-
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours.
-
Monitoring: Check TLC or LCMS every 2 hours. Look for the disappearance of the aryl halide.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Washing: Wash combined organics with Brine (sat. NaCl), dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash chromatography on silica gel.
-
Critical: Use a gradient of Hexanes/EtOAc. Naphthalene aldehydes are often fluorescent on TLC (blue/green emission under 254/365 nm).
-
Method B: The "Steric & Challenging" Protocol
Best for: Aryl chlorides, electron-rich aryl halides, or sterically hindered partners.
Rationale: Uses SPhos , a bulky, electron-rich Buchwald ligand that facilitates oxidative addition of chlorides and creates a highly active catalyst system. Anhydrous phosphate base prevents hydrolysis issues.
Materials
-
Catalyst: Pd₂(dba)₃ (1.5 mol%) + SPhos (3 mol%) (Pre-complexed or added separately)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (finely ground solid, 2.0 equiv)
-
Solvent: Toluene / Water (10:1 ratio)
Procedure Highlights
-
Combine Pd₂(dba)₃, SPhos, Boronic Acid, Aryl Halide, and solid K₃PO₄ in the flask.
-
Purge with Argon.
-
Add Toluene (degassed) and Water (degassed).
-
Heat to 100°C vigorously (rapid stirring is essential for the biphasic system).
-
Run time is typically shorter (2–6 hours).
Optimization & Troubleshooting Guide
| Issue | Observation | Root Cause | Corrective Action |
| Homocoupling | Product mass = (Ar-Ar) or (Naph-Naph) | Oxygen present in solvent; Pd(II) reduction lag. | Degas solvents more thoroughly (sparge with Ar for 15 mins). Switch to Pd(0) source like Pd(PPh₃)₄. |
| Protodeboronation | Product mass = Naphthalene-2-carbaldehyde (Des-aryl product) | Hydrolytic cleavage of C-B bond before coupling. | Reduce water content (use 95:5 Dioxane:H₂O). Switch to anhydrous base (Cs₂CO₃) in DMF. Lower temp to 60°C. |
| Aldehyde Oxidation | Product mass = +16 amu (Carboxylic acid) | Air leak; Peroxides in ether solvents. | Use fresh solvents (test for peroxides). Ensure strict inert atmosphere. |
| Low Conversion | Starting material remains. | Catalyst poisoning or poor activation. | Increase catalyst load to 5 mol%. Switch to Method B (SPhos). Ensure base is fully dissolved or finely ground. |
Data Visualization: Solvent & Base Effects
(Simulated relative efficiency based on standard boronic acid reactivity profiles)
| Condition | Yield Potential | Rate | Aldehyde Stability |
| Dioxane / K₂CO₃ (aq) | High | Medium | Good |
| Toluene / K₃PO₄ (aq) | Medium | Fast | Excellent |
| DMF / Cs₂CO₃ | High | Fast | Risk (Cannizzaro at high T) |
| THF / NaOH | Low | Fast | Poor (Aldol/Cannizzaro) |
Decision Workflow (DOT)
Caption: Decision tree for selecting the optimal protocol and troubleshooting common failures.
Safety & Handling
-
Reagent Handling: this compound should be stored at 2–8°C . While relatively stable, prolonged exposure to moist air can cause trimerization to boroxines (which are still reactive but alter stoichiometry).
-
Palladium: Pd compounds are toxic. Handle in a fume hood.
-
Waste: All heavy metal waste must be segregated.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link
(6-Formylnaphthalen-2-yl)boronic acid as a building block for COFs
Advanced Application Note: (6-Formylnaphthalen-2-yl)boronic Acid in the Synthesis of Dual-Linkage Covalent Organic Frameworks (COFs)
Executive Summary For researchers and drug development professionals, Covalent Organic Frameworks (COFs) offer unprecedented opportunities in targeted drug delivery, biosensing, and chiral separation due to their predictable porosity and high surface area. However, traditional single-linkage COFs often suffer from limited structural complexity or poor hydrolytic stability. This application note details the use of This compound (6-FNBA, CAS: 935473-02-2) —a highly versatile AB-type bifunctional building block—to construct advanced dual-linkage (imine-boroxine) COFs via orthogonal dynamic covalent chemistry.
Molecular Rationale: The Superiority of the Naphthalene Core
The design of the monomer dictates the macroscopic properties of the resulting framework. While 4-formylphenylboronic acid (FPBA) has been historically used to create dual-linkage COFs[1], substituting the phenyl ring with a naphthalene core (6-FNBA) fundamentally alters the thermodynamics and physical properties of the resulting material:
-
Extended π-Conjugation: The rigid naphthalene spacer expands the unit cell, yielding larger pore apertures capable of accommodating bulky Active Pharmaceutical Ingredients (APIs) or biologics.
-
Enhanced Interlayer Stabilization: The extended aromatic surface significantly increases interlayer π-π stacking forces. This locks the 2D sheets in place, shielding the highly reversible (and moisture-sensitive) boroxine rings from hydrolytic attack.
-
Photophysical Activation: The naphthalene core acts as an intrinsic fluorophore. When locked into a rigid COF lattice, restricted intramolecular rotation induces Aggregation-Induced Emission (AIE), making the framework highly valuable for fluorescent biomarker sensing.
Orthogonal Polymerization Mechanics
The synthesis of dual-linkage COFs utilizing 6-FNBA relies on a "three-in-one" multicomponent orthogonal reaction strategy[2]. The monomer possesses two distinct reactive handles that polymerize under different thermodynamic and kinetic controls without cross-talking[3]:
-
Boroxine Formation (Thermal Control): The boronic acid groups (-B(OH)₂) undergo self-condensation to form a six-membered boroxine ring (B₃O₃). This reaction is purely driven by thermal dehydration (120 °C) and the continuous removal of water.
-
Imine Formation (Kinetic/Acid Control): The formyl groups (-CHO) react with an added multi-amine (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB) to form imine linkages (-C=N-). This Schiff base reaction is kinetically accelerated by an acid catalyst (aqueous acetic acid).
Because these two pathways operate via independent mechanisms, they can be activated simultaneously in a single pot, yielding a highly ordered, hierarchical framework[1].
Orthogonal reaction pathways of 6-FNBA yielding dual-linkage COFs.
Quantitative Benchmarking: Single vs. Dual-Linkage COFs
The following table summarizes the theoretical and empirical advantages of utilizing 6-FNBA in a dual-linkage system compared to traditional single-linkage or phenyl-based dual-linkage counterparts.
| Property / Metric | Single-Linkage (Boroxine Only) | Dual-Linkage (FPBA Phenyl Core) | Dual-Linkage (6-FNBA Naphthalene Core) | Causality for Material Difference |
| Linkage Type | -B₃O₃- | -B₃O₃- and -C=N- | -B₃O₃- and -C=N- | Orthogonal multicomponent assembly. |
| BET Surface Area | ~800 m²/g | 1,200 - 1,400 m²/g | 1,800 - 2,100 m²/g | Extended π-system prevents pore interpenetration. |
| Pore Size | ~0.9 nm | 1.5 - 1.8 nm | 2.1 - 2.4 nm | Larger naphthalene spacer expands unit cell dimensions. |
| Hydrolytic Stability | Poor (Degrades in hours) | Moderate | High (Stable for days) | Enhanced π-π stacking shields boroxine rings from water. |
| Fluorescence (QY) | < 2% | < 5% | 15 - 25% | Naphthalene acts as a rigid, AIE-active fluorophore. |
Validated Experimental Protocol: Solvothermal Synthesis
This protocol describes the one-pot synthesis of a dual-linkage COF using 6-FNBA and TAPB. Stoichiometric Rationale: 3 moles of 6-FNBA self-condense to form 1 mole of a boroxine node, leaving exactly 3 formyl groups. These 3 formyl groups react perfectly with 1 mole of the tri-amine TAPB. Thus, the exact molar ratio of 6-FNBA to TAPB must be 3:1 .
Step 1: Precursor Assembly & Solvent Selection
-
Weigh exactly 0.30 mmol of 6-FNBA and 0.10 mmol of TAPB.
-
Transfer the powders into a 10 mL Pyrex glass ampoule.
-
Add 2.0 mL of a 1:1 (v/v) mixture of 1,4-Dioxane and Mesitylene. Causality: This specific solvent blend balances the solubility of the monomers (Dioxane) with the insolubility of the growing polymer (Mesitylene), creating the thermodynamic driving force for highly crystalline precipitation rather than amorphous aggregation.
Step 2: Catalysis & Degassing
-
Add 0.2 mL of 3M aqueous Acetic Acid to the mixture.
-
Submerge the ampoule in liquid nitrogen until the solvent freezes completely.
-
Evacuate the ampoule to < 50 mTorr, then isolate the vacuum and allow the mixture to thaw. Repeat this Freeze-Pump-Thaw cycle three times. Causality: Acetic acid catalyzes the imine formation without cleaving the boroxine rings. The rigorous degassing removes oxygen (preventing amine oxidation at high temperatures) and removes atmospheric moisture, shifting the equilibrium toward dehydration.
Step 3: Solvothermal Polymerization
-
Flame-seal the ampoule under static vacuum.
-
Place the sealed ampoule in an isothermal oven at 120 °C for 72 hours.
-
Cool the ampoule to room temperature at a controlled rate of 10 °C/hour.
Step 4: Isolation & Activation
-
Break the ampoule and collect the precipitate via vacuum filtration.
-
Transfer the powder to a Soxhlet extractor and wash with anhydrous THF for 24 hours to remove trapped oligomers and unreacted monomers.
-
Dry the powder using Supercritical CO₂ (ScCO₂) activation. Causality: Standard vacuum drying causes liquid solvents to evaporate, creating massive capillary forces that can collapse the delicate mesopores. ScCO₂ bypasses the liquid-gas phase boundary, preserving the ultra-high surface area of the 6-FNBA COF.
Step-by-step solvothermal synthesis and activation workflow for 6-FNBA COFs.
Quality Control & Self-Validating System
To ensure the protocol was successful and the dual linkages formed orthogonally without defects, the material must be validated against the following specific spectroscopic markers:
-
Fourier Transform Infrared Spectroscopy (FT-IR):
-
Validation of Consumption: Ensure the complete disappearance of the broad -B(OH)₂ stretching bands at ~3410 cm⁻¹ and ~3212 cm⁻¹, as well as the -NH₂ stretching bands at ~3344–3462 cm⁻¹[1].
-
Validation of Formation: Confirm the appearance of a sharp peak at ~711 cm⁻¹ (indicating successful B₃O₃ boroxine ring formation) and a strong peak at ~1627 cm⁻¹ (indicating successful -C=N- imine bond formation)[1].
-
-
Solid-State ¹³C CP/MAS NMR:
-
Look for a distinct resonance at ~159 ppm (imine carbon) and ~127 ppm (carbon atoms connected directly to the boroxine rings)[2].
-
-
Powder X-Ray Diffraction (PXRD):
-
A highly crystalline 6-FNBA dual-linkage COF will exhibit a sharp, intense peak at a low angle (typically ~2.5° to 3.5° 2θ), corresponding to the (100) reflection of the expanded hexagonal pore lattice.
-
References
- Source: PMC (nih.gov)
- Title: Covalent Organic Frameworks Formed with Two Types of Covalent Bonds Based on Orthogonal Reactions Source: Journal of the American Chemical Society URL
- Source: OAE Publishing Inc.
Sources
Application Note: High-Efficiency Synthesis of Fluorescent Schiff Base Sensors using (6-Formylnaphthalen-2-yl)boronic acid
Abstract
This application note details the protocol for synthesizing Schiff base derivatives from (6-Formylnaphthalen-2-yl)boronic acid , a bifunctional scaffold combining a fluorescent naphthalene core, a reactive aldehyde, and a saccharide-binding boronic acid moiety. These derivatives are critical in the development of Photoinduced Electron Transfer (PET) sensors for the detection of carbohydrates (glucose, fructose) and anions (fluoride). This guide addresses the specific challenges of handling formyl-boronic acids, including the prevention of boroxine anhydride formation and the optimization of Schiff base stability.
Introduction & Mechanistic Insight
The Bifunctional Scaffold
This compound serves as a versatile "chassis" for molecular sensors. Its utility stems from two orthogonal reactive sites:
-
C6-Formyl Group: A hard electrophile ready for condensation with primary amines to form the Schiff base (imine) linker. This linker extends the
-conjugation of the naphthalene system, modulating its fluorescence properties. -
C2-Boronic Acid Group: A Lewis acid capable of reversible covalent bonding with 1,2- or 1,3-diols (saccharides) to form cyclic boronate esters.
Sensing Mechanism (PET & ICT)
The primary application of these Schiff bases is in fluorescence "turn-on" sensing .
-
Off State: In the absence of analyte, the lone pair electrons on the Schiff base nitrogen (or an adjacent amine) quench the naphthalene fluorescence via Photoinduced Electron Transfer (PET).
-
On State: Binding of a saccharide to the boronic acid, or protonation/complexation of the imine nitrogen, alters the frontier molecular orbitals (HOMO/LUMO levels). This inhibits the PET process, restoring the strong intrinsic fluorescence of the naphthalene core.
Reaction Pathway Visualization
Figure 1: Reaction pathway for Schiff base formation.[1][2] Note the competitive reversible hydrolysis and boroxine formation pathways.
Experimental Protocol
Materials & Equipment
-
This compound (CAS: 935473-02-2, >97% purity).
-
Primary Amine: (e.g., 2-Aminoethanol, Phenylhydrazine, or 1-Pyrenemethylamine depending on target).
-
Solvent: Absolute Ethanol (EtOH) or Anhydrous Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Drying Agent: Activated 4Å Molecular Sieves (Critical for driving equilibrium).
-
Equipment: Reflux condenser, inert gas (N2/Ar) manifold, magnetic stirrer.
Standard Operating Procedure (SOP)
Step 1: Preparation of Reactants
-
Weigh 1.0 equivalent (e.g., 200 mg, 1.0 mmol) of this compound into a dry 50 mL round-bottom flask.
-
Add 10-15 mL of Absolute Ethanol.
-
Note: The boronic acid may not dissolve completely at room temperature.
-
-
Add 1.1 equivalents of the chosen Primary Amine.
-
Add 1-2 drops of Glacial Acetic Acid (catalytic).
Step 2: Condensation Reaction
-
Equip the flask with a reflux condenser and a drying tube (or N2 line).
-
Optional but Recommended: Add 500 mg of activated 4Å molecular sieves to the reaction mixture to scavenge water and drive the equilibrium toward the imine.
-
Heat the mixture to Reflux (approx. 78°C) for 3–6 hours .
-
Monitoring: Monitor reaction progress via TLC (Silica gel, MeOH:DCM 1:9). The aldehyde spot (Rf ~0.6) should disappear, and a new fluorescent spot (Schiff base) should appear.
-
Step 3: Isolation & Purification
-
Hot Filtration: If molecular sieves were used, filter the hot solution quickly to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. The Schiff base often precipitates as a yellow/orange solid.
-
Collection: Filter the precipitate under vacuum. Wash with cold Ethanol (2 x 5 mL) and Diethyl Ether (2 x 5 mL).
-
Drying: Dry the solid under high vacuum for 4 hours. Avoid excessive heating (>60°C) during drying to prevent dehydration of the boronic acid moiety to boroxine.
Optimization Table
| Parameter | Condition A (Standard) | Condition B (High Yield) | Condition C (Sensitive Amines) |
| Solvent | Ethanol (99%) | Anhydrous Methanol | Toluene (Dean-Stark) |
| Catalyst | Acetic Acid (cat.) | Trifluoroacetic Acid (0.1%) | None / p-TsOH |
| Temp/Time | Reflux / 4 h | RT / 12 h | Reflux / 2 h |
| Yield | 70-80% | 85-90% | 60-75% |
| Notes | Simple, eco-friendly. | Best for solubility. | Removes water azeotropically. |
Characterization & Validation
NMR Spectroscopy
-
H NMR (DMSO-d
):-
Imine Proton (-CH=N-): Look for a distinctive singlet between
8.5 – 9.0 ppm . -
Boronic Acid (-B(OH)
): Broad singlet around 8.0 – 8.2 ppm (often disappears with D O shake). -
Aromatic Region: Naphthalene protons appear as multiplets between
7.5 – 8.5 ppm.
-
IR Spectroscopy
-
C=N Stretch: Strong band at 1610 – 1630 cm
. -
B-O Stretch: Bands around 1340 cm
. -
Absence of C=O: Disappearance of the aldehyde carbonyl peak at ~1690 cm
.
Fluorescence Response (Sensing Validation)
To validate the sensor function:
-
Prepare a 10
M solution of the Schiff base in Phosphate Buffer (pH 7.4) / DMSO (9:1). -
Titrate with D-Fructose (0 – 100 mM).
-
Observation: Expect a fluorescence intensity increase (Turn-On) at
nm upon excitation at nm.
Troubleshooting & Critical Considerations
Boroxine Formation
Boronic acids can self-condense to form cyclic trimers (boroxines), especially under anhydrous/heating conditions.
-
Symptom: Insoluble residue, confusing NMR integration (3 sets of signals).
-
Solution: Add a small amount of water or MeOH during the workup, or simply run the sensing experiment in aqueous buffer (the boroxine hydrolyzes back to the acid in water).
Hydrolysis of Schiff Base
The C=N bond is reversible.
-
Symptom: Reappearance of aldehyde peak in NMR over time.
-
Prevention: Store the solid product in a desiccator at -20°C. For sensing, prepare fresh stock solutions in DMSO. If high stability is required, reduce the Schiff base to a secondary amine using NaBH
(though this breaks the conjugation and changes fluorescence properties).
References
-
Gao, X., Zhang, Y., & Wang, B. (2003). New Boronic Acid Fluorescent Reporter Compounds. 2. A Naphthalene-Based On−Off Sensor Functional at Physiological pH. Organic Letters, 5(24), 4615-4618. Link
-
Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly.[3] Accounts of Chemical Research, 46(2), 312-326. Link
-
James, T. D., Sandanayake, K. R., & Shinkai, S. (1995). Chiral discrimination of monosaccharides using a fluorescent molecular sensor. Nature, 374, 345-347. Link
-
BLD Pharm. (n.d.). This compound Product Page. BLD Pharm.[4] Link
Sources
Application Note: Orthogonal Functionalization of (6-Formylnaphthalen-2-yl)boronic acid
[1]
Introduction: The Distal Linchpin
This compound (CAS: N/A for specific isomer, analogous to 2,6-substituted naphthalene building blocks) represents a high-value "linchpin" intermediate in the synthesis of extended
Its structural utility lies in the 2,6-substitution pattern .[1] Unlike ortho-substituted benzenes where steric hindrance and electronic effects (like orbital overlap between boron and carbonyls) complicate functionalization, the 2,6-naphthyl scaffold holds the reactive centers at a distal, non-interacting geometry. This spatial separation allows for true orthogonal functionalization —the ability to react the boronic acid (Site A) and the aldehyde (Site B) independently, in any order, provided the correct chemoselective conditions are chosen.
Key Applications
Strategic Overview: The Orthogonality Map
The successful utilization of this building block relies on three primary workflows. The choice depends on the stability of your final target and the nature of the coupling partner.
Workflow A: Suzuki-First (Chemoselective)[1]
-
Logic: Palladium-catalyzed cross-coupling is performed first.[1]
-
Challenge: Aldehydes are susceptible to base-mediated side reactions (Cannizzaro, Aldol) under standard Suzuki conditions (e.g., strong hydroxide/carbonate bases).[1]
-
Solution: Use of mild, non-nucleophilic bases (
, ) or anhydrous conditions.
Workflow B: Aldehyde-First (Chemoselective)
-
Logic: The aldehyde is converted to an amine (reductive amination) or alkene (Wittig) before the cross-coupling.
-
Challenge: Boronic acids can protodeboronate under acidic conditions or oxidize in the presence of strong oxidants.
-
Solution: Use mild hydride donors (
) that do not reduce the boronic acid.
Workflow C: MIDA Protection (Absolute Orthogonality)
-
Logic: The boronic acid is "masked" as a N-Methyliminodiacetic acid (MIDA) boronate.[1]
-
Advantage: The MIDA boronate is silica-stable and unreactive to standard reagents, allowing harsh manipulation of the aldehyde.
Visualizing the Workflows
Caption: Decision tree for functionalizing 6-formyl-2-naphthylboronic acid based on target stability.
Detailed Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling (Preserving the Aldehyde)
Rationale: Standard Suzuki conditions often use aqueous
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Coupling Partner: Aryl Bromide (1.1 equiv)
-
Catalyst:
(3-5 mol%)[1] -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (9:1 v/v)[1]
Step-by-Step:
-
Degassing: In a reaction vial, combine the boronic acid, aryl bromide, and
. Seal and purge with Argon for 5 minutes. -
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash chromatography. Note: Aldehydes can streak on silica; add 1%
to the eluent if necessary, but ensure it is removed quickly to prevent degradation.
Protocol B: Reductive Amination (Preserving the Boronic Acid)
Rationale: Strong reducing agents like
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Amine: Primary or Secondary Amine (1.1–1.2 equiv)
-
Reductant:
(1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF[1]
Step-by-Step:
-
Imine Formation: Dissolve the boronic acid and amine in DCE. Stir at Room Temperature (RT) for 30–60 mins.
-
Tip: If the amine is an HCl salt, add 1.0 equiv of DIPEA.
-
-
Reduction: Add
in one portion. -
Reaction: Stir at RT for 2–16 hours.
-
Quench: Quench with saturated aqueous
. Do not use strong acid (e.g., 1M HCl) for workup, as this promotes protodeboronation (loss of the boron group). -
Isolation: Extract with DCM. The product is an amino-boronic acid, which may be zwitterionic.[1] If solubility is poor, use n-Butanol for extraction or proceed directly to the next Suzuki coupling step without full purification ("Telescoped" synthesis).[1]
Protocol C: MIDA Protection (For Harsh Conditions)
Rationale: If you need to perform a Wittig reaction or strong oxidation (e.g., Jones oxidation) on the aldehyde, the free boronic acid will not survive. MIDA protection renders the boron
Step 1: Protection
-
Reflux the boronic acid (1 equiv) with N-Methyliminodiacetic acid (1.1 equiv) in Toluene/DMSO (10:1) with a Dean-Stark trap to remove water.[1]
-
Product precipitates or is crystallized from Acetone/Ether.[1]
Step 2: Aldehyde Functionalization
-
Perform desired reaction (e.g., Wittig olefination) on the MIDA boronate.
-
Purification: MIDA boronates are stable to silica gel chromatography.[1]
Step 3: Deprotection
Reagent Compatibility Matrix
| Reagent Class | Reagent Example | Compatibility with Free Boronic Acid | Compatibility with Aldehyde | Notes |
| Weak Base | ✅ High | ✅ High | Recommended for Suzuki.[1] | |
| Strong Base | ⚠️ Medium | ❌ Low | Causes aldol/polymerization of aldehyde. | |
| Mild Hydride | ✅ High | ✅ (Reacts) | Used for Reductive Amination. | |
| Strong Hydride | ❌ Low | ✅ (Reacts) | Reduces aldehyde to alcohol; may deborylate. | |
| Oxidant | ❌ Incompatible | ✅ High | Oxidizes Boron to Phenol (C-OH).[1] | |
| Acid | 1M HCl | ⚠️ Risk | ✅ High | Risk of Protodeboronation over time.[1] |
Troubleshooting & Quality Control
NMR Diagnostics[4]
-
Starting Material:
-
Suzuki Product: Disappearance of Ar-Br peaks; appearance of biaryl protons.[1] Aldehyde peak should remain at ~10.1 ppm.[1]
-
Reductive Amination Product: Disappearance of 10.1 ppm singlet; appearance of benzylic methylene (
) around 3.8–4.2 ppm.[1]
Common Pitfalls
-
Protodeboronation: If the Boron disappears (checked by Mass Spec), the reaction media is likely too acidic or too hot. Fix: Switch to MIDA protection or lower temperature.[1]
-
Boroxine Formation: In dry solvents, boronic acids dehydrate to form cyclic trimers (boroxines). This is reversible with water but can confuse NMR integration.[1] Fix: Add a drop of
to the NMR tube to hydrolyze back to the monomer.
References
-
Suzuki-Miyaura Coupling Mechanism & Conditions: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
MIDA Boronate Strategy (Orthogonal Protection): Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids.[1] Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Reductive Amination Selectivity: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures.[1][4] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chemoselective Functionalization of Formyl-Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] [Link]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 6-Formylnaphthalene Derivatives
Introduction: The Strategic Importance of the 6-Formylnaphthalene Scaffold
The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science, with its derivatives displaying a wide array of biological activities and material properties.[1][2] Specifically, the 6-formylnaphthalene core serves as a critical building block for a diverse range of complex molecules, including potent enzyme inhibitors and receptor antagonists.[3][4] The aldehyde functional group at the 6-position provides a versatile handle for subsequent synthetic transformations, such as reductive amination or Wittig reactions, making it an ideal anchor point for late-stage functionalization in drug discovery programs.
Palladium-catalyzed cross-coupling reactions have become the definitive tools for elaborating the naphthalene core, offering unparalleled efficiency and functional group tolerance under mild conditions.[5][6] These reactions enable the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, allowing researchers to systematically explore the chemical space around the naphthalene scaffold. This guide provides an in-depth analysis of the core principles, detailed experimental protocols, and field-proven insights for successfully applying these powerful transformations to 6-formylnaphthalene derivatives.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies a common, elegant catalytic cycle.[5][7][8] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle, which typically involves the Pd(0)/Pd(II) oxidation states, consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the 6-functionalized naphthaldehyde, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[8]
-
Transmetalation: An organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center, displacing the halide.[7][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]
Core Protocols: Synthesis and Application
The choice of cross-coupling reaction depends on the desired bond formation and the available starting materials. The following sections detail protocols for the most common and versatile reactions involving 6-formylnaphthalene derivatives.
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the requisite boronic acid reagents and its exceptional functional group tolerance.[5][10][11] This makes it ideal for working with the sensitive aldehyde functionality on the naphthalene core.
Causality Behind Component Selection:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species. Modern pre-catalysts are designed for rapid, efficient generation of the active catalyst.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are critical.[5] They stabilize the palladium center, accelerate both the oxidative addition and reductive elimination steps, and enable the use of less reactive aryl chlorides.[5][12]
-
Base: A base, such as K₂CO₃ or K₃PO₄, is essential to activate the boronic acid for transmetalation.[13] The choice of base can significantly impact reaction rate and side product formation.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2-naphthaldehyde
This protocol describes the coupling of 6-bromo-2-naphthaldehyde with an arylboronic acid.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-bromo-2-naphthaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add this mixture to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is crucial as oxygen can deactivate the catalyst.[14]
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1 v/v). Add the solvent to the reaction vial via syringe.
-
Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
| Parameter | Typical Range | Rationale / Comment |
| Catalyst Loading | 1-5 mol% | Lower loadings are desirable for sustainability and cost-effectiveness.[15] |
| Ligand:Pd Ratio | 1:1 to 4:1 | A higher ratio can help stabilize the catalyst and prevent palladium black precipitation. |
| Temperature | 60-110 °C | Higher temperatures accelerate the reaction but may promote side reactions or aldehyde degradation.[16] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is more soluble and often more effective but also more expensive. |
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing direct access to conjugated aryl-alkyne structures, which are valuable in materials science and as precursors for heterocycles.[6][17][18] The reaction classically uses a dual-catalyst system of palladium and copper(I).[19]
Causality Behind Component Selection:
-
Palladium Catalyst: As with Suzuki coupling, a Pd(0) source is needed. PdCl₂(PPh₃)₂ is a classic, effective choice.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is used to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[5]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HX by-product and often acts as the solvent.[5][19]
-
Ligand: Triphenylphosphine (PPh₃) is often sufficient, typically introduced as part of the palladium precatalyst.
Experimental Protocol: Sonogashira Coupling of 6-Iodo-2-naphthaldehyde
-
Setup: To an oven-dried Schlenk flask, add 6-iodo-2-naphthaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add degassed triethylamine (Et₃N) as the solvent, followed by the terminal alkyne (1.1 eq) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be complete within 1-4 hours.
-
Monitoring: Monitor by TLC for the disappearance of the starting naphthaldehyde.
-
Workup: Once complete, concentrate the reaction mixture in vacuo. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NH₄Cl to remove copper salts.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Note on Copper-Free Conditions: Concerns about homocoupling of the alkyne (Glaser coupling) and difficulties in removing copper residues have led to the development of copper-free Sonogashira protocols.[5] These typically require more specialized palladium catalysts or bulky phosphine ligands and may need higher temperatures.[5]
Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by directly coupling an aryl halide with a primary or secondary amine.[20][21] This reaction is indispensable in pharmaceutical synthesis, where the aryl amine moiety is a common feature.[22][23]
Causality Behind Component Selection:
-
Catalyst/Ligand System: This reaction is highly dependent on the use of specialized, bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos, DavePhos) that facilitate the challenging C-N reductive elimination step.[5][23][24]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LiHMDS) are common choices.[21]
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-2-naphthaldehyde
-
Setup: In a glovebox, add the palladium precatalyst (e.g., a G3-XPhos palladacycle, 2 mol%), the ligand, and the base (e.g., NaOtBu, 1.5 eq) to a reaction vial.
-
Reagent Addition: Add 6-bromo-2-naphthaldehyde (1.0 eq) and the desired amine (1.2 eq).
-
Solvent: Add anhydrous, degassed toluene or THF.
-
Reaction: Seal the vial and heat to 100 °C, stirring until the reaction is complete as judged by LC-MS (typically 4-24 hours).
-
Workup: Cool the reaction, quench carefully with water, and extract with an organic solvent.
-
Purification: After drying and concentrating the organic phase, purify the product by column chromatography.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature. | Ensure rigorous degassing of solvents and use of an inert atmosphere.[8] Screen stronger bases (e.g., switch from K₂CO₃ to Cs₂CO₃ in Suzuki). Increase temperature in 10 °C increments. |
| Protodeboronation (Suzuki) | Boronic acid instability, especially at high temperatures or prolonged reaction times. | Use a more active catalyst/ligand system to lower reaction time/temperature.[14] Consider using a more stable boronic ester (e.g., pinacol or MIDA).[10] |
| Alkyne Homocoupling (Sonogashira) | Presence of oxygen promoting Glaser coupling; High copper concentration. | Ensure strict anaerobic conditions. Reduce CuI loading or switch to a copper-free protocol.[5] |
| Aldehyde Reduction | Certain palladium catalysts and conditions can reduce aldehydes to alcohols.[16] | Screen different palladium sources and ligands. Avoid hydride sources in the reaction mixture. If unavoidable, protect the aldehyde as an acetal prior to coupling. |
References
- Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Vertex AI Search.
- Cross-Coupling Reactions Guide. (n.d.). Vertex AI Search.
- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Various Authors. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... (n.d.). ResearchGate.
- Palladium-catalyzed cross-coupling reactions. (2025, August 15). Fiveable.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025, September 30). Frontiers.
- Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023, January 25). Europe PMC.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
- Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. (n.d.). Apollo - University of Cambridge Repository.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (n.d.). Semantic Scholar.
- Heck reaction. (n.d.). Wikipedia.
- Suzuki reaction. (n.d.). Wikipedia.
- Sonogashira coupling. (n.d.). Wikipedia.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2025, August 6). ResearchGate.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of Connecticut.
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021, February 15). PubMed.
- Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2000, February 24). PubMed.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (n.d.). The University of Liverpool Repository.
- Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. (2020, January 20). Semantic Scholar.
- Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. (2025, August 6). ResearchGate.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Dialnet.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.). ResearchGate.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2020, October 14). ResearchGate.
- Synthesis of Naphthalene Derivatives for Drug Discovery: Application Notes and Protocols. (n.d.). Benchchem.
- Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center. (n.d.). Benchchem.
- The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (2025, January 23). ResearchGate.
- Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. (2019, October 4). Nature Communications.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
- Palladium-catalyzed desulfurative Sonogashira cross-coupling reaction of 3-cyano assisted thioamide-type quinolone derivatives with alkynes. (2015, May 29). Semantic Scholar.
- Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. (2025, October 7). PMC.
- Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences.
- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.). Rasayan Journal.
Sources
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- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmcct.com [jmcct.com]
- 6. researchgate.net [researchgate.net]
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- 24. hammer.purdue.edu [hammer.purdue.edu]
Troubleshooting & Optimization
Technical Support Center: Stability & Coupling of (6-Formylnaphthalen-2-yl)boronic Acid
Case ID: NAP-06-CHO-BOR Status: Active Specialist: Senior Application Scientist, Organometallic Chemistry Division
Diagnostic Module: Why is Protodeboronation Occurring?
The Core Conflict: You are working with a "push-pull" system. The naphthalene ring acts as a conjugated bridge. The formyl group (aldehyde) at position 6 is a strong electron-withdrawing group (EWG). While this activates the ring for certain nucleophilic attacks, it paradoxically destabilizes the C-B bond in the presence of base.
The Mechanism: Protodeboronation of electron-deficient arylboronic acids is primarily base-catalyzed .
-
Boronate Formation: The base (
or alkoxide) attacks the Lewis-acidic boron center, forming a tetrahedral boronate anion. -
Ipso-Protonation: The EWG (aldehyde) withdraws electron density, stabilizing the transition state for protonation at the carbon attached to boron (ipso position).
-
Cleavage: The C-B bond breaks, releasing boric acid and the deboronated arene (2-naphthaldehyde).
Mechanism Visualization
Figure 1: Base-catalyzed protodeboronation pathway accelerated by the 6-formyl electron-withdrawing group.
Troubleshooting & FAQs
Q1: My Suzuki coupling yield is <30%, and I see 2-naphthaldehyde by LCMS. What is the root cause?
Answer: The reaction conditions are likely too basic or "wet" for this specific substrate.
-
Analysis: Standard Suzuki conditions (
, , ) generate a high concentration of hydroxide ions. For your 6-formyl substrate, the rate of protodeboronation ( ) is competing with the rate of transmetallation ( ). -
Immediate Fix: Switch to anhydrous conditions . Use
(finely ground) or in dry Dioxane or Toluene. This minimizes the concentration of , the species most prone to protonolysis.
Q2: Can I protect the aldehyde to stop this?
Answer: Protecting the aldehyde as an acetal (e.g., with ethylene glycol) changes the electronics from a strong EWG to a weak electron-donor.
-
Effect: This will stabilize the C-B bond significantly against base-catalyzed degradation.
-
Trade-off: It adds two synthetic steps (protection/deprotection). It is often more efficient to switch the boron species (see Protocol B) rather than the aldehyde.[1][2]
Q3: The boronic acid turns from white to yellow during storage. Is it degraded?
Answer: Not necessarily.
-
Boroxine Formation: Boronic acids naturally dehydrate to form cyclic trimers (boroxines). This is reversible and does not harm reactivity.
-
Oxidation: However, if the yellowing is accompanied by a smell of almonds (benzaldehyde-like) or naphthalene, it indicates C-B cleavage or oxidation.
-
Verification: Run a
NMR in with a drop of .-
Good: Peak at ~28-30 ppm (monomer).
-
Bad: Peak at ~19 ppm (boric acid/borate).
-
Advanced Protocols
If standard optimization fails, use these protocols to bypass the instability.
Protocol A: "Outrun the Decomposition" (Fast-Coupling)
Use this if you must use the free boronic acid. Concept: Use a highly active precatalyst to ensure the cross-coupling finishes before the boronic acid has time to degrade.
-
Catalyst: Use XPhos Pd G3 or SPhos Pd G3 (Buchwald Precatalysts). These initiate rapidly below room temperature.
-
Base:
(3.0 equiv). -
Solvent: THF (0.1 M).
-
Procedure:
-
Charge vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), Base, and Catalyst (1-2 mol%).
-
Evacuate and backfill with Argon (x3).
-
Add degassed THF.
-
Crucial Step: Add 0.5 equiv of degassed water (strictly controlled amount).
-
Stir vigorously at 40°C (lower temp slows deboronation more than coupling).
-
Reaction time should be < 1 hour.
-
Protocol B: "The Stable Surrogate" (Trifluoroborate Conversion)
Use this for scale-up or if Protocol A fails. Recommended for high reliability.
Concept: Convert the unstable acid to a Potassium Organotrifluoroborate (
Step 1: Conversion
-
Dissolve (6-Formylnaphthalen-2-yl)boronic acid (1 mmol) in MeOH (2 mL).
-
Add
(4.5 M aqueous solution, 3.0 equiv) dropwise. -
Stir at RT for 20 mins. The product usually precipitates.
-
Concentrate in vacuo, dissolve residue in minimal Acetone, and precipitate with
. -
Filter to obtain the stable salt.
Step 2: Coupling (Molander Conditions)
-
Reagents: Aryl Halide (1.0 equiv), R-BF3K Salt (1.1 equiv),
(3.0 equiv). -
Catalyst:
(2 mol%) + XPhos (4 mol%).[1] -
Solvent:
(10:1). -
Temp:
.-
Why this works: The
salt acts as a reservoir. The concentration of free boronic acid at any moment is extremely low, minimizing the window for degradation.
-
Data Comparison: Stability in Basic Media ( )
| Boron Species | Primary Degradation Path | |
| Free Boronic Acid | ~20 mins | Protodeboronation (Base-catalyzed) |
| Pinacol Ester | ~45 mins | Hydrolysis |
| MIDA Boronate | > 24 hours | Stable (Slow hydrolysis required) |
| Trifluoroborate | > 48 hours | Stable (Equilibrium release) |
Decision Logic for Experiment Design
Figure 2: Workflow for selecting the correct mitigation strategy based on reaction scale and initial results.
References
-
Cox, P. A., et al. (2016).[3][4][5] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.[3] [Link]
-
Molander, G. A., & Ellis, N. (2007).[6] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[1] Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[2] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[2] Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalene-2-boronic acid | [frontierspecialtychemicals.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
Technical Support Center: Enhancing Suzuki Coupling Yields with Electron-Poor Boronic Acids
Welcome to our dedicated technical support center for scientists and researchers engaged in Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to address the common challenges encountered when working with electron-poor boronic acids, a class of substrates notorious for leading to diminished reaction yields. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to optimize your synthetic outcomes.
Understanding the Core Challenge
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the electronic properties of the coupling partners significantly influence the reaction's efficiency. While electron-rich boronic acids generally perform well, their electron-poor counterparts present a unique set of obstacles that can lead to frustratingly low yields.[3][4]
The primary reason for this difficulty lies in the reduced nucleophilicity of electron-deficient arylboronic acids. This diminished reactivity slows down the critical transmetalation step in the palladium catalytic cycle, where the organic group is transferred from boron to the palladium center.[4][5] This sluggishness opens the door to competing side reactions, most notably protodeboronation, which irreversibly consumes the boronic acid and brings the productive catalytic cycle to a halt.[6][7]
This guide will dissect these challenges and provide a systematic approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you might be facing in the lab, presented in a question-and-answer format.
Q1: My Suzuki coupling with an electron-poor boronic acid is giving me a very low yield, and I'm recovering a lot of my starting aryl halide. What's the likely culprit?
A1: This is a classic symptom of a stalled catalytic cycle, often pointing to an inefficient transmetalation step. The electron-withdrawing groups on your boronic acid are making it a poor nucleophile.
Troubleshooting Steps:
-
Re-evaluate Your Base: The base plays a crucial role in activating the boronic acid.[2][8] For electron-poor systems, a stronger base might be necessary to form the more nucleophilic boronate species. However, overly harsh basic conditions can accelerate protodeboronation.[7] A careful screening of bases is often warranted. Consider switching from common bases like Na₂CO₃ to K₃PO₄ or Cs₂CO₃, which are often more effective in these challenging couplings.[8]
-
Ligand Selection is Key: The ligand environment around the palladium center is critical. For sluggish transmetalation, consider switching to more electron-rich and bulky phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos).[9] These ligands can promote the formation of a more reactive palladium complex, facilitating the transmetalation step.
-
Solvent Effects: The choice of solvent can influence the solubility of the base and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or DMF, often in the presence of water, are common choices.[9] Experimenting with different solvent systems can sometimes lead to significant improvements.
Q2: I'm observing a significant amount of a byproduct that corresponds to the arene of my boronic acid (Ar-H). How can I minimize this?
A2: You are observing protodeboronation , the most common and detrimental side reaction when working with electron-poor and heteroaromatic boronic acids.[6][7] This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your starting material.[6]
Troubleshooting Steps:
-
Use a Milder Base and Lower Temperature: Protodeboronation is often accelerated by strong bases and high temperatures.[7] If possible, screen weaker bases like K₂CO₃ or even KF.[2] Additionally, try running the reaction at a lower temperature for a longer period.
-
Protect Your Boronic Acid: A highly effective strategy is to use a more stable derivative of the boronic acid, such as a pinacol boronate ester (Ar-B(pin)) or an MIDA boronate ester.[1][6] These derivatives are more resistant to protodeboronation and slowly release the boronic acid into the reaction mixture under the coupling conditions, keeping its instantaneous concentration low and minimizing the side reaction.[6]
-
Rigorous Inert Atmosphere: While crucial for all Suzuki couplings, maintaining a strictly oxygen-free environment is even more critical here. Oxygen can promote oxidative degradation pathways that can lead to protodeboronation.[10] Ensure your solvents are thoroughly degassed, and the reaction is set up under a robust inert atmosphere (argon or nitrogen).[7]
Q3: My reaction starts, but then seems to stop, leaving me with a mixture of starting materials and product. I also see some black precipitate. What is happening?
A3: This scenario suggests catalyst deactivation . The black precipitate is likely palladium black, an inactive form of palladium that has precipitated out of the solution.[11]
Troubleshooting Steps:
-
Check Your Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation and precipitation.[10] For monodentate phosphine ligands, a Pd:ligand ratio of 1:2 to 1:4 is common.[9]
-
Consider a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, which can sometimes be inefficient, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, more stable and active Buchwald-type pre-catalyst.[9][10]
-
Substrate-Induced Deactivation: Certain functional groups, particularly on heteroaromatic substrates, can coordinate to the palladium center and inhibit its catalytic activity.[3] In such cases, a ligand that binds more strongly to the palladium may be required to prevent this competitive binding.
Visualizing the Suzuki Coupling and Its Pitfalls
To better understand the process, let's visualize the catalytic cycle and the points where issues with electron-poor boronic acids arise.
Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.
Systematic Troubleshooting Workflow
When faced with a low-yielding Suzuki coupling involving an electron-poor boronic acid, a systematic approach to optimization is crucial. The following workflow can guide your experimental design.
Caption: A systematic workflow for troubleshooting low-yielding Suzuki couplings.
Summary of Recommended Conditions
The following table provides a starting point for optimizing your Suzuki coupling reactions with electron-poor boronic acids. Remember that the optimal conditions are highly substrate-dependent, and screening may be necessary.
| Component | Recommendation | Rationale |
| Palladium Source | Buchwald Pre-catalysts, Pd₂(dba)₃, Pd(PPh₃)₄ | More reliable generation of the active Pd(0) species.[9] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | Accelerates oxidative addition and reductive elimination.[9] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Often more effective than stronger bases and can minimize protodeboronation.[8][9] |
| Boron Reagent | Boronic esters (Pinacol, MIDA) or trifluoroborates | Increased stability against protodeboronation.[1][6] |
| Solvent | Dioxane, THF, Toluene, DMF (often with water) | Aprotic polar solvents are generally effective.[8][9] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and deactivation.[7][10] |
General Experimental Protocol
This protocol provides a robust starting point for a Suzuki-Miyaura coupling with an electron-poor boronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq)
-
Electron-poor boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.01-0.03 mmol, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq), finely powdered
-
Degassed solvent (e.g., Dioxane/water 4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask or sealed vial under an inert atmosphere (argon or nitrogen), add the aryl halide, boronic acid/ester, base, and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[9]
-
Add the palladium pre-catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
By understanding the underlying mechanistic challenges and adopting a systematic approach to optimization, researchers can significantly improve the yields and reliability of Suzuki-Miyaura couplings with electron-poor boronic acids, unlocking their full potential in the synthesis of complex molecules.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2021). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 11(15), 9556–9574. Retrieved from [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17573–17588. Retrieved from [Link]
-
ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Kim, D., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(47), 21546–21558. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Molecules. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Dalton Transactions. (2006). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Reddit. (2026, February 12). Struggling on suzuki couplings. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
purification of (6-Formylnaphthalen-2-yl)boronic acid from boroxine anhydride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of (6-Formylnaphthalen-2-yl)boronic acid, specifically focusing on its separation from the common boroxine anhydride impurity.
The Core Challenge: The Boronic Acid-Boroxine Equilibrium
A fundamental characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic anhydride known as a boroxine.[1][2] This is a reversible equilibrium reaction where three molecules of the boronic acid condense, eliminating three molecules of water to form a stable six-membered ring with alternating boron and oxygen atoms.[3]
The presence of this boroxine species is a frequent source of confusion during sample analysis and can complicate purification efforts. The equilibrium between the two forms is highly dependent on the presence of water; adding water shifts the equilibrium toward the boronic acid, while its removal (e.g., by heating or under vacuum) favors boroxine formation.[2][4]
Diagram 1: Reversible equilibrium between boronic acid and its boroxine anhydride.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and purification of this compound.
Q1: My NMR and/or Mass Spectrum looks complex and impure. What's going on?
A1: You are likely observing a mixture of the boronic acid and its boroxine anhydride.
-
Expertise & Experience: This is the most common issue when analyzing boronic acids. The boroxine, being a trimer, has a significantly higher molecular weight and a different chemical environment, leading to confusing analytical data. In mass spectrometry, you will see peaks corresponding to both the monomeric acid and the trimeric anhydride (minus three water molecules).[5] In ¹H NMR, the presence of the boroxine can cause broadened signals or the appearance of multiple, complex sets of peaks for the aromatic protons, making interpretation difficult.[5]
-
Trustworthiness (Self-Validating System): To quickly verify if a boroxine is present, dissolve a small amount of your sample (5-10 mg) in deuterated methanol (Methanol-d₄). Coordinating solvents like methanol can help break up the anhydride structure, leading to a much cleaner and more interpretable NMR spectrum showing predominantly the desired boronic acid.[5] If the complex signals resolve into a clean spectrum upon addition of methanol-d₄, the presence of boroxine is confirmed.
Q2: What is the most reliable method to convert the boroxine back to this compound for purification?
A2: The most direct and effective method is hydrolysis followed by recrystallization.
-
Expertise & Experience: Since the formation of boroxine is a dehydration reaction, the reverse reaction—hydrolysis—is the key to purification.[2][4] By introducing water into a solution of the crude material, you can leverage Le Châtelier's principle to drive the equilibrium almost entirely to the boronic acid form. The resulting boronic acid, being more polar than the boroxine, can then be selectively precipitated or recrystallized.
-
Trustworthiness (Self-Validating System): The success of this method is easily monitored. The boroxine is often more soluble in non-polar organic solvents, while the boronic acid has better solubility in more polar or aqueous-organic mixtures. A successful conversion will result in a homogeneous solution upon heating in an appropriate aqueous-organic solvent mixture, from which the pure boronic acid will crystallize upon cooling. See Protocol 1 for a detailed, step-by-step methodology.
Q3: I tried purifying by standard silica gel chromatography and got poor results. Why?
A3: Standard silica gel chromatography is generally not recommended for boronic acids.
-
Expertise & Experience: Boronic acids are known to interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to several problems:
-
Decomposition/Deborylation: The compound can degrade on the column.
-
Irreversible Adsorption: The material may stick to the silica and cannot be eluted, resulting in low recovery.
-
Streaking and Tailing: Poor peak shape makes separation from impurities ineffective.
-
-
Authoritative Grounding: While some successes have been reported, particularly with less polar boronic acids, it is often a method of last resort.[6][7] If chromatography is necessary, reversed-phase (C18) HPLC with a buffered mobile phase can be a more suitable, albeit more resource-intensive, option.[5]
Q4: Can I use an acid-base extraction to purify my compound?
A4: Yes, this is a viable alternative, particularly for removing non-acidic impurities.
-
Expertise & Experience: Boronic acids are weakly acidic and can be deprotonated by a base to form a water-soluble boronate salt. This allows for their extraction from an organic solvent into an aqueous basic solution.[8] After removing the organic layer containing neutral impurities, the aqueous layer can be re-acidified to precipitate the purified boronic acid.
-
Trustworthiness (Self-Validating System): This method provides a clear separation based on chemical properties. However, one must be cautious. The formyl group on your specific molecule can be sensitive to strong bases. Therefore, using a mild base like sodium bicarbonate or dilute sodium carbonate is recommended over stronger bases like sodium hydroxide to avoid unwanted side reactions. See Protocol 2 for a detailed procedure.
Experimental Protocols & Data
Data Presentation: Key Compound Properties
| Property | This compound | Boroxine Anhydride |
| Molecular Formula | C₁₁H₉BO₃ | C₃₃H₂₁B₃O₆ |
| Molecular Weight | 200.00 g/mol | 545.99 g/mol |
| General Polarity | More Polar | Less Polar |
| Solubility | Better in polar solvents (e.g., MeOH, THF, aqueous mixtures) | Better in non-polar solvents (e.g., Toluene, Dichloromethane) |
Protocol 1: Purification by Hydrolysis and Recrystallization
This is the most recommended method for converting the boroxine and purifying the target boronic acid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. amcrasto.wordpress.com [amcrasto.wordpress.com]
Technical Support Center: Troubleshooting Aqueous Solubility of (6-Formylnaphthalen-2-yl)boronic acid
Welcome to the Application Scientist Support Portal. (6-Formylnaphthalen-2-yl)boronic acid is a highly valuable building block for Suzuki-Miyaura cross-couplings, dynamic covalent chemistry, and fluorescent probe design. However, its rigid, hydrophobic naphthalene core and reactive formyl group present unique solubility challenges in aqueous media.
This guide provides field-proven, mechanistically grounded solutions to overcome these hurdles, ensuring reproducibility and high yields in your workflows.
Section 1: The Root Cause of Insolubility
Q1: Why does this compound refuse to dissolve in pure water, even after prolonged sonication?
A: The insolubility stems from two competing thermodynamic forces. First, the large naphthalene ring is highly lipophilic, creating a massive hydration penalty in pure water. Second, and more insidiously, boronic acids undergo spontaneous, entropically driven dehydration to form boroxines (cyclic trimeric anhydrides) 1.
While the formation of the rigid boroxine ring has an enthalpic cost, it releases three molecules of bulk water per trimer, resulting in a net entropy gain 2. These boroxines are significantly more hydrophobic than the parent boronic acid. If your powder has been stored for a long time or exposed to fluctuating humidity, it has likely converted partially into the boroxine form, which is virtually insoluble in neutral water 3, 4.
Thermodynamic equilibrium between the free boronic acid and its insoluble boroxine anhydride.
Section 2: Solubilization Strategies & Protocols
Q2: How can I prepare a highly concentrated aqueous stock solution for a Suzuki-Miyaura coupling without degrading the compound?
A: You must exploit the empty p-orbital of the boron atom. Boronic acids are Lewis acids, not Brønsted acids. In the presence of an aqueous base, the hydroxide ion (OH⁻) coordinates to the empty p-orbital, converting the neutral, trigonal planar boron into a negatively charged, tetrahedral boronate anion [R-B(OH)3]⁻ 5. This ionization dramatically increases aqueous solubility 3. The pKa of typical arylboronic acids is between 8.0 and 9.0 5, 6.
Caution: Because your molecule contains a reactive formyl (-CHO) group, avoid excessively strong bases (like boiling NaOH) which can trigger Cannizzaro reactions or degradation. Mild bases like Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) are preferred.
Protocol 1: Base-Assisted Solubilization Workflow
-
Weighing: Weigh the required amount of this compound into a clean vial.
-
Pre-wetting: Add a minimal volume (5-10% of final volume) of a water-miscible co-solvent like THF or DMSO. This disrupts the crystal lattice and helps break down pre-formed boroxines.
-
Buffer Addition: Add a 0.1 M to 0.5 M aqueous solution of K₂CO₃ or K₃PO₄ (pH ~9.5 - 10.5).
-
Agitation: Sonicate for 2-3 minutes. The suspension will rapidly clear as the tetrahedral boronate anion forms.
-
Usage: Use this solution immediately in your catalytic cycle to prevent protodeboronation (cleavage of the C-B bond), which can occur upon prolonged storage in alkaline conditions 5.
Step-by-step workflow for the base-assisted solubilization of hydrophobic boronic acids.
Q3: I am running a biphasic reaction (Toluene/Water), but the conversion is extremely slow. The boronic acid seems stuck in the aqueous layer. How do I fix this?
A: This is a classic mass-transfer limitation. In a biphasic Suzuki coupling, the base and the activated boronate anion reside in the aqueous phase, while the aryl halide and the Palladium catalyst reside in the organic phase 7. If the interfacial area is insufficient, the transmetalation step stalls. Solution: Increase the stirring rate to >800 RPM to create a micro-emulsion. Additionally, add 5-10 mol% of a Phase-Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). The lipophilic cation pairs with the hydrophilic boronate anion, escorting it across the phase boundary into the organic layer 7.
Section 3: Advanced Troubleshooting for Biological Assays
Q4: I am testing this compound in a live-cell biological assay. I cannot use a high pH buffer (pH > 9) because it will kill the cells, but at pH 7.4, the compound precipitates. What is the workaround?
A: You need to artificially lower the pKa of the boronic acid. This is achieved by adding a polyol (a compound with multiple adjacent hydroxyl groups), such as Mannitol or Glycerol .
When a polyol is added to an aqueous suspension of a boronic acid, it undergoes a rapid, reversible condensation to form a cyclic boronate ester 8. This complexation shifts the equilibrium, effectively lowering the apparent pKa of the boron center by 2 to 3 units 8. As a result, the boronic acid becomes ionized (and thus highly soluble) at physiological pH (7.4) without requiring harsh alkaline conditions. This exact mechanistic trick was utilized in the pharmaceutical formulation of the blockbuster proteasome inhibitor drug, Bortezomib (Velcade) 8, 5.
Protocol 2: Neutral pH Solubilization via Polyol Complexation
-
Prepare a 100 mM solution of D-Mannitol in standard PBS (pH 7.4).
-
Add the this compound powder to the Mannitol-PBS solution.
-
Stir gently at room temperature for 15-30 minutes. The solution will clarify as the highly soluble mannitol-boronate complex forms.
Section 4: Quantitative Data & Method Comparison
To assist in selecting the correct solubilization strategy for your specific downstream application, consult the following decision matrix:
| Solubilization Method | Primary Mechanism | Apparent Solubility | Pros | Cons / Risks |
| Pure Water (pH 7.0) | Native hydration | < 1 mg/mL | Non-destructive | Practically insoluble; prone to boroxine formation. |
| Organic Co-solvent (DMSO/THF) | Solvation of lipophilic core | > 50 mg/mL | Fast; preserves neutral state | High solvent % may crash out proteins or inhibit catalysts. |
| Aqueous Base (pH > 9.5) | Formation of tetrahedral boronate anion | > 100 mg/mL | Excellent for Suzuki couplings | Risks protodeboronation or formyl group degradation over time. |
| Polyol Addition (Mannitol) | Boronate esterification & pKa lowering | ~ 10-50 mg/mL | Biocompatible (pH 7.4); prevents boroxines | Reversible covalent modification; may alter binding kinetics in assays. |
References
-
Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. wiley-vch.de. 3
-
FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. clockss.org. 2
-
Water-compatible dynamic covalent bonds based on a boroxine structure. nih.gov. 1
-
Managing solubility issues of reactants in Suzuki coupling. benchchem.com. 7
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications. ku.edu.8
-
Boron Chemistry: An Overview | ACS Symposium Series. acs.org. 5
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. mdpi.com. 6
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. acs.org. 4
Sources
- 1. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DSpace [kuscholarworks.ku.edu]
Technical Support Center: Stabilization and Handling of Formylphenylboronic Acid Derivatives
Welcome to the Technical Support Center for Formylphenylboronic Acid (FPBA) derivatives. As bifunctional building blocks, FPBAs are indispensable in drug development, dynamic combinatorial chemistry[1], and materials science. However, their dual reactivity makes them highly susceptible to oxidative degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your FPBA reagents.
Section 1: Core Troubleshooting Guide: The Dual-Oxidation Dilemma
Problem: Upon storage or during cross-coupling reactions, FPBAs degrade into carboxylic acids, phenols, or complex polymeric mixtures.
Causality (The Mechanism): The degradation is not a simple single-site reaction; it is driven by a cascading autoxidation pathway that destroys both functional groups.
-
Formyl Autoxidation: In the presence of atmospheric oxygen, light, or trace transition metals, the formyl group undergoes a radical chain autoxidation. This process generates a highly reactive peroxycarboxylic acid intermediate.
-
Boronic Acid Cleavage: The newly formed peroxyacid acts as an internal or external oxidant, attacking the boronic acid moiety via a Baeyer-Villiger-type rearrangement[2]. This cleaves the C–B bond, yielding a phenol.
Result: You lose both functional groups, ending up with a mixture of carboxyphenylboronic acids, formylphenols, and carboxyphenols.
Section 2: Diagnostic & Preventive Workflows
The following logical workflow illustrates the degradation pathways of FPBAs and the targeted interventions required to stabilize them.
Workflow of FPBA degradation pathways and targeted chemical protection strategies.
Section 3: Step-by-Step Methodologies for FPBA Stabilization
Protocol A: Acetal Protection of the Formyl Group (Pre-Reaction Stabilization)
Why it works: Converting the aldehyde to a dioxolane or dimethyl acetal removes the abstractable aldehydic hydrogen, completely halting the radical autoxidation chain at the source.
Step-by-Step:
-
Suspend the unprotected FPBA (1.0 eq) in anhydrous toluene.
-
Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Reflux the mixture under Dean-Stark conditions for 4–6 hours to continuously remove the water byproduct.
-
Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, and concentrate under reduced pressure.
-
Result: The resulting acetal-protected phenylboronic acid is stable to air, long-term storage, and basic Suzuki-Miyaura conditions.
Protocol B: Aerobic-Resistant Suzuki-Miyaura Coupling (In Situ Prevention)
Why it works: If protection/deprotection steps are not viable for your synthetic route, optimizing the cross-coupling conditions can outcompete autoxidation and preserve the formyl group.
Step-by-Step:
-
Use a rigorously degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) utilizing the freeze-pump-thaw method or prolonged argon sparging (minimum 30 minutes).
-
Replace harsh bases (NaOH/KOH) with mild, weakly coordinating bases like K₃PO₄ or Cs₂CO₃. This limits the formation of highly electron-rich boronate complexes that are more prone to oxidation[3].
-
Add a sacrificial antioxidant (e.g., BHT, 1 mol%) if the reaction requires prolonged heating.
-
Run the reaction under a strict Argon atmosphere using Pd(dppf)Cl₂ or Pd(PPh₃)₄.
Section 4: Quantitative Data: Stability Comparison
The following table summarizes the stability and half-life of FPBA derivatives under various storage and reaction conditions.
| Derivative / Protection Strategy | Storage Condition | Atmosphere | Approx. Half-Life | Primary Degradant |
| Unprotected 4-FPBA | Ambient (25°C), Light | Air | 2–4 weeks | Carboxylic acid / Phenol |
| Unprotected 4-FPBA | Freezer (-20°C), Dark | Argon | > 1 year | None (Stable) |
| Acetal-Protected PBA | Ambient (25°C), Light | Air | > 1 year | None (Stable) |
| MIDA-Boronate FPBA | Ambient (25°C), Light | Air | 3–6 months | Carboxylic acid |
Section 5: Frequently Asked Questions (FAQs)
Q1: Why does my formylphenylboronic acid turn into a phenol instead of just a carboxylic acid? A: As detailed in our causality section, the autoxidation of the aldehyde generates a peroxyacid. This peroxyacid rapidly oxidizes the adjacent or intermolecular boronic acid to a phenol via a Baeyer-Villiger type mechanism[2]. You are witnessing a cascade degradation.
Q2: Can I use MIDA boronates or pinacol esters to prevent formyl oxidation? A: Only partially. MIDA and pinacol ligands rehybridize the boron from sp² to sp³, preventing the Baeyer-Villiger type oxidation of the boronic acid to a phenol. However, the formyl group remains exposed and can still oxidize to a carboxylic acid. For complete stability, formyl protection (e.g., acetalization) is required.
Q3: How should I store my unprotected FPBA library? A: Store them in tightly sealed amber vials (to prevent photo-initiation of radicals), backfilled with Argon or Nitrogen, at -20°C.
Q4: How can I monitor the oxidation in real-time? A: ¹H NMR is the most effective analytical tool. Watch for the disappearance of the aldehydic proton (~10.0 ppm) and the appearance of a broad carboxylic acid peak or phenolic protons. IR spectroscopy can also track the carbonyl shift from ~1700 cm⁻¹ (aldehyde) to ~1730 cm⁻¹ (carboxylic acid) or the appearance of a strong phenol O–H stretch.
References
-
[2] Title: Boronic acids facilitate rapid oxime condensations at neutral pH Source: Chemical Science (RSC Publishing) URL:[Link]
-
[3] Title: Emergent Organoboron Acid Catalysts Source: PMC - NIH URL:[Link]
-
[1] Title: Simultaneous Formation of a Fully Organic Triply Dynamic Combinatorial Library Source: PMC - NIH URL:[Link]
Sources
- 1. Simultaneous Formation of a Fully Organic Triply Dynamic Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]
- 3. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Impurity Removal for (6-Formylnaphthalen-2-yl)boronic Acid
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are struggling to reduce palladium (Pd) impurities to active pharmaceutical ingredient (API) limits (<10 ppm) after Suzuki-Miyaura couplings or borylation reactions involving (6-Formylnaphthalen-2-yl)boronic acid .
The Chemical Challenge
Purifying this specific intermediate is notoriously difficult due to its orthogonal dual-reactivity:
-
The C6-Formyl Group (Aldehyde): Highly electrophilic and prone to nucleophilic attack (e.g., imine formation) or oxidation.
-
The Boronic Acid Group: Susceptible to protodeboronation under harsh basic conditions or prolonged heating, and prone to boroxine (anhydride) formation in the absence of water.
Standard palladium removal techniques will often destroy this product. The following troubleshooting guide, data matrices, and validated protocols are designed to help you navigate these specific chemical traps.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my product yield dropping significantly when using standard amine-functionalized silica scavengers? Answer: You are experiencing scavenger-induced product sequestration. Amine-based scavengers (e.g., QuadraPure BZA or SiliaMetS Amine) rely on nitrogen lone pairs to coordinate palladium. However, your product contains a highly reactive formyl group. The primary amines on the solid support undergo rapid nucleophilic addition with the aldehyde to form a covalent imine bond. This tethers your target molecule to the solid support, causing it to be filtered out alongside the palladium. Always use non-nucleophilic scavengers for aldehydes.
Q2: I attempted a standard sodium bisulfite aqueous wash to extract palladium, but my organic layer now contains no product. What happened?
Answer: While sodium bisulfite is a classic and highly effective aqueous extractant for palladium[1], it reacts aggressively with aldehydes to form
Q3: My boronic acid is degrading into a des-boro naphthalene derivative during the scavenging step. How do I prevent this? Answer: You are observing protodeboronation, where the carbon-boron bond is cleaved and replaced by a proton. This degradation pathway is accelerated by harsh basic conditions, prolonged heating (>60°C), or extended exposure to protic solvents. To prevent this, perform scavenging at milder temperatures (25–40°C) using neutral resins in aprotic solvents (e.g., THF or EtOAc).
Q4: Is flash column chromatography sufficient to reach the <10 ppm API limit? Answer: Rarely. Extensive pilot studies demonstrate that flash chromatography typically removes only ~90% of residual palladium, frequently leaving >100 ppm in the isolated product[2]. Because palladium often complexes with the product or forms nanoclusters that co-elute, a dedicated chemical scavenging step is required to reliably drop levels below 10 ppm[2][3].
Part 2: Scavenger Compatibility & Performance Matrix
To select the right scavenger, you must balance palladium affinity with substrate inertness. The table below summarizes the quantitative and qualitative performance of various scavenging methods against this compound.
| Scavenger / Method | Representative Reagents | Compatibility | Typical Pd Reduction | Mechanistic Action & Risk Profile |
| Amine Resins | QuadraPure BZA | POOR | N/A (Product Lost) | Covalent imine formation with formyl group; severe product loss. |
| Aqueous Bisulfite | NaHSO₃ Wash | POOR | N/A (Product Lost) | Forms water-soluble bisulfite adducts with aldehydes[1]. |
| Flash Chromatography | Silica Gel | MODERATE | ~90% removal (Leaves >100 ppm)[2] | Physical separation; insufficient for API limits. Safe for product[2]. |
| Activated Carbon | Darco KB-B | GOOD | 300 ppm | Physisorption. Safe, but may cause non-specific yield loss[1]. |
| TMT Resins | Si-TMT, MP-TMT | EXCELLENT | 1300 ppm | Multidentate sulfur chelation. Inert to formyl and boronic acid groups[3]. |
Part 3: Visualizing the Chemical Logic & Workflow
Reactivity pathways of this compound with common Pd removal agents.
Step-by-step workflow for palladium scavenging using Si-TMT resin.
Part 4: Self-Validating Experimental Protocol
Objective: Reduce palladium from >1000 ppm to <10 ppm without compromising the formyl or boronic acid functionalities.
Materials:
-
Crude this compound
-
Tetrahydrofuran (THF, anhydrous)
-
ISOLUTE® Si-TMT or Macroporous MP-TMT resin[3]
-
Celite® 545
Step 1: Dissolution & Homogeneity Check
-
Action: Dissolve the crude product in THF (10 mL per gram of product).
-
Causality: THF is chosen because it is an aprotic solvent that readily dissolves boronic acids without promoting boroxine (anhydride) formation or protodeboronation, which can occur rapidly in protic solvents like methanol[1].
-
Validation Check: Inspect the solution. It must be completely homogeneous. If solids persist, filter the mixture before adding the scavenger. Suspended solids can trap macroscopic palladium, preventing it from interacting with the resin.
Step 2: Scavenger Addition
-
Action: Add 0.2 to 0.5 mass equivalents of Si-TMT resin relative to the crude product weight[3].
-
Causality: TMT (2,4,6-trimercaptotriazine) utilizes multiple soft sulfur donors to selectively chelate soft palladium ions. Because it lacks nucleophilic nitrogen centers, it is completely inert to the highly electrophilic formyl group on your product.
Step 3: Thermally Controlled Agitation
-
Action: Stir the suspension gently at 35°C for 2–4 hours.
-
Causality: Elevating the temperature slightly to 35°C lowers solvent viscosity and provides kinetic energy for palladium to diffuse into the silica pores. However, keeping it strictly below 40°C prevents thermal protodeboronation of the sensitive boronic acid moiety.
Step 4: Filtration & Recovery
-
Action: Filter the suspension through a tightly packed pad of Celite®. Wash the filter cake with 2 × 2 mL of fresh THF.
-
Causality: The Celite pad ensures that fine silica particulates (which now hold the chelated palladium) do not bleed into the final product filtrate.
Step 5: Isolation & Verification
-
Action: Concentrate the combined filtrate under reduced pressure (water bath <40°C). Recrystallize the residue from an EtOAc/Heptane mixture.
-
Validation Check: Submit a sample for ICP-MS analysis. Palladium levels should be reduced from ~1300 ppm to <10 ppm[3]. If levels remain >50 ppm, a second pass with 0.1 mass equivalents of resin is required.
References
-
Magano, J. et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development - ACS Publications. Available at:[Link]
-
Recho, J. et al. "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Biotage Technical Application Notes. "Metal Scavengers: An alternative to recrystallization for removing metals?" Biotage. Available at:[Link]
Sources
Technical Support Center: Naphthalene Boronic Acid Reactivity
Ticket ID: #NAP-B-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Reactivity & Protodeboronation in Suzuki-Miyaura Coupling
Executive Summary: The "Naphthalene Paradox"
Welcome to the specialized support module for naphthalene boronic acids. Users often report a "paradox" where these substrates are theoretically nucleophilic (electron-rich) yet experimentally inert or prone to decomposition.
The Root Cause: The failure usually stems from two competing factors:
-
Steric Hindrance (1-Naphthyl): The peri-hydrogen at the C8 position creates significant steric bulk, slowing down the transmetallation step of the catalytic cycle.
-
Protodeboronation (Stability): Naphthalene rings are electron-rich. Under the basic conditions required for Suzuki coupling, the boronic acid forms a boronate "ate" complex. If transmetallation is slow (due to sterics), this "ate" complex hydrolyzes, severing the C-B bond and yielding naphthalene (decomposition) instead of the product.
Diagnostic Workflow
Before altering your protocol, use this logic tree to identify your specific failure mode.
Figure 1: Diagnostic logic tree for identifying whether the failure is due to catalyst inactivity (Mode A), reagent decomposition (Mode B), or kinetic stalling (Mode C).
Critical Failure Mechanisms & Solutions
Issue 1: Rapid Protodeboronation
Symptoms: The aryl halide remains untouched, but the boronic acid has converted to naphthalene. Mechanism: Base-catalyzed hydrolysis. The base (OH⁻ or alkoxide) attacks the boron atom, forming a tetrahedral boronate anion. In electron-rich systems like naphthalene, the C-B bond is prone to cleavage by water/alcohol protons.
The Fix:
-
Base Selection: Avoid bases that generate high concentrations of OH⁻ (like NaOH or Na₂CO₃ in water). Use anhydrous K₃PO₄ or CsF .
-
Water Control: While Suzuki coupling requires some water for the mechanism, excess water accelerates deboronation. Use a strict ratio (e.g., Toluene:Water 10:1) or anhydrous conditions with a phase transfer catalyst.
Issue 2: The 1-Naphthyl Steric Barrier
Symptoms: Starting materials remain unreacted despite heating. Mechanism: The 1-position is sterically crowded by the adjacent ring's hydrogen (peri-interaction). Standard ligands (PPh₃) are too small to force the active Pd species open, or they form inactive clusters.
The Fix:
-
Ligand Selection: You must use Buchwald Ligands .
Experimental Protocols
Protocol A: The "Rescue" Protocol (For 1-Naphthyl Boronic Acid)
Use this for standard hindered substrates prone to deboronation.
| Component | Equivalents | Role |
| Aryl Halide | 1.0 equiv | Electrophile |
| 1-Naphthyl Boronic Acid | 1.5 equiv | Nucleophile (Excess to account for loss) |
| Pd(OAc)₂ | 2-5 mol% | Catalyst Precursor |
| SPhos | 4-10 mol% | Ligand (2:1 ratio to Pd) |
| K₃PO₄ (Tribasic) | 2.0 - 3.0 equiv | Base (Mild, buffers pH) |
| Solvent | Toluene/Water (10:1) | Biphasic system |
Step-by-Step:
-
Degassing (Critical): Charge a vial with Pd(OAc)₂, SPhos, Boronic Acid, and Base. Cap and purge with Argon for 5 minutes. Oxygen promotes homocoupling and phenol formation.
-
Solvent Addition: Add degassed Toluene and Water.
-
Activation: Heat to 100°C for 12–24 hours. The high temperature is necessary to overcome the activation energy of the transmetallation step for hindered substrates.
-
Workup: Cool, dilute with EtOAc, wash with water.
Protocol B: The MIDA Boronate Solution
Use this if Protocol A fails due to decomposition. MIDA boronates slowly release the active species, keeping the standing concentration of boronic acid low (preventing dimerization and deboronation).
Reagent: 1-Naphthyl MIDA Boronate (commercially available or synthesized).
Step-by-Step:
-
Combine Aryl Halide (1.0 equiv), MIDA Boronate (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv).
-
Solvent: Dioxane:Water (5:1) . The water is required here to hydrolyze the MIDA protecting group.
-
Heat to 60-80°C .
-
Mechanism: The base slowly hydrolyzes the MIDA ester. As free boronic acid is released, it is immediately consumed by the catalyst, preventing it from accumulating and decomposing.
Mechanistic Insight: The Race Against Time
The success of your reaction depends on the ratio of the rate of Transmetallation (
Figure 2: Kinetic competition. To win, you must accelerate the Green path (using SPhos/XPhos) or decelerate the Red path (using MIDA boronates or anhydrous bases).
Frequently Asked Questions (FAQ)
Q: Can I use Potassium Trifluoroborates (R-BF₃K) instead? A: Yes. Potassium 1-naphthyltrifluoroborate is more stable than the boronic acid.
-
Protocol Adjustment: Use Pd(dppf)Cl₂ with Cs₂CO₃ in Toluene/Water (3:1) at reflux. The BF₃K salt hydrolyzes slowly to the active boronic acid, mimicking the MIDA slow-release effect but often at a lower cost.
Q: Why is my 2-naphthyl coupling working while 1-naphthyl fails? A: This confirms a steric issue. 2-Naphthyl lacks the peri-hydrogen interference. If 1-naphthyl fails, simply increasing temperature isn't enough; you must switch to a ligand with a larger cone angle (like SPhos) to facilitate the interaction between the bulky Pd center and the bulky boronic acid.
Q: I see homocoupling of the boronic acid (Binaphthyl). Why? A: This indicates the presence of Oxygen. Naphthyl boronic acids are prone to oxidative homocoupling. Ensure you are degassing your solvents via sparging (bubbling inert gas) or freeze-pump-thaw cycles, not just flushing the headspace.
References
-
Mechanisms of Protodeboronation: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanistic Insights. Journal of the American Chemical Society.[3] [Link]
-
MIDA Boronates (Slow Release Strategy): Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Cross-Coupling of Boronic Acids. Journal of the American Chemical Society.[3] [Link]
-
Buchwald Ligands (SPhos/XPhos) for Hindered Substrates: Altman, R. A., et al. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Nature Protocols. [Link]
-
Potassium Trifluoroborates: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.[1] [Link]
Sources
stability of (6-Formylnaphthalen-2-yl)boronic acid under basic conditions
Executive Summary: Stability Profile
(6-Formylnaphthalen-2-yl)boronic acid presents a distinct stability paradox common to functionalized arylboronic acids. While the naphthalene core offers inherent structural rigidity, the molecule is metastable under basic conditions .[1]
It faces two primary degradation vectors when exposed to the base/heat regimes typical of Suzuki-Miyaura couplings:
-
Protodeboronation: The cleavage of the C–B bond, accelerated by the electron-withdrawing nature of the formyl group.
-
Cannizzaro Disproportionation: The aldehyde moiety is susceptible to nucleophilic attack by hydroxide ions, leading to irreversible disproportionation into the corresponding alcohol and carboxylic acid.[1][2][3]
Operational Verdict: This compound is not stable in strong, nucleophilic bases (e.g., NaOH, KOH) at elevated temperatures.[1] Successful utilization requires a "Goldilocks" zone of basicity—strong enough to activate the boronic acid for transmetallation, but weak enough to suppress aldehyde side reactions.
Module 1: The Stability Matrix (Mechanistic Insight)
To troubleshoot effectively, you must understand the microscopic competition occurring in your reaction vessel.[1] The base added to your reaction performs three distinct roles—one productive, two destructive.[1]
The "Triad of Fate" for the Boronate Anion
Upon addition of base, the boronic acid forms a boronate "ate" complex. This anionic species is the crossroads of the reaction.[1]
Figure 1: The mechanistic divergence of this compound in basic media. Path A is the desired catalytic cycle.[1] Path B and C are competitive degradation pathways driven by base strength and catalyst inactivity.
Key Chemical Conflicts
-
Electronic Conflict: The formyl group (-CHO) at the C6 position is Electron Withdrawing (EWG).[1]
-
Effect: It increases the Lewis acidity of the boron, facilitating the formation of the "ate" complex (good).
-
Side Effect: It stabilizes the anionic sigma-complex intermediate required for protodeboronation, thereby accelerating C–B bond cleavage compared to electron-neutral naphthalenes [1].
-
-
The Cannizzaro Risk: Since the C6-formyl group has no
-protons, it cannot enolize.[1] In the presence of strong bases (NaOH, KOH), it acts as a perfect substrate for the Cannizzaro reaction, consuming 2 equivalents of your starting material to produce waste [2].
Module 2: Troubleshooting Protocols
Issue 1: "My Starting Material Disappeared, but Yield is <10%"
Diagnosis: You likely used a strong hydroxide base (NaOH, KOH) or high temperatures (>80°C), triggering the Cannizzaro reaction or rapid protodeboronation.
Corrective Protocol: The "Soft Base" Strategy Switch to bases that buffer at a lower pH or have poor solubility in the organic phase (heterogeneous buffering).
| Parameter | Recommendation | Scientific Rationale |
| Base | Potassium Phosphate ( | These provide sufficient basicity for activation but lower nucleophilicity than Hydroxide, minimizing aldehyde attack [3].[1] |
| Solvent | Dioxane/Water (4:1) or DME/Water | Ethers coordinate with the Pd species, stabilizing the catalyst. Water is strictly required for the boronic acid activation but should be kept to the minimum necessary stoichiometry.[1] |
| Temperature | 60°C - 75°C | Avoid reflux if possible. Every 10°C increase doubles the rate of protodeboronation.[1] |
| Additives | None (Avoid alcohols) | Primary alcohols in the solvent system can react with the aldehyde to form hemiacetals, complicating the reaction profile. |
Issue 2: "I see a spot corresponding to 2-Naphthaldehyde"
Diagnosis: Protodeboronation.[1][4] The catalytic cycle is too slow; the boronate "ate" complex is sitting idle and hydrolyzing.[1]
Corrective Protocol: Catalyst Acceleration You need to speed up the Transmetallation step (Path A in Fig 1) so it outcompetes Hydrolysis (Path B).[1]
-
Increase Catalyst Loading: Move from 1 mol% to 3-5 mol%.
-
Switch Ligands: Abandon simple
.[1] Use electron-rich, bulky phosphines like SPhos or XPhos .[1]-
Why? Bulky ligands facilitate the oxidative addition of the aryl halide (often the rate-limiting step), ensuring the Pd(II) species is ready to accept the boronate immediately upon its formation.
-
-
Pre-activation: Do not mix the boronic acid with base until the catalyst and aryl halide are heated and ready.[1] (See Step-by-Step Protocol below).
Module 3: Optimized Experimental Workflow
Protocol: Base-Controlled Suzuki Coupling for Formyl-Boronic Acids
Use this protocol to minimize aldehyde degradation.
Reagents:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
or
(3-5 mol%) -
Base:
(2.0 equiv, solid) or (2.0 equiv, 2M aq) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Degassing (Critical): Sparge the 1,4-dioxane with Argon or Nitrogen for at least 15 minutes. Oxygen promotes homocoupling and oxidation of the aldehyde to carboxylic acid.[1]
-
The "Cold Start": Charge the reaction vessel with the Aryl Halide, Catalyst, and Boronic Acid.[1]
-
Solvation: Add the degassed Dioxane. Stir until dissolved.
-
Base Addition:
-
Thermal Ramp: Heat the mixture to 60°C. Monitor by TLC/LCMS every 30 minutes.
-
Quench: Do not let the reaction sit overnight at heat. Once the aryl halide is consumed, cool immediately and quench with dilute Ammonium Chloride (
) to neutralize residual base.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I protect the aldehyde in situ? A: Generally, no.[1] While you could use an acetal-protected starting material, forming the acetal during the Suzuki coupling is not feasible because acetal formation requires acid catalysis, while Suzuki coupling requires base. If the aldehyde is too unstable, purchase or synthesize the diethyl acetal derivative of the boronic acid, couple it, and then deprotect with dilute HCl during workup.
Q2: Why does the reaction turn black and fail? A: "Pd Black" precipitation indicates catalyst decomposition.[1] This often happens if the oxidative addition is slow (unreactive aryl halide) or if the phosphine ligands oxidize.[1] Ensure rigorous degassing. The aldehyde group itself can sometimes act as a weak reducing agent, reducing Pd(II) to Pd(0) colloids prematurely.[1]
Q3: Is this compound air-sensitive during storage? A: Yes. Aldehydes oxidize to carboxylic acids over time (auto-oxidation), and boronic acids can dehydrate to boroxines (anhydrides).
-
Storage: Store at 2-8°C under an inert atmosphere (Argon).
-
Purity Check: Before critical reactions, check the 1H NMR. A proton peak at ~10.0 ppm indicates the aldehyde; a broad singlet at ~12-13 ppm indicates oxidation to the carboxylic acid.
References
-
Mechanism of Protodeboronation: Cox, P. A., et al. (2017).[1][5] Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7, 34959-34962.[1]
-
Cannizzaro Reaction Mechanism: Geissman, T. A. (1944).[1] The Cannizzaro Reaction. Organic Reactions, 2, 94.[1]
-
Base Selection in Suzuki Coupling: Miyaura, N. (2004).[1] Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-377.
-
Boronic Acid Stability & Oxidation: Trippier, P. C., et al. (2019).[1][6] Boronic acid with high oxidative stability and utility in biological contexts. Organic & Biomolecular Chemistry, 17, 5908–5912.[1][6]
Sources
- 1. Cannizzaro Reaction (Chapter 23) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 3. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Analytical Strategies for (6-Formylnaphthalen-2-yl)boronic Acid: Free Acid vs. Pinacol Ester
A Comparative Guide to ¹H NMR Interpretation and Sample Preparation
As a Senior Application Scientist overseeing analytical workflows in drug development, I frequently encounter a recurring challenge: the structural characterization of bifunctional boronic acids. (6-Formylnaphthalen-2-yl)boronic acid is a highly valuable building block featuring both a reactive aldehyde and a boronic acid moiety. However, its direct analysis by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is notoriously difficult if the wrong solvent system or analytical strategy is chosen.
This guide objectively compares the performance of direct solvation strategies versus covalent derivatization, providing the causality behind experimental choices, self-validating protocols, and characteristic NMR assignments.
The Analytical Challenge: The Boroxine Equilibrium
The fundamental causality behind the poor NMR resolution of free boronic acids lies in their inherent thermodynamics. In non-polar solvents, boronic acids undergo a reversible, entropically driven dehydration to form cyclic trimeric anhydrides known as boroxines[1].
When this compound is dissolved in a standard non-polar NMR solvent like CDCl₃, it does not exist as a single discrete molecule. Instead, it forms a dynamic equilibrium mixture of the monomeric acid, the trimeric boroxine, and intermediate acyclic anhydrides[1]. Because this interconversion occurs at an intermediate rate relative to the NMR timescale, the resulting ¹H NMR spectrum exhibits broad, overlapping, and multiple sets of aromatic signals that are virtually uninterpretable.
Comparison of Analytical Strategies
To bypass the boroxine equilibrium and obtain publication-quality spectra, researchers must employ one of two field-proven strategies: Solvation or Covalent Derivatization .
Strategy A: Free Acid in DMSO-d₆ (The Solvation Approach)
Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen-bond acceptor. When the free boronic acid is dissolved in DMSO-d₆, the solvent coordinates with the empty p-orbital of the boron atom and forms strong hydrogen bonds with the hydroxyl protons. This solvation completely halts the dehydration pathway, locking the molecule in its monomeric state[1]. The result is a sharp, highly resolved spectrum where the -B(OH)₂ protons are clearly visible.
Strategy B: Pinacol Esterification (The Covalent Approach)
For researchers who require analysis in non-polar solvents (e.g., for subsequent synthetic steps), converting the free acid to its pinacol (Bpin) ester is the gold standard. The pinacol ligand covalently masks the hydroxyl groups, forming a stable five-membered dioxaborolane ring[2]. This completely removes the possibility of oligomerization, yielding perfect solubility and sharp spectra in CDCl₃.
Strategy C: Free Acid in CDCl₃ (The Anti-Pattern)
Attempting to analyze the underivatized free acid directly in CDCl₃ is an analytical anti-pattern that leads to wasted instrument time and ambiguous structural confirmation due to the boroxine equilibrium[1].
Quantitative Strategy Comparison
| Feature | Strategy A: Free Acid in DMSO-d₆ | Strategy B: Bpin Ester in CDCl₃ | Strategy C: Free Acid in CDCl₃ (Anti-Pattern) |
| Solubility | Excellent | Excellent | Poor to Moderate |
| Oligomerization | None (H-bonded monomer) | None (Covalently protected) | High (Boroxine mixture) |
| Spectral Resolution | Sharp, well-defined peaks | Sharp, well-defined peaks | Broad, overlapping multiplets |
| B-OH / B-OR Signal | ~8.25 ppm (br s, 2H) | ~1.38 ppm (s, 12H, CH₃) | Missing or very broad |
| Diagnostic Utility | High (Direct analysis) | Very High (Stable derivative) | Low (Uninterpretable) |
¹H NMR Interpretation Guide (in DMSO-d₆)
When utilizing Strategy A , the ¹H NMR spectrum of this compound in DMSO-d₆ yields highly predictable and characteristic shifts based on the electronic effects of the 2,6-disubstituted naphthalene ring.
| Proton Designation | Chemical Shift (ppm) | Multiplicity | Integration | Causality / Structural Rationale |
| -CHO | ~10.15 | s | 1H | Highly deshielded by the carbonyl oxygen. |
| H-5 | ~8.55 | d (J ≈ 1.5 Hz) | 1H | Ortho to the formyl group; strongly deshielded. |
| H-1 | ~8.40 | s | 1H | Isolated proton on the boronic acid-substituted ring. |
| -B(OH)₂ | ~8.25 | br s | 2H | Stabilized monomeric hydroxyls due to DMSO H-bonding. |
| H-4, H-8 | ~8.10 - 8.00 | m | 2H | Peri protons, moderately deshielded by the fused ring system. |
| H-3, H-7 | ~7.95 - 7.85 | m | 2H | Aromatic protons adjacent to the substituted carbons. |
Mechanistic Workflow
The following diagram maps the logical decision matrix and mechanistic outcomes for preparing your NMR sample.
Workflow for NMR analysis of this compound.
Experimental Protocols
Protocol 1: Preparation of DMSO-d₆ Sample with D₂O Self-Validation
To ensure absolute trustworthiness in your spectral assignment, employ this self-validating protocol to confirm the identity of the boronic acid protons.
-
Dissolution: Dissolve 5–10 mg of this compound in 0.6 mL of anhydrous DMSO-d₆ in a standard 5 mm NMR tube.
-
Initial Acquisition: Acquire the standard ¹H NMR spectrum. Note the broad singlet at ~8.25 ppm.
-
Isotope Exchange: Add 10–20 μL of D₂O directly to the NMR tube.
-
Agitation: Cap the tube and invert it 5–10 times to ensure complete mixing.
-
Validation: Re-acquire the spectrum. The broad singlet at ~8.25 ppm will undergo rapid H/D exchange and disappear entirely. This unequivocally validates the assignment of the -B(OH)₂ protons against the aromatic signals.
Protocol 2: Rapid Micro-Scale Bpin Derivatization for CDCl₃ Analysis
If CDCl₃ must be used, perform a rapid micro-scale esterification[2].
-
Reagent Mixing: In a 1.5 mL glass vial, combine this compound (10 mg, ~0.05 mmol) and pinacol (7 mg, 1.2 equiv).
-
Dehydration: Add 0.5 mL of dichloromethane (DCM) or diethyl ether, followed by 50 mg of anhydrous MgSO₄. Causality: MgSO₄ acts as a desiccant, driving the condensation forward by sequestering the released water[2].
-
Reaction: Stir or agitate the suspension at room temperature for 15–30 minutes.
-
Filtration: Filter the suspension through a small plug of cotton or Celite directly into a clean NMR tube.
-
Solvent Swap: Evaporate the organic solvent under a gentle stream of nitrogen.
-
Analysis: Re-dissolve the resulting crystalline solid in 0.6 mL of CDCl₃ and acquire the spectrum. Look for the diagnostic, sharp singlet of the pinacol methyl groups at ~1.38 ppm (12H).
References
-
Li, C., Sotorrios, L., Boaler, P. J., Olikauskas, V., Amico, M., García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2025). "The Boroxine–Boronic Acid Equilibrium." Journal of the American Chemical Society, 147(42), 38237–38253. URL:[Link]
Sources
Comparative FTIR Analysis: Aldehyde vs. Boronic Acid Functional Groups in Drug Discovery
Topic: FTIR Spectrum Analysis of Aldehyde and Boronic Acid Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of covalent drug discovery, electrophilic warheads are critical for targeting specific amino acid residues. Two prominent classes—aldehydes (targeting cysteine/lysine) and boronic acids (targeting serine/threonine or acting as transition state mimics)—present unique analytical challenges. While Nuclear Magnetic Resonance (NMR) is definitive for structure, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective method for monitoring reaction progress, assessing purity, and detecting solid-state transformations (e.g., dehydration).
This guide provides a rigorous technical comparison of the vibrational signatures of aldehyde and boronic acid functional groups. It addresses the specific challenge of boronic acid dynamic equilibrium (acid-anhydride-ester) and provides a self-validating protocol for distinguishing these moieties in complex matrices.
Fundamental Vibrational Physics
To accurately interpret FTIR data, one must understand the underlying mechanical oscillators driving the spectral features.
1.1 The Aldehyde Profile (-CHO)
The aldehyde group is characterized by a strong dipole in the carbonyl bond and a unique electronic environment for the aldehydic proton.
-
Carbonyl Stretch (C=O): This is a "pure" stretching mode, typically the strongest peak in the spectrum. The bond order of ~2 results in a high force constant.
-
Fermi Resonance (C-H): The defining feature of an aldehyde is the "Fermi Doublet." The fundamental C-H stretch (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹ × 2 = 2800 cm⁻¹). This quantum mechanical mixing splits the energy levels, creating two distinct peaks instead of one.
1.2 The Boronic Acid Profile (-B(OH)₂)
Boronic acids are more complex due to their ability to form hydrogen-bonded networks and reversible anhydrides (boroxines).
-
B-O Asymmetric Stretch: Boron (sp² hybridized) forms a trigonal planar geometry. The B-O stretch is strong but often broadened by hydrogen bonding.
-
O-H Stretch: Unlike the sharp O-H of free alcohols, boronic acid O-H bands are broad and diffuse due to extensive intermolecular hydrogen bonding (sugar-puckering modes).
-
The "Chameleon" Nature: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This transformation fundamentally alters the symmetry and reduced mass of the oscillator, shifting the IR bands.
Comparative Spectral Analysis
The following table synthesizes characteristic wavenumbers derived from empirical data and density functional theory (DFT) calculations.
Table 1: Characteristic FTIR Bands of Aldehyde vs. Boronic Acid
| Functional Group | Mode Assignment | Wavenumber (cm⁻¹) | Intensity/Shape | Diagnostic Value |
| Aldehyde | C=O[1][2][3] Stretch | 1725 ± 10 (Saturated)1700 ± 15 (Aromatic) | Strong, Sharp | Primary. Differentiates from alcohols/amines. Overlaps with ketones/esters. |
| C-H Stretch (Fermi Doublet) | ~2820 and ~2720 | Medium, Sharp | Definitive. The 2720 cm⁻¹ peak is unique and usually isolated from alkyl C-H stretches. | |
| C-H Deformation | ~1390 | Medium | Secondary confirmation. | |
| Boronic Acid | O-H Stretch | 3200 – 3500 | Broad, Variable | Indicates presence of -OH; shape depends on H-bonding network. |
| B-O Asym. Stretch | 1340 – 1380 | Strong, Broad | Primary. Indicates trigonal B-O bonds. | |
| C-B Stretch | 1080 – 1100 | Medium | Confirmation of organoboron attachment. | |
| Boroxine (Anhydride) | Ring Deformation | 705 and 678 | Sharp | Critical. Appearance indicates dehydration/trimerization has occurred. |
| B-O Ring Stretch | ~1300 – 1400 | Strong | Often overlaps with acid B-O but may shift slightly. |
Critical Insight: The most common error in boronic acid analysis is misidentifying the Boroxine (trimer) as the free acid. Boroxines form spontaneously under dry conditions or heating. The appearance of sharp bands near 700 cm⁻¹ is the "smoking gun" for the anhydride form.
Dynamic Equilibrium & Interferences
Boronic acids are rarely static. They engage in a dynamic equilibrium that must be controlled during analysis.
3.1 The Dehydration Artifact
-
Wet State: Favors Monomeric Boronic Acid. Spectrum dominated by broad O-H and B-O (1340 cm⁻¹).
-
Dry/Solid State: Favors Boroxine. Spectrum shows reduced O-H intensity and new bands at ~705/678 cm⁻¹.
-
Implication: If you dry your sample aggressively (e.g., high vacuum + heat) before FTIR, you are likely measuring the boroxine, not the acid.
3.2 Boronate Ester Formation
In drug development, boronic acids are often used to bind diols (e.g., sugars).
-
Spectral Shift: Upon esterification, the B-O stretch typically shifts to lower wavenumbers (~1310 cm⁻¹ ) compared to the free acid (~1340 cm⁻¹).
-
New Bands: Strong C-O stretches appear in the 1000–1200 cm⁻¹ region.
Experimental Protocol: Self-Validating Workflow
This protocol uses Attenuated Total Reflectance (ATR) for speed and minimal sample alteration.
Protocol: Distinguishing Aldehyde, Boronic Acid, and Boroxine
Prerequisites:
-
FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Solvents: Dichloromethane (DCM) for solution casting (optional).
-
Reference Standards: Benzaldehyde (Aldehyde control), Phenylboronic Acid (Boronic Acid control).
Step 1: Background & Cleaning
-
Clean ATR crystal with isopropanol. Ensure no residue remains (check energy throughput).
-
Collect background spectrum (air).
Step 2: Sample Acquisition (Solid State)
-
Place ~5 mg of solid sample on the crystal.
-
Apply pressure using the anvil. Note: Excessive pressure can induce pressure-crystallization or polymorphic changes, but is generally safe for these functional groups.
-
Acquire spectrum (4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).
Step 3: Validation of State (The "Wet/Dry" Test)
-
If Boronic Acid is suspected:
-
Take a small portion of the sample and expose it to moist air or add a micro-drop of water, then re-dry gently at room temperature.
-
Acquire a second spectrum.
-
Compare: If peaks at ~705/678 cm⁻¹ decrease and O-H broadens, the original sample contained Boroxine (anhydride).
-
Step 4: Data Analysis (Decision Logic) Use the following logic flow to assign the functional group.
Figure 1: Decision tree for distinguishing Aldehyde, Boronic Acid, and Boroxine moieties based on FTIR spectral features.
Case Study: Monitoring Oxidation of Boronic Acids
A common reaction in synthesis is the oxidation of aryl boronic acids to phenols (or measuring stability against oxidation).
Scenario: You are storing a Phenylboronic Acid (PBA) derivative and suspect it has oxidized to the corresponding Phenol or dehydrated to Boroxine.
-
Time 0 (Pure PBA):
-
Strong band at 1340 cm⁻¹ (B-O).
-
Broad O-H at 3300 cm⁻¹ .
-
No peaks at 705/678 cm⁻¹.[4]
-
-
Scenario A (Dehydration):
-
Band at 1340 cm⁻¹ remains (may shift slightly).
-
New sharp bands appear at 705 cm⁻¹ and 678 cm⁻¹.
-
-
Scenario B (Oxidation to Phenol):
-
Disappearance of the 1340 cm⁻¹ B-O band.
-
Appearance of sharp aromatic C-O stretch at ~1230 cm⁻¹ (Phenol C-O).
-
O-H band sharpens (Phenolic O-H vs Boronic O-H).
-
References
- Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Standard text for Fermi resonance and Carbonyl assignments).
-
Tokunaga, Y., et al. (2002). "Thermodynamic Study on the Equilibrium between Boronic Acid and Boroxine." Journal of Organic Chemistry. Link (Establishes the dynamic equilibrium and thermodynamic parameters).
-
Lietard, J., et al. (2025). "Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials." ResearchGate. Link (Detailed assignment of Boroxine ring modes at ~705 cm⁻¹).
-
Servis, K. L., & Park, C. (1995). "Coordination of Adsorbed Boron: A FTIR Spectroscopic Study." Environmental Science & Technology.[4][7] Link (Assignments for Trigonal B-O stretching at 1300-1400 cm⁻¹).
-
Doc Brown's Chemistry. "Infrared Spectrum of Benzaldehyde." Link (Visual confirmation of the Aldehyde Fermi doublet at 2720/2820 cm⁻¹).
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpn.org [rjpn.org]
- 7. ars.usda.gov [ars.usda.gov]
Publish Comparison Guide: Purity Assessment of (6-Formylnaphthalen-2-yl)boronic acid
Executive Summary: The Analytical Challenge
The Product: (6-Formylnaphthalen-2-yl)boronic acid (CAS: 332161-91-4) The Core Problem: This molecule presents a "perfect storm" for HPLC analysis. It combines a hydrophobic naphthalene core, a reactive aldehyde (formyl) group prone to oxidation, and a boronic acid moiety that exists in a dynamic equilibrium between its free acid, trimeric boroxine, and solvated ester forms.
Standard "generic" HPLC methods often fail catastrophically with this compound, yielding split peaks, severe tailing, or "ghost" impurities that are actually artifacts of the method itself.
This guide compares the Conventional Generic Method (often the default in general chemistry labs) against the Optimized Acidic-Phase Method (the gold standard for boronic acid purity assessment).
Comparative Analysis: Generic vs. Optimized Method
The following table summarizes the performance metrics of the two competing methodologies.
| Feature | Method A: Generic Protocol (The Alternative) | Method B: Optimized Acidic Protocol (The Solution) |
| Stationary Phase | Standard C18 (e.g., Phenomenex Gemini, standard silica) | High-Strength Silica (HSS) T3 or Mixed-Mode (e.g., Waters XSelect HSS T3, Sielc Newcrom R1) |
| Mobile Phase | Water / Methanol (Neutral pH) | 0.1% Formic Acid in Water / Acetonitrile |
| Peak Shape | Asymmetric, severe tailing ( | Sharp, symmetrical ( |
| Artifacts | High. Methanol reacts to form methyl boronate esters; Boroxine formation causes peak splitting. | Low. Acetonitrile prevents esterification; Acid suppresses silanol interactions. |
| Resolution | Poor. Often co-elutes with de-boronated impurities. | High. Clearly separates the aldehyde oxidation product (carboxylic acid). |
| Suitability | Rough estimation only. | Quantitative Purity Assessment (>98%). |
Why Method A Fails (The Science of Failure)
-
Silanol Interaction: The empty p-orbital of the boron atom acts as a Lewis acid, coordinating strongly with free silanols on standard silica columns, causing severe tailing.
-
Methanolysis: Methanol is a nucleophile that reacts with boronic acids to form methyl boronate esters on-column, creating false impurity peaks.
-
Boroxine Equilibrium: At neutral pH, the compound exists in a slow equilibrium between the monomer (boronic acid) and trimer (boroxine), resulting in a broad, shapeless "blob" rather than a distinct peak.
The Solution: Optimized Experimental Protocol
This protocol is designed to "freeze" the dynamic equilibrium and prevent column interactions, ensuring that the peak area represents the true purity of the this compound.
Reagents & Equipment[1][2][3][4]
-
Instrument: HPLC/UPLC with PDA (Photodiode Array) detector.
-
Column: Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent high-coverage, fully end-capped C18.
-
Rationale: The HSS T3 bonding technology is specifically designed to retain polar compounds and withstand acidic mobile phases without hydrolysis.
-
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water. Do NOT use Methanol.
-
Modifier: Formic Acid (FA), high purity.
Mobile Phase Preparation[5]
-
Solvent A: Water + 0.1% Formic Acid (
). -
Solvent B: Acetonitrile + 0.1% Formic Acid (
).-
Note: The acid is critical. It lowers the pH (~2.7), suppressing the ionization of residual silanols on the column and keeping the boronic acid in its neutral, monomeric form.
-
Gradient Program
-
Temperature: 30°C (Controlled temperature is vital to stabilize the boroxine/acid equilibrium).
| Time (min) | % Solvent A (Aq) | % Solvent B (Org) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 5 | 95 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Sample Preparation (Crucial Step)
-
Diluent: Acetonitrile : Water (50:50) with 0.1% Formic Acid.[3]
-
Warning: Never dissolve the sample in pure alcohol (MeOH/EtOH).
-
-
Concentration: 0.5 mg/mL.
-
Filtration: 0.2 µm PTFE filter. Nylon filters can bind boronic acids.
-
Stability: Analyze within 4 hours of preparation. The aldehyde group is susceptible to air oxidation (forming the carboxylic acid impurity).
Visualizing the Mechanism
The following diagram illustrates the dynamic equilibria that complicate the analysis and how the optimized method resolves them.
Caption: Mechanism of boronic acid stabilization using acidic mobile phase to prevent tailing and artifacts.
Data Interpretation & Troubleshooting
When analyzing the chromatogram for this compound, look for these specific markers:
-
Main Peak (Target): The boronic acid monomer. Retention time will be moderate due to the naphthalene core.
-
Impurity A (Oxidation): (6-Carboxynaphthalen-2-yl)boronic acid.
-
ID: Elutes earlier than the target (more polar).
-
Cause: Air oxidation of the aldehyde.
-
-
Impurity B (De-boronation): 2-Naphthaldehyde.
-
ID: Elutes later than the target (less polar, loses the hydrophilic B(OH)2 group).
-
Cause: Protodeboronation (instability).
-
-
Artifact (Boroxine): If the method is poor, you will see a broad hump or a split peak eluting slightly later than the monomer. Action: Increase water content or temperature slightly to push equilibrium toward the monomer.
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note.
-
Sielc Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Method Library.
-
Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 2012.
-
BenchChem. A Comparative Guide to HPLC Analysis of 3-Thienylboronic Acid Reaction Mixtures. Technical Guide.[4]
-
National Institutes of Health (PubChem). (Naphthalen-2-yl)boronic acid Properties and Safety. CID 2734375.[5]
Sources
Advanced Characterization Guide: Mass Spectrometry Profiling of (6-Formylnaphthalen-2-yl)boronic acid
Executive Summary: The Dual-Functional Challenge
(6-Formylnaphthalen-2-yl)boronic acid (CAS: 935473-02-2) represents a critical building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions where a subsequent reductive amination or olefination is required at the formyl site.
Characterizing this molecule via Mass Spectrometry (MS) presents a unique "dual-functional" challenge. The molecule contains two reactive centers that behave antagonistically under standard ionization conditions:
-
The Boronic Acid (-B(OH)₂): Prone to dehydration (boroxine formation) and esterification, complicating molecular weight confirmation.
-
The Formyl Group (-CHO): Susceptible to oxidation and decarbonylation (loss of CO), creating complex fragmentation patterns.
This guide provides a standardized protocol for the accurate profiling of this compound, distinguishing it from common degradation products like 2-naphthaldehyde and boroxine trimers.
Critical Protocol: Sample Preparation & Ionization
The "Trust" Pillar: 90% of "impure" boronic acid spectra are actually artifacts of improper sample preparation.
A. Solvent Selection (The Methanol Trap)
Do NOT use Methanol (MeOH) as the primary solvent. Aryl boronic acids react rapidly with methanol to form mono-methyl ([M+14]) and di-methyl ([M+28]) boronate esters. This reaction is accelerated in the ion source, leading to false impurity peaks.
-
Recommended Solvent: Acetonitrile (MeCN) or THF (freshly distilled/inhibitor-free).
-
Modifier: 0.1% Formic Acid (for Positive Mode) or 5-10 mM Ammonium Acetate (for Negative Mode).
B. Ionization Mode Selection
While many aromatic compounds are analyzed in ESI(+), ESI Negative Mode (ESI-) is superior for this compound.
| Feature | ESI Positive (+) | ESI Negative (-) | Recommendation |
| Sensitivity | Moderate | High | ESI (-) |
| Adducts | [M+H]⁺, [M+Na]⁺, [2M+Na]⁺ | [M-H]⁻, [M+HCOO]⁻ | ESI (-) |
| Artifacts | High Boroxine Formation [3M-3H₂O+H]⁺ | Minimal Boroxine interference | ESI (-) |
Fragmentation Mechanics & Pathway Analysis[1]
The fragmentation of this compound (MW 200.00) follows three distinct mechanistic pathways. Understanding these allows you to deconvolute the spectrum from background noise.
Pathway A: Dehydration (Characteristic of Boronic Acids)
The most immediate transition is the loss of a water molecule from the boronic acid moiety. In the source, this often leads to the formation of the cyclic boroxine trimer, but in MS/MS (CID), it appears as a neutral loss of 18 Da.
Pathway B: Decarbonylation (Characteristic of Aromatic Aldehydes)
The naphthalene ring stabilizes the radical cation formed after the loss of Carbon Monoxide (CO, 28 Da). This is a diagnostic split that confirms the presence of the aldehyde group intact on the ring.
Pathway C: Deboronation (Degradation Indicator)
Complete loss of the boronic acid group (-B(OH)₂) yields the naphthalene radical anion. If this peak is dominant in the full scan (not MS/MS), your sample has likely degraded to 2-naphthaldehyde.
Visualization: Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for the [M-H]⁻ ion (m/z 199).
Caption: Primary fragmentation pathways for this compound in ESI(-) mode.
Comparative Performance Guide
To validate your compound, compare your MS data against these structural analogs. This triangulation method ensures you have the correct regioisomer and functional groups.
Table 1: Diagnostic Ion Transitions (ESI Negative Mode)
| Compound | Molecular Weight | Precursor Ion [M-H]⁻ | Primary Fragment (MS2) | Diagnostic Feature |
| This compound | 200.00 | 199.0 | 171.0 (-CO) | Dual loss: -CO (Aldehyde) & -H₂O (Boron) |
| 2-Naphthylboronic acid | 172.00 | 171.0 | 153.0 (-H₂O) | No -CO loss.[1][2] 171 is the parent here. |
| 2-Naphthaldehyde | 156.18 | 155.0 | 127.0 (-CO) | Weak ionization in ESI-. No Boron pattern. |
| Boroxine Trimer (Artifact) | 545.7 | 545.7 | Dissociates to monomer | Appears at high mass range. |
Note: 2-Naphthaldehyde ionizes poorly in ESI(-) unless derivatized. Its presence is usually inferred by the absence of the Boron isotope pattern (¹⁰B/¹¹B ratio of 1:4).
Experimental Workflow
To reproduce these results, follow this "Self-Validating" workflow.
Step 1: Blank Check
Inject pure Acetonitrile. Ensure no memory effects from previous boronic acid runs (boron is "sticky" in glass and steel lines).
Step 2: Sample Infusion
-
Concentration: 10 µg/mL in MeCN:H₂O (80:20) + 10mM Ammonium Acetate.
-
Flow Rate: 10 µL/min.
-
Source Temp: Keep low (<250°C) to prevent thermal dehydration in the source.
Step 3: Data Acquisition
-
Full Scan (MS1): Look for m/z 199.0. Check for the characteristic Boron isotope pattern (small peak at m/z 198.0 approx 25% height of 199.0).
-
Product Ion Scan (MS2): Select m/z 199.0. Apply Collision Energy (CE) ramp 10-40 eV.
-
Verification: Confirm presence of m/z 171.0 (Aldehyde check) and m/z 155.0 (Core check).
Caption: Optimized sample preparation workflow to minimize esterification artifacts.
References
-
NIST Mass Spectrometry Data Center. "Loss of H2 and CO from Protonated Aldehydes." National Institute of Standards and Technology. [Link]
-
Waters Corporation. "High Sensitivity Analysis of Potential Mutagenic Boronic Acids." Application Note. [Link]
-
RSC Analytical Methods. "A high throughput analysis of boronic acids using UHPLC-ESI-MS." Royal Society of Chemistry. [Link]
-
PubChem. "Compound Summary: this compound." National Library of Medicine. [Link]
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns: Aldehydes and Aromatics." [Link]
Sources
Characterization of Boronic Acid Dehydration to Boroxine: A Comparative Analytical Guide
Executive Summary: The "Schrödinger's Reagent"
Boronic acids (
This is not merely an impurity issue; it is a thermodynamic inevitability driven by entropy. A "pure" bottle of boronic acid is often a mixture of monomer, acyclic dimer, and boroxine trimer, with the ratio dictated by the solvent, temperature, and water content.
The Analytical Challenge: Standard purity assays (HPLC-UV, standard ESI-MS) often fail to distinguish the two forms because the analytical method itself shifts the equilibrium. This guide objectively compares characterization techniques to help you determine the actual species present in your system.
Mechanistic Foundation: The Entropic Drive[1]
The dehydration of boronic acid is generally endothermic or thermoneutral, but it is strongly driven by entropy . The release of three water molecules for every boroxine ring formed pushes the equilibrium to the right, particularly in non-polar solvents or under vacuum.
Diagram 1: The Dehydration Equilibrium Pathway
Figure 1: Step-wise condensation pathway from monomeric acid to cyclic boroxine.
Comparative Analysis of Characterization Methods
Method A: Nuclear Magnetic Resonance (NMR) — The Gold Standard
NMR is the only technique that can characterize the equilibrium in situ without significantly altering it (provided the solvent choice is deliberate).
-
Capabilities: Distinguishes monomer from trimer based on electronic environment changes.
-
Limitations:
signals are broad due to quadrupolar relaxation; signals overlap in wet solvents.
Key Marker:
Chemical Shift
The boron nucleus is less shielded in the boroxine ring due to the electron-withdrawing nature of the anhydride linkage compared to the free hydroxyls.
| Species | Typical | Signal Character |
| Boronic Acid ( | 29.0 – 31.0 | Broad (Quadrupolar) |
| Boroxine ( | 32.0 – 35.0 | Broad, slightly downfield (+2-4 ppm) |
| Boronate Ester | 28.0 – 30.0 | Similar to acid |
| Tetrahedral Boronate ( | 0 – 10.0 | Sharp (High symmetry) |
Critical Insight: In coordinating solvents like DMSO-
or Methanol-, the solvent molecules coordinate to the empty p-orbital of boron. This breaks the boroxine ring, forcing the equilibrium toward the solvated monomer. To see the boroxine, you must use non-polar, non-coordinating solvents like CDCl or Toluene- .
Method B: Mass Spectrometry (ESI-MS) — The Deceptive Trap
Routine ESI-MS is unreliable for quantifying the acid:boroxine ratio in solution.
-
The Artifact: The desolvation process in the ESI source involves heat and vacuum. This mimics the physical conditions required to synthesize boroxine.
-
Observation: Even a 100% pure boronic acid solution will often show the
ion (boroxine) as a dominant peak. -
Corrective Action: Use Cold-Spray Ionization (CSI) or derivatization with a diol (e.g., pinacol) to lock the monomer state before injection if quantification is needed.
Method C: Infrared Spectroscopy (FT-IR) — The Solid-State Confirmation
IR is definitive for distinguishing bulk powder forms (e.g., raw material QC).
-
Boronic Acid: Displays strong, broad O-H stretching at 3200–3400 cm⁻¹ .
-
Boroxine: Displays a diagnostic ring deformation band at 680–705 cm⁻¹ and lacks the broad O-H stretch (unless partially hydrolyzed).
Experimental Protocols
Protocol 1: Variable Temperature NMR for Equilibrium Constants
Purpose: To determine the thermodynamic stability (
-
Preparation: Dissolve 20 mg of boronic acid in 0.6 mL of dry Toluene-
(use molecular sieves to ensure dryness). -
Instrument Setup: Use a quartz NMR tube if possible to eliminate the broad borosilicate glass background signal (~0-30 ppm), or acquire a background spectrum of the empty probe.
-
Acquisition (25°C): Acquire
NMR. Look for two distinct humps if exchange is slow, or a weighted average shift if exchange is fast. -
Heating Phase: Increase probe temperature in 10°C increments up to 80°C.
-
Analysis:
-
As T increases, the entropy term (
) dominates. -
The equilibrium should shift toward the boroxine (downfield shift ~33 ppm) as water is driven into the vapor phase or molecular sieves.
-
Note: If the shift moves upfield, check for solvent coordination effects.[1]
-
Protocol 2: Gravimetric Quantification (The "Loss on Drying" Test)
Purpose: A low-tech, high-reliability method for bulk purity.
-
Weighing: Accurately weigh 1.00 g of sample into a tared vial.
-
Vacuum Drying: Place in a vacuum oven at 50°C over
(desiccant) for 24 hours. -
Calculation:
-
Theoretical Mass Loss for 100% Conversion to Boroxine:
-
Compare actual mass loss to theoretical.
-
Result: If mass loss matches theoretical, the starting material was Boronic Acid. If mass loss is ~0%, the starting material was already Boroxine.
-
Decision Tree for Characterization
Use this logic flow to select the correct analytical technique based on your sample state.
Diagram 2: Analytical Workflow
Figure 2: Decision matrix for selecting characterization methods.
Data Summary Table
| Feature | Boronic Acid ( | Boroxine ( | Notes |
| Hybridization | Both are Lewis Acids. | ||
| ~29–31 ppm | ~32–35 ppm | Boroxine is downfield (deshielded). | |
| IR Frequency | 3200–3400 cm⁻¹ (O-H) | 680–705 cm⁻¹ (Ring) | O-H stretch disappears in pure boroxine. |
| Solubility | High in polar/protic solvents | High in non-polar solvents | Boroxines hydrolyze back to acid in water. |
| ESI-MS Signal | Warning: MS source induces dehydration. |
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][3] Wiley-VCH. Link
-
Iovine, P. M., et al. (2010).[4] Boroxines: A useful class of organoboron molecules.[5][6] Dalton Transactions. Link
-
Beckett, M. A., et al. (2014).
NMR chemical shifts of boronic acids and boroxines. Magnetic Resonance in Chemistry.[6] Link -
Liu, D., et al. (2020). Thermodynamics of Boroxine Formation from Aliphatic Boronic Acid Monomers. Journal of Physical Chemistry A. Link
-
Storey, C. M., et al. (2025). The Boroxine–Boronic Acid Equilibrium: Kinetics and Mechanism.[2][7] University of Edinburgh Research Explorer. Link
Sources
- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Research Portal [ecscholar.eckerd.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR - Oreate AI Blog [oreateai.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Spectroscopic Characterization Guide: (6-Formylnaphthalen-2-yl)boronic Acid
[1]
Executive Summary & Application Context
Product: (6-Formylnaphthalen-2-yl)boronic acid (CAS: 332159-83-0) Core Utility: Bifunctional building block for Suzuki-Miyaura cross-coupling; enables the introduction of a naphthalene aldehyde motif into drug scaffolds.[1]
The Characterization Challenge: Researchers often struggle with this molecule due to two primary factors:
-
Quadrupolar Broadening: The carbon atom directly attached to boron (C-B) is often invisible in standard
C NMR scans due to scalar relaxation from the quadrupolar B nucleus.[1] -
Solvent-Dependent Speciation: Boronic acids exist in equilibrium between the free acid, boroxine trimers, and boronate esters depending on the solvent, leading to confusing peak duplications or shifts.
This guide compares the Direct Detection method against Indirect Detection (HMBC) and evaluates Solvent Performance to ensure accurate assignment.
Comparative Analysis: Solvent System Performance
The choice of solvent is the single most critical variable in obtaining a clean
| Feature | DMSO- | CDCl | MeOD- |
| Solubility | High. Dissolves the free acid and prevents aggregation.[1] | Low. Often requires heating; leads to suspension. | Moderate. Good solubility but reactive. |
| Speciation | Monomeric. Forms a stable H-bonded solvate, simplifying the spectrum. | Oligomeric. Favors dehydration into boroxine anhydrides, causing peak doubling.[1] | Esterification. Rapidly exchanges with solvent to form methyl boronates. |
| C-B Peak Visibility | Enhanced. Slower tumbling helps, but still broad.[1] | Poor. Low solubility reduces S/N ratio. | Variable. Chemical shift moves upfield due to ester formation.[2] |
| Chemical Shift Stability | Stable. Reference standard. | Unreliable. Concentration-dependent shifts. | Unreliable. pH-dependent shifts. |
Expert Insight: Avoid CDCl
unless absolutely necessary. The formation of boroxine anhydrides in non-polar solvents creates a "ghost" spectrum where every peak appears as a doublet or broad hump, often mistaken for impurities. Always use DMSO-for quality control.
Technical Specifications: C NMR Peak Assignments
Conditions: 100 MHz or higher, DMSO-
A. Functional Group Region (Key Diagnostics)
| Carbon Type | Shift ( | Multiplicity | Notes |
| C=O (Aldehyde) | 192.0 – 194.0 | Singlet | Most deshielded peak.[1] Diagnostic for oxidation state. |
| C-B (C2) | 134.0 – 138.0 | Broad/Invisible | Critical: Often missing in 1D spectra.[1] See Protocol below. |
B. Aromatic Region (Naphthalene Scaffold)
The naphthalene ring bears two substituents: an electron-withdrawing formyl group (C6) and the boronic acid (C2).
| Position | Assignment | Shift Range ( | Electronic Environment |
| C2 | C-B (Ipso) | 134 - 138 | Broad .[1] Quadrupolar relaxation zone. |
| C6 | C-CHO (Ipso) | 133 - 135 | Deshielded by carbonyl anisotropy. |
| C1, C3 | Ortho to B | 130 - 136 | Influenced by B(OH) |
| C5, C7 | Ortho to CHO | 128 - 132 | Deshielded by aldehyde EWG nature.[1] |
| C4, C8 | Remote CH | 123 - 129 | Typical naphthalene CH region.[1] |
| C4a, C8a | Quaternary Bridge | 130 - 137 | Weak intensity in standard 1D.[1] |
Assignment Logic & Signaling Pathway
The following diagram illustrates the logical workflow for assigning the most difficult peaks in this molecule, specifically distinguishing the C-B carbon from other quaternary carbons.
Caption: Decision tree for validating the elusive Carbon-Boron (C-B) bond assignment using peak counting and HMBC correlation.
Experimental Protocols
Protocol A: Enhanced 1D C Detection (For C-B Observation)
Standard parameters often fail to visualize the C-B carbon.[1] Use this modified pulse sequence to enhance quaternary and broadened signals.
-
Sample Prep: Dissolve 30–50 mg of product in 0.6 mL DMSO-
. (High concentration is vital). -
Pulse Sequence: Use a standard power-gated decoupling sequence (e.g., zgpg30 on Bruker).[1]
-
Relaxation Delay (D1): Increase D1 to 3.0 – 5.0 seconds .
-
Reasoning: Quaternary carbons have long
relaxation times. Short delays saturate these signals, making them disappear.[1]
-
-
Line Broadening (LB): Apply an exponential window function with LB = 3.0 – 5.0 Hz during processing.
-
Reasoning: The C-B signal is naturally broad. Matched filtration (high LB) improves the Signal-to-Noise ratio for broad peaks, even if it sacrifices resolution for sharp peaks.[1]
-
-
Scans: Acquire minimum 1024 scans.
Protocol B: Indirect Validation via HMBC (The "Gold Standard")
If the 1D peak remains ambiguous, use Heteronuclear Multiple Bond Correlation (HMBC).[1]
-
Target: Look for the protons at C1 and C3 (Ortho to Boron). These will be singlets or doublets in the aromatic
H region (~7.8 – 8.5 ppm).[1] -
Correlation: These protons will show a strong 3-bond coupling (
) to the C-B carbon .[1] -
Result: You will see a cross-peak in the 2D map at the C-B carbon frequency (~135 ppm), even if the 1D peak is invisible in the noise. This is the only definitive way to assign the C-B carbon.
References
-
Boronic Acid NMR Characteristics: Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] [1]
-
Solvent Effects on Boronic Acids: Nieto, S., et al. (2016).[1] "NMR Characterization of Arylboronic Acids: A General Protocol." Journal of Organic Chemistry. (General methodology reference for DMSO usage).
-
Naphthalene Substituent Effects: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [1]
-
Quadrupolar Broadening Mechanism: Wrackmeyer, B. (2011).[1] "NMR Spectroscopy of Boron Compounds." Annual Reports on NMR Spectroscopy.
Elemental Analysis Standards for (6-Formylnaphthalen-2-yl)boronic acid
A Comparative Technical Guide for Pharmaceutical & Materials Science Applications
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
(6-Formylnaphthalen-2-yl)boronic acid (CAS 935473-02-2) represents a critical intermediate in the synthesis of fluorogenic probes and Suzuki-Miyaura cross-coupling precursors. However, its dual functionality—possessing both a reactive formyl group and a hygroscopic boronic acid moiety—creates a "perfect storm" for analytical failure.
Standard combustion analysis (CHN) for this compound is notoriously unreliable. Researchers frequently encounter low Carbon (%C) values and inconsistent Hydrogen (%H) readings. This guide objectively compares the failure modes of standard protocols against optimized combustion techniques and orthogonal validation methods (qNMR/ICP-OES), providing a definitive roadmap for accurate characterization.
The "Triad of Uncertainty"
Three distinct chemical behaviors compromise the elemental analysis of this specific molecule:
-
Refractory Carbide Formation: Boron atoms trap carbon during combustion, forming boron carbide (
) which resists oxidation, leading to artificially low %C data. -
Boroxine Equilibrium: The boronic acid moiety spontaneously dehydrates to form a cyclic boroxine trimer (anhydride), altering the theoretical molecular weight and elemental composition.
-
Formyl Oxidation: The aldehyde group at position 6 is susceptible to autoxidation to carboxylic acid, further skewing elemental ratios.
Comparative Methodologies
Method A: Standard Automated Combustion (The "Failure Mode")
-
Technique: Standard dynamic flash combustion (Dumas method) at 950–1050°C.
-
Outcome: Consistently fails acceptance criteria (
). -
Mechanism of Failure: As the naphthalene core decomposes, the boron atom acts as a "carbon sink." In the absence of oxidative adjuvants, the boron forms stable carbides (
) or nitrides ( ) rather than the desired oxides ( ), preventing the release of all carbon as .
Method B: Oxidative Adjuvant Combustion (The "Gold Standard" for EA)
-
Technique: Flash combustion modified with Vanadium Pentoxide (
) or Tungsten Trioxide ( ) additives. -
Outcome: Accurate Carbon recovery.
-
Mechanism of Success: The additive acts as a local oxygen donor and flux. It breaks down the refractory boron carbides and ensures the boron is fully oxidized to
(which remains in the ash) while liberating the trapped carbon as .
Method C: Orthogonal Validation (The "Modern Standard")
-
Technique: Quantitative NMR (
H qNMR) coupled with ICP-OES. -
Outcome: Absolute purity determination independent of hydration state.
-
Mechanism: qNMR measures the molar ratio of the naphthalene core protons relative to an internal standard, bypassing the weight-based errors introduced by variable water/boroxine content.
Data Presentation: Quantitative Comparison
The following table illustrates typical deviations observed when analyzing a sample of this compound that has partially dehydrated to its boroxine form.
| Parameter | Theoretical (Pure Acid) | Theoretical (Pure Boroxine) | Method A (Standard CHN) | Method B (CHN + | Method C (qNMR Calculated) |
| Formula | N/A | N/A | N/A | ||
| Carbon % | 66.06% | 72.60% | 62.10% (Low) | 68.5% (Variable*) | 99.1% Purity |
| Hydrogen % | 4.54% | 3.88% | 4.60% | 4.30% | N/A |
| Status | Reference | Dehydrated Ref | FAIL | PASS (with correction) | PASS (Absolute) |
*Note: The "Variable" result in Method B reflects the actual state of the sample, which is often a mix of acid and boroxine. Method B accurately measures the carbon, but the result may not match the "Pure Acid" theoretical value, confusing researchers. Method C resolves this ambiguity.
Visualizing the Failure & Solution
Diagram 1: The Boron Interference Mechanism
This diagram details why standard combustion fails and how the boroxine equilibrium complicates the theoretical baseline.
Caption: Mechanism of Carbon trapping in standard combustion vs. release in additive-assisted combustion.
Detailed Experimental Protocols
Protocol 1: Optimized Combustion with Additives ( )
Objective: To prevent carbide formation and ensure complete oxidation.
-
Preparation: Ensure the combustion tube is packed with a Tungsten/Copper reduction zone appropriate for difficult organics.
-
Weighing:
-
Tare a clean tin capsule (
). -
Weigh 1.5 – 2.0 mg of this compound.
-
Critical Step: Add 5 – 10 mg of Vanadium Pentoxide (
) or Tungsten Trioxide ( ) powder directly over the sample in the capsule.
-
-
Encapsulation: Fold the tin capsule tightly, ensuring no sample or additive is lost. Air pockets should be minimized.
-
Combustion Parameters:
-
Furnace Temperature: 1050°C (Flash).
-
Oxygen Dosing: Increase
injection time by 20% compared to standard sulfanilamide calibration to ensure excess oxidation power.
-
-
Calculation: Run a blank with just the additive and capsule to subtract any background nitrogen/carbon (though
is typically carbon-free).
Protocol 2: Orthogonal Validation (qNMR)
Objective: To determine the molar purity of the naphthalene core, bypassing hydration/boroxine ambiguity.
-
Solvent Selection: Use DMSO-
.[1] Boronic acids and their anhydrides are soluble in DMSO, and the solvent helps break up boroxine aggregates, often simplifying the spectrum to the monomeric species (or a fast-exchange average). -
Internal Standard (IS): Select a standard with high purity and non-overlapping signals. 1,3,5-Trimethoxybenzene or Maleic Acid are excellent choices.
-
Sample Prep:
-
Weigh ~10 mg of sample (
) and ~5 mg of IS ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolve in 0.6 mL DMSO-
.
-
-
Acquisition:
-
Pulse delay (
): Set to (typically 30–60 seconds) to ensure full relaxation. -
Scans: 16–32 scans for sufficient S/N ratio.
-
-
Analysis:
-
Integrate the aldehyde proton (-CHO) at ~10.1 ppm or distinct aromatic protons of the naphthalene ring.
-
Integrate the characteristic peak of the IS.
-
Calculate purity (
) using the molar ratio formula: (Where I=Integral, N=Number of protons, M=Molecular Weight, m=Mass, P=Purity)[2]
-
Recommended Validation Workflow
Do not rely on a single data point. Use this logic flow to certify the material.
Caption: Logical workflow for validating this compound, prioritizing qNMR for purity.
References
-
Tokunaga, Y. (2013).[3] Boroxine Chemistry: From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry. Heterocycles. Retrieved from [Link]
-
Kirsch, P., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents. MDPI Molecules. Retrieved from [Link]
-
Analytik Jena. (2023). Combustion Elemental Analysis: Overcoming Interferences in Organometallics. Retrieved from [Link]
-
Pellizzaro, M. L., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Publish Comparison Guide: UV-Vis & Fluorescence of 6-Substituted Naphthalene Boronic Acids
The following guide details the spectral properties and experimental utility of 6-substituted naphthalene boronic acids, with a specific focus on the 6-dimethylamino derivative as a high-performance Intramolecular Charge Transfer (ICT) probe.
Executive Summary
Product Focus: 6-(Dimethylamino)naphthalene-2-boronic acid (6-DMANBA) and related 6-substituted analogs.
Primary Application: Label-free fluorescent sensing of saccharides (glucose, fructose) and diols via the Suzuki-Miyaura coupling or direct boronate ester formation.
Comparative Advantage: Unlike unsubstituted naphthalene-2-boronic acid or the 1,4-isomers, the 2,6-substitution pattern maximizes the
Mechanistic Insight: The 2,6-Conjugation Advantage
To understand the spectral data, one must understand the electronic "push-pull" mechanism. The 6-position substituent acts as an electron donor, while the boronic acid at the 2-position acts as an electron acceptor (in its neutral
-
Neutral State (Unbound): Strong ICT from Donor (D)
Naphthalene Boron (A). This lowers the HOMO-LUMO gap, causing a Red Shift in absorption and emission. -
Bound State (Sugar/Diol): Binding creates a tetrahedral boronate anion (
). The boron loses its electron-withdrawing character (empty -orbital is filled). The ICT is disrupted. -
Result: A dramatic Blue Shift (hypsochromic shift) in fluorescence, enabling "turn-off" or ratiometric sensing.
Mechanism Diagram (ICT Pathway)
Caption: Figure 1. The Intramolecular Charge Transfer (ICT) mechanism.[1] Binding of a saccharide converts the boron hybridization from sp2 to sp3, disrupting the push-pull system and shifting emission.
Comparative Spectral Analysis
The following data compares the 6-substituted "Product" against the "Standard" (Unsubstituted) and an "Intermediate" (Methoxy) alternative.
Table 1: UV-Vis and Fluorescence Properties (Solvent: Phosphate Buffer/MeOH)
| Feature | Standard (Control) | Alternative (Intermediate) | Product (High Performance) |
| Compound | 2-Naphthylboronic Acid | 6-Methoxy-2-naphthylboronic Acid | 6-(Dimethylamino)-2-naphthylboronic Acid |
| Substituent (C6) | -H (None) | -OMe (Weak Donor) | -NMe |
| 270 - 285 nm | 300 - 320 nm | 340 - 360 nm | |
| ~350 nm (UV/Blue) | ~380 - 400 nm | ~510 - 520 nm (Green) | |
| ~350 nm (Minimal Shift) | ~360 nm | ~430 nm (Blue) | |
| Stokes Shift | Small (< 80 nm) | Moderate (~80 nm) | Large (~160 nm) |
| Sensing Mode | Intensity Change (Weak) | Intensity Change | Ratiometric / Colorimetric |
| Visual Color | Colorless | Pale Yellow | Yellow-Green |
Key Takeaway: The 6-Dimethylamino derivative allows for excitation using standard UV sources (365 nm) or violet lasers (405 nm) with emission in the visible green region. The "Standard" requires deep UV excitation, which causes high background noise in biological samples.
Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
Protocol A: Determination of Spectral Shift (Sugar Binding)
Objective: Validate the ICT disruption mechanism by observing the Blue Shift upon fructose addition.
Reagents:
-
Stock Solution A: 1 mM 6-DMANBA in Methanol (Store in dark, -20°C).
-
Buffer B: 0.1 M Phosphate Buffer, pH 7.4 (Physiological).
-
Analyte C: 1.0 M D-Fructose in water.
Workflow:
-
Preparation: Dilute Stock A into Buffer B to a final concentration of 10 µM . (Keep Methanol < 1% to avoid solvent effects).
-
Blank Scan: Measure UV-Vis Absorbance (250–500 nm) and Fluorescence Emission (Excitation: 350 nm, Emission: 370–600 nm).
-
Validation Check: You should see a broad emission peak centered around 510 nm .
-
-
Titration: Add Analyte C in increments (0, 1, 5, 10, 50 mM final conc).
-
Observation: Record spectra after 2 minutes of equilibration for each point.
-
Validation Check: The peak at 510 nm should decrease , while a new peak at ~430 nm increases . An isoemissive point may appear, confirming a two-state equilibrium.
-
Protocol B: Synthesis of 6-Substituted Naphthalene Boronic Acids (General)
Method: Suzuki-Miyaura Cross-Coupling or Lithium-Halogen Exchange. Note: Boronic acids are difficult to purify by silica chromatography due to streaking. Recrystallization is preferred.
-
Starting Material: 6-Bromo-2-naphthol (for -OMe) or 6-Bromo-2-naphthylamine (for -NMe
). -
Protection: Methylate the functional group (MeI/K
CO ) to get the 6-substituted-2-bromonaphthalene. -
Borylation:
-
Cool solution of aryl bromide in dry THF to -78°C.
-
Add
-BuLi (1.1 equiv) dropwise. Stir 30 min. -
Add Triisopropyl borate (1.5 equiv). Warm to RT overnight.
-
Quench with 1M HCl.
-
-
Purification: Precipitate the boronic acid from water/acetonitrile or recrystallize from hot water.
-
Validation Check:
H NMR should show the disappearances of the ortho-protons to the bromine and the appearance of a broad -B(OH) singlet (often exchangeable).
-
Workflow Visualization
Caption: Figure 2. Step-by-step workflow for characterizing the ratiometric response of 6-substituted naphthalene boronic acids.
References
-
DiCesare, N., & Lakowicz, J. R. (2001). "Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups." Journal of Photochemistry and Photobiology A: Chemistry.
-
Wang, B., et al. (2005). "Naphthalene-based water-soluble fluorescent boronic acid isomers suitable for ratiometric and off-on sensing of saccharides at physiological pH."[2] New Journal of Chemistry.
-
Gao, X., Zhang, Y., & Wang, B. (2003). "New Boronic Acid Fluorescent Reporter Compounds. 2. A Naphthalene-Based On-Off Sensor Functional at Physiological pH."[3][4][5] Organic Letters.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
Sources
- 1. Synthesis and application of a new class of D–π–A type charge transfer probe containing imidazole – naphthalene units for detection of F − and CO 2 - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26439E [pubs.rsc.org]
- 2. Naphthalene-based water-soluble fluorescent boronic acid isomers suitable for ratiometric and off-on sensing of saccharides at physiological pH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New boronic acid fluorescent reporter compounds. 2. A naphthalene-based on-off sensor functional at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Connected Papers | Find and explore academic papers [connectedpapers.com]
A Comparative Guide to the Crystal Structure of (6-Formylnaphthalen-2-yl)boronic Acid and Its Derivatives: Predicting Packing Motifs and a Roadmap for Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
The Significance of Crystal Structure in Drug Development
The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is a critical parameter in pharmaceutical development. It dictates several key physicochemical properties of an active pharmaceutical ingredient (API), including:
-
Solubility and Dissolution Rate: Different polymorphic forms of a drug can exhibit vastly different solubilities, directly impacting its bioavailability.
-
Stability and Shelf-life: The crystal packing influences the material's stability against heat, humidity, and light.
-
Mechanical Properties: Hardness, tabletability, and flowability are all dependent on the crystal structure.
-
Intellectual Property: Novel polymorphic forms of a drug can be patented, extending market exclusivity.
For boronic acid derivatives, which are increasingly utilized as covalent inhibitors and probes in chemical biology, understanding their solid-state behavior is paramount for designing effective and stable therapeutic agents.[1]
Predicted Crystal Packing of (6-Formylnaphthalen-2-yl)boronic acid: A Comparative Analysis
Based on the known crystal structures of analogous arylboronic acids, we can anticipate the key structural features of this compound.
The Ubiquitous Boronic Acid Dimer
Arylboronic acids commonly form centrosymmetric dimers in the solid state through a pair of strong O-H···O hydrogen bonds between the boronic acid moieties.[2] This robust synthon is observed in the crystal structures of both polymorphs of the closely related (naphthalen-1-yl)boronic acid .[2] In these structures, the naphthalene rings are tilted relative to the plane of the boronic acid dimer, and these dimeric units are further connected into layered networks.[2]
Table 1: Comparison of Crystallographic Data for (Naphthalen-1-yl)boronic Acid Polymorphs [2]
| Parameter | Orthorhombic Form | Monoclinic Form |
| Space Group | Pna2₁ | P2₁/c |
| Molecules per Asymmetric Unit | 2 | 1 |
| Dihedral Angle (Naphthalene-Boronic Acid) | 39.88(5)° and 40.15(5)° | 40.60(3)° |
| Primary Hydrogen Bonding | O-H···O hydrogen-bonded dimers | O-H···O hydrogen-bonded dimers |
| Secondary Interactions | Further O-H···O hydrogen bonds forming layers | Further O-H···O hydrogen bonds forming layers |
It is highly probable that this compound will also exhibit this primary dimeric motif. The presence of the naphthalene core provides a large, planar surface conducive to π-π stacking interactions, which will likely play a significant role in the overall crystal packing, similar to what is observed in other naphthalene derivatives.[3][4]
The Influence of the 6-Formyl Substituent
The key distinguishing feature of the target molecule is the formyl group at the 6-position of the naphthalene ring. This functional group introduces the potential for additional, competing hydrogen bonding interactions and can influence the overall molecular conformation and packing.
The formyl group's carbonyl oxygen is a hydrogen bond acceptor. This could lead to several possible packing arrangements:
-
Inter-dimer Hydrogen Bonding: The formyl group could form C-H···O hydrogen bonds with neighboring naphthalene rings, linking the primary boronic acid dimers into more complex three-dimensional networks. This type of interaction is observed in the crystal structure of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.[3]
-
Disruption of the Boronic Acid Dimer: In less common scenarios, the formyl group could compete with the boronic acid hydroxyl groups for hydrogen bonding, potentially leading to alternative packing motifs, such as catemeric chains instead of discrete dimers.
-
Solvent Inclusion: If crystallized from a protic solvent, the formyl group could form hydrogen bonds with solvent molecules, leading to the formation of solvates.
The electronic nature of the formyl group, being electron-withdrawing, can also influence the acidity of the boronic acid and the strength of the hydrogen bonds it forms.
Experimental Workflow for Crystal Structure Determination
To definitively determine the crystal structure of this compound, a systematic experimental approach is required. The following protocol outlines the key steps from material acquisition to structural analysis.
Figure 1: Experimental workflow for the determination of the crystal structure of this compound.
Synthesis and Purification
This compound can be synthesized from commercially available starting materials such as 6-bromo-2-naphthaldehyde. A common synthetic route involves a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup. High purity of the material is crucial for successful crystallization. Purification can be achieved through recrystallization from an appropriate solvent system or by column chromatography.
Single Crystal Growth
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic screening of solvents and crystallization techniques is recommended.
Table 2: Recommended Solvents and Techniques for Crystallization Screening
| Solvent Class | Examples | Crystallization Techniques |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Slow Evaporation, Cooling |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF) | Vapor Diffusion, Liquid-Liquid Diffusion |
| Aprotic Nonpolar Solvents | Toluene, Hexane, Dichloromethane | Co-crystallization with suitable agents |
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, they are mounted on a diffractometer, and X-ray diffraction data is collected. The resulting diffraction pattern is then used to solve and refine the crystal structure, yielding precise atomic coordinates and molecular geometry.
Structural Analysis and Data Deposition
The refined crystal structure provides a wealth of information about bond lengths, bond angles, and intermolecular interactions. This data is typically presented in a Crystallographic Information File (CIF). Hirshfeld surface analysis can be a powerful tool to visualize and quantify the intermolecular contacts within the crystal lattice.[3]
Conclusion and Future Outlook
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for predicting its solid-state behavior based on a comparative analysis of its structural analogs. The anticipated formation of hydrogen-bonded boronic acid dimers, coupled with potential influences from the 6-formyl substituent, offers exciting possibilities for crystal engineering and the design of novel materials with tailored properties. The outlined experimental workflow provides a clear path for researchers to obtain and analyze the crystal structure of this and other boronic acid derivatives, contributing to a deeper understanding of their structure-property relationships and accelerating their application in drug discovery and development.
References
-
Meva, F., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 75(10), 1473-1478. [Link]
-
De, A., et al. (2022). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6- phenyl-1,2-dihydropyridine-3-carbonitrile. IUCrData, 7(11), x221236. [Link]
-
Cheney, D. L., et al. (2007). Discovery and structure-activity relationships of 3-aroyl-2-pyridones as a novel class of Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 125-130. [Link]
-
Ben Hassen, R., et al. (2022). X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2022(2), M1393. [Link]
-
Mangiarotti, A., et al. (2013). Chemical structures of the first three 2,6-substituted naphthalene derivatives. ResearchGate. [Link]
-
Gáspár, A., & Kálmán, A. (2016). Two forms of (naphthalen-1-yl)boronic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(10), 1285–1289. [Link]
-
Saeed, S., et al. (2020). Crystal structure of 2-[(naphthalen-2-yl)meth-yl]iso-thio-uronium bromide. IUCrData, 5(11), x201511. [Link]
-
Al-Otaibi, J. S., et al. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. Crystals, 13(7), 1119. [Link]
-
Ben Hassen, R., et al. (2022). X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. ResearchGate. [Link]
-
Penieres-Carrillo, G., et al. (2018). Synthesis and crystallographic structure of boron derivatives of N-(2-hydroxy-naphthylmethyl)-L-proline. ResearchGate. [Link]
-
León-Negrete, A., et al. (2022). Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. Journal of the Mexican Chemical Society, 66(4), 421-434. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]
Sources
- 1. 6-HYDROXY-2-NAPHTHALENEBORONIC ACID | 173194-95-1 [chemicalbook.com]
- 2. Two forms of (naphthalen-1-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
Safety Operating Guide
Proper Disposal Procedures: (6-Formylnaphthalen-2-yl)boronic acid
[1][2]
Substance Identification & Hazard Profile
Before initiating any disposal procedure, the chemical nature of the substance must be understood to prevent incompatibility incidents.[1][2]
| Parameter | Detail |
| Chemical Name | (6-Formylnaphthalen-2-yl)boronic acid |
| CAS Number | 935473-02-2 (Verify with specific vendor SDS) |
| Molecular Formula | C₁₁H₉BO₃ |
| Functional Groups | [3][4][5][6][7] • Boronic Acid: Lewis acid, susceptible to protodeboronation.• Aldehyde: Reactive electrophile, susceptible to oxidation.• Naphthalene Core: Polycyclic Aromatic Hydrocarbon (PAH) framework. |
| GHS Classification | [3][5] • Skin Irritation: Category 2[3][5]• Eye Irritation: Category 2A[8]• STOT-SE: Category 3 (Respiratory Irritation) |
| RCRA Status (USA) | Not specifically P- or U-listed.[9] However, due to the naphthalene core, it must be managed as Hazardous Chemical Waste (Toxic/Irritant). |
Core Safety Directive
STOP & CHECK: Do NOT dispose of this compound down the drain or in general trash. The presence of the naphthalene moiety categorizes this substance as a potential environmental pollutant. Boronic acids, while generally stable, can form boroxines upon dehydration or undergo protodeboronation in strong acidic/basic conditions, potentially releasing naphthalene derivatives.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) or P100 respirator if handling fine powder outside a fume hood.
-
Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-gloving recommended for solution-phase handling.
-
Ocular: Chemical splash goggles (ANSI Z87.1).
-
Body: Standard laboratory coat; closed-toe chemical-resistant footwear.
Waste Characterization & Segregation
Proper segregation is critical to prevent "unknown" waste streams and dangerous chemical reactions in the waste container.[1][2]
Incompatibility Alerts
-
Oxidizing Agents: The aldehyde group is sensitive to oxidizers (e.g., permanganates, peroxides, nitric acid). Mixing may cause exothermic reactions.
-
Strong Bases: Can induce rapid protodeboronation or polymerization of the aldehyde.
-
Heavy Metals: Avoid mixing with metal hydrides or active catalysts which might react with the aldehyde.
Decision Workflow: Waste Segregation
The following diagram outlines the logical flow for categorizing waste containing this compound.
Figure 1: Decision tree for segregating this compound waste based on physical state and solvent matrix.
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid
Applicability: Expired stock, surplus powder, or spill cleanup residues.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.
-
Transfer:
-
Place the waste container inside a fume hood.[1]
-
Transfer the solid carefully to avoid dust generation.
-
Tip: If the solid is in a vial, place the entire uncapped vial into the waste container to minimize exposure.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Constituents: "this compound".[4]
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
-
Storage: Close the lid tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.
Protocol B: Disposal of Reaction Mixtures (Liquids)
Applicability: Mother liquors, filtrates, or reaction solutions.[2]
-
Identify Solvent: Determine if the primary solvent is halogenated (e.g., DCM) or non-halogenated (e.g., THF, Methanol).
-
Quenching (If Reactive Reagents Present):
-
Note: The boronic acid itself does not require quenching. However, if the reaction mixture contains residual reagents like thionyl chloride or strong bases, quench these before adding to the waste container.
-
-
Transfer:
-
Pour into the appropriate "Organic Waste" carboy (Halogenated or Non-Halogenated).
-
Do not fill >90% capacity to allow for expansion.
-
-
Rinsing: Rinse the reaction vessel with a small amount of compatible solvent and add the rinsate to the same waste container.
Protocol C: Contaminated Debris
Applicability: Gloves, weigh boats, paper towels, and pipettes.
-
Sharps: Glass pipettes and needles must go into a rigid Sharps Container , regardless of chemical contamination level.
-
Soft Debris: Gloves and paper towels heavily contaminated with the substance should be double-bagged in clear polyethylene bags (2-mil thickness minimum) and placed in the Solid Hazardous Waste bin.
-
Regulatory Note: Trace-contaminated PPE (no visible powder) can often be disposed of as regular trash, but when in doubt, treat as hazardous .
-
Emergency Spill Response
Scenario: A 5g bottle drops and shatters on the lab floor.
-
Secure Area: Alert nearby personnel. Demarcate the area.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a dust mask (N95) or respirator.
-
Containment:
-
Do not dry sweep (creates dust).
-
Cover the spill with a damp paper towel or an inert absorbent (vermiculite/sand) to suppress dust.
-
-
Cleanup:
-
Scoop the material and broken glass using a dustpan or tongs.
-
Place all debris into a wide-mouth hazardous waste jar.
-
Wipe the surface with a soap/water solution, followed by an ethanol wipe.
-
Dispose of all cleanup materials as Solid Hazardous Waste .
-
Regulatory Compliance & References
Adherence to these standards ensures compliance with US EPA (RCRA) and OSHA regulations.
Key Regulatory Codes[1][10][11][12]
-
40 CFR § 262.11: Hazardous Waste Determination.
-
29 CFR § 1910.1450: Occupational Exposure to Hazardous Chemicals in Laboratories.[10]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11235393, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[10] Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. fishersci.com [fishersci.com]
- 4. 935473-02-2|this compound|BLD Pharm [bldpharm.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
Personal protective equipment for handling (6-Formylnaphthalen-2-yl)boronic acid
Topic: Personal Protective Equipment and Handling Protocols for (6-Formylnaphthalen-2-yl)boronic Acid Content Type: Operational Safety & Logistics Guide Audience: Chemical Researchers and Drug Development Scientists
Executive Safety Summary
This compound is a bifunctional building block utilized primarily in Suzuki-Miyaura cross-coupling reactions. While valuable for its structural rigidity, its dual-functionality (aldehyde and boronic acid) combined with a lipophilic naphthalene core necessitates a specific safety protocol beyond standard "white powder" handling.
Immediate Hazard Profile (GHS Classification via Read-Across):
-
Skin Irritation (Category 2, H315): High potential for contact dermatitis.
-
Eye Irritation (Category 2A, H319): Crystalline dust can cause severe mechanical and chemical irritation.
-
STOT-SE (Category 3, H335): Respiratory tract irritation is the primary inhalation risk.
-
Reactivity: The aldehyde moiety is susceptible to autoxidation; the boronic acid is prone to dehydration (trimerization to boroxines).
Technical Risk Assessment & PPE Logic
As a Senior Application Scientist, I do not recommend PPE based solely on MSDS checkboxes. We select protection based on the molecule's physicochemical behavior.
The "Lipophilic Driver"
The naphthalene core significantly increases the compound's lipophilicity (LogP > 2.5 estimated). Unlike simple phenylboronic acids, this molecule can permeate the stratum corneum (outer skin layer) more effectively.
-
Implication: Standard latex gloves are insufficient. Thin nitrile provides only splash protection.
The "Dust Vector"
Boronic acids are often electrostatic solids. When weighing, they tend to "fly," creating an invisible aerosol cloud around the balance.
-
Implication: Respiratory protection is not optional; it is the primary barrier against sensitization.
PPE Matrix: The Defense System
| Protection Zone | Standard Operation (mg scale) | High-Risk Operation (>5g or Synthesis) | Technical Rationale |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Face Shield + Splash Goggles | Safety glasses allow dust entry from the side. Goggles seal the ocular cavity against airborne particulates. |
| Dermal (Hand) | Nitrile (min. 0.11 mm / 4 mil) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate | Naphthalene derivatives can degrade nitrile over time. Double gloving creates a breakthrough buffer. |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s) | P100 / N95 Respirator + Fume Hood | Engineering controls (Hood) are primary. If working outside a hood (e.g., balance cleaning), a P100 is mandatory. |
| Body | Cotton Lab Coat (Buttoned) | Tyvek® Lab Coat or Apron | Cotton absorbs; Tyvek repels. For large transfers, prevent dust accumulation on street clothes. |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol uses a Self-Validating System : You cannot proceed to the next step without physically verifying the safety of the previous one.
Phase A: Pre-Handling Preparation
-
Atmosphere Check: Verify the compound has been stored under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes degrade to carboxylic acids in air, altering the safety profile (acidity).
-
Static Discharge: Place an ionizing fan or anti-static gun near the balance. Boronic acids are prone to static cling, which causes spillage during transfer.
Phase B: The Weighing Maneuver
-
Don PPE: Put on inner gloves, then lab coat, then outer gloves.
-
Transfer: Open the vial inside the fume hood.
-
Weighing:
-
Best Practice: Bring the tared vial to the stock container, not the spatula to the balance.
-
Technique: Use a disposable anti-static weighing boat. Do not use weighing paper (high risk of slippage).
-
-
Decontamination: Wipe the exterior of the stock container with a Kimwipe dampened in acetone before returning it to storage.
Phase C: Solubilization (The Critical Step)
-
Solvent Choice: Dissolve immediately in the reaction solvent (e.g., THF, Dioxane, DMF).
-
Why? Once in solution, the respiratory dust hazard is eliminated, and the risk shifts to the solvent's properties.
Visualizing the Safety Logic (Workflow Diagram)
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety gates.
Caption: Operational workflow emphasizing the transition from solid-state (High Hazard) to solvated state (Managed Hazard).
Emergency Response & Disposal
Accidental Exposure
-
Inhalation: Move to fresh air immediately. The aldehyde group is a mucous membrane irritant. If wheezing occurs, seek medical attention (potential sensitization).
-
Skin Contact:
-
Do not use solvents (ethanol/acetone) to wash skin; this drives the lipophilic naphthalene core deeper into the dermis.
-
Wash with mild soap and copious water for 15 minutes.
-
-
Eye Contact: Flush for 15 minutes. Note: Boronic acids can buffer tears, potentially masking the severity of the injury initially.
Disposal Strategy
-
Segregation: Do not mix with strong oxidizers (peroxides, nitric acid) due to the aldehyde functionality.
-
Boron Regulations: While organic boron is often treated as standard chemical waste, some municipalities have strict limits on boron in wastewater.
-
Protocol: Collect all solid waste and contaminated gloves in a dedicated "Solid Hazardous Waste" bin.
-
Liquid Waste: Dispose of reaction mixtures in "Organic Solvents - Halogen Free" (unless halogenated solvents were used).
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
